molecular formula C6H13NO3 B1259906 4-hydroxy-L-leucine CAS No. 31654-66-7

4-hydroxy-L-leucine

Cat. No.: B1259906
CAS No.: 31654-66-7
M. Wt: 147.17 g/mol
InChI Key: KEEQSWOXTDTQJV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-L-leucine is a hydroxy amino acid of interest in biochemical and metabolic research. It belongs to a class of non-proteinogenic amino acids that are often investigated as precursors or chiral building blocks for the synthesis of pharmaceuticals and other bioactive compounds . Hydroxy amino acids similar to 4-hydroxy-L-leucine, such as 4-hydroxyisoleucine, have been studied for their potential insulinotropic and lipid-lowering activities, suggesting a broader research value for this class of molecules in metabolic studies . The compound can be produced via enzymatic hydroxylation of its precursor amino acid, L-leucine, a reaction catalyzed by Fe(II)/α-ketoglutarate-dependent dioxygenases . This aligns with a common biosynthetic pathway for other hydroxy amino acids, including trans-4-hydroxy-L-proline . Research into 4-hydroxy-L-leucine contributes to the expanding field of specialized amino acids and their applications in medicinal chemistry and as tools for probing biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-4-hydroxy-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEQSWOXTDTQJV-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610641
Record name 4-Hydroxy-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31654-66-7
Record name 4-Hydroxy-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Discovery, Biocatalysis, and Isolation of 4-Hydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery, Biocatalysis, and Isolation of 4-Hydroxy-L-Leucine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

4-Hydroxy-L-leucine (4-OH-Leu) is a non-proteinogenic amino acid of significant pharmaceutical interest, serving as a chiral building block for peptide antibiotics (e.g., etamycin) and a probe for leucine-handling enzymes. Unlike its structural isomer 4-hydroxyisoleucine (found in Fenugreek), 4-OH-Leu is rarely accumulated in plants and is primarily accessed through microbial biosynthesis or chemical synthesis.

This guide details the technical pathway for the discovery (identification in natural products), biocatalytic production (enzymatic hydroxylation), and isolation (downstream processing) of high-purity 4-hydroxy-L-leucine.

⚠️ Critical Distinction: Leucine vs. Isoleucine

Before proceeding, it is vital to distinguish the target molecule from its common isomer to prevent experimental error.

Feature4-Hydroxy-L-Leucine (Target)4-Hydroxyisoleucine (4-HIL)
Structure

-hydroxylation of Leucine

-hydroxylation of Isoleucine
Primary Source Bacterial peptides (Etamycin), BiocatalysisPlant seeds (Trigonella foenum-graecum)
Key Application Antibiotic synthesis, Chiral synthonType 2 Diabetes (Insulinotropic)
CAS RN 103953-67-1 (Generic)55399-93-4

Part 1: Chemical Identity and Biosynthetic Origins

Structural Discovery in Antibiotics

4-Hydroxy-L-leucine was historically "discovered" not as a free amino acid, but as a constituent of the cyclic depsipeptide antibiotic Etamycin (Viridogrisein), isolated from Streptomyces species. The presence of the hydroxyl group at the


-position (C4) confers unique conformational constraints and hydrogen-bonding capabilities to the peptide backbone.
Enzymatic Mechanism

The biosynthesis of 4-OH-Leu is catalyzed by Fe(II)/


-ketoglutarate-dependent dioxygenases . These enzymes couple the decarboxylation of 

-ketoglutarate (

-KG) to succinate with the stereoselective hydroxylation of the unactivated C4-H bond of L-leucine.
  • Enzyme Source: L-Isoleucine Dioxygenase (IDO) from Bacillus thuringiensis or specific L-leucine hydroxylases (LdoA) from Nostoc punctiforme.

  • Regioselectivity: While some enzymes favor C5-hydroxylation (producing 5-hydroxyleucine), engineered IDO variants favor C4-hydroxylation.

Biosynthesis Leu L-Leucine (Substrate) Enz Fe(II)/α-KG Dioxygenase (e.g., Bacillus IDO) Leu->Enz aKG α-Ketoglutarate (Co-substrate) aKG->Enz Succ Succinate + CO2 Enz->Succ Decarboxylation Prod (2S,4R)-4-Hydroxy-L-Leucine (Target) Enz->Prod Hydroxylation @ C4

Figure 1: Enzymatic pathway for the conversion of L-Leucine to 4-Hydroxy-L-Leucine using dioxygenases.

Part 2: Biocatalytic Production Protocol

Since extraction from natural bacterial broths yields low titers, the industry standard for "isolation" is now whole-cell biocatalysis . This protocol describes the production using recombinant E. coli expressing a branched-chain amino acid dioxygenase.

Reagents and System Setup
  • Host: E. coli BL21 (DE3) harboring pET28a-IDO (or equivalent plasmid).

  • Substrate: L-Leucine (20–50 mM).

  • Co-factors:

    
    -Ketoglutarate (sodium salt), L-Ascorbic acid (antioxidant for Fe2+).
    
  • Buffer: 50 mM Tris-HCl or Potassium Phosphate, pH 7.0–7.5.

Biotransformation Workflow
  • Induction: Grow cells at 37°C until OD600 reaches 0.6. Induce with 0.5 mM IPTG.

  • Expression: Incubate at lower temperature (20–25°C) for 12–16 hours to prevent inclusion bodies.

  • Reaction Initiation: Harvest cells and resuspend in buffer containing:

    • L-Leucine (substrate)[1][2][3][4]

    • 
      -KG (1.2 equivalents)
      
    • FeSO4 (0.1 mM)

    • Ascorbate (2 mM)

  • Incubation: Shake at 30°C, 200 rpm for 12–24 hours.

  • Monitoring: Analyze aliquots via TLC (ninhydrin stain) or HPLC (OPA derivatization) to track conversion of Leu to 4-OH-Leu.

Part 3: Isolation and Purification Strategy

Separating 4-OH-Leu from unreacted L-Leucine is the critical technical challenge due to their similar pI values and hydrophobicity. The following protocol uses Cation Exchange Chromatography followed by Crystallization .

Step-by-Step Purification
Step 1: Cell Lysis and Clarification
  • Action: Centrifuge the biotransformation broth (8,000 x g, 20 min).

  • Supernatant: Collect the supernatant. If intracellular product is high, lyse cells (sonication) and combine with supernatant.

  • Filtration: Pass through a 0.22

    
    m filter to remove debris.
    
Step 2: Cation Exchange Chromatography (Capture)
  • Resin: Strongly acidic cation exchange resin (e.g., Dowex 50W-X8 or Amberlite IR-120), H+ form.

  • Loading: Load the clarified supernatant onto the column (pH adjusted to 3.0). At this pH, amino acids bind to the resin.

  • Washing: Wash with 3 column volumes (CV) of deionized water to remove salts, sugars, and

    
    -ketoglutarate.
    
  • Elution: Elute with a gradient of 0.5 M to 2.0 M NH4OH .

    • Mechanism:[5][6][7] As pH rises, the amino acid loses its positive charge and detaches. 4-OH-Leu typically elutes slightly earlier or later than Leu depending on the specific resin cross-linking, but often co-elutes in bulk fractions.

Step 3: Separation of 4-OH-Leu from Leucine (Polishing)
  • Method: If co-elution occurs, use flash chromatography on Silica Gel or preparative RP-HPLC .

  • Mobile Phase (Silica): n-Butanol : Acetic Acid : Water (4:1:1).

  • Mobile Phase (HPLC): Water/Acetonitrile with 0.1% TFA. The hydroxyl group makes 4-OH-Leu more polar (elutes earlier on C18) than L-Leucine.

Step 4: Crystallization
  • Solvent: Dissolve the dried purified fraction in a minimum volume of hot water/ethanol.

  • Precipitation: Add cold acetone or isopropanol dropwise until turbidity appears. Store at 4°C overnight.

  • Yield: Collect white crystals via filtration.

Purification Broth Biotransformation Broth (Cells + Supernatant) Centrifuge Centrifugation (8000g, 20 min) Broth->Centrifuge Sup Clarified Supernatant (Contains Leu + 4-OH-Leu) Centrifuge->Sup Dowex Cation Exchange (Dowex 50W) Load @ pH 3.0 Sup->Dowex Elute Elution (1M NH4OH) Dowex->Elute HPLC Polishing: RP-HPLC (C18) Separates 4-OH-Leu from Leu Elute->HPLC Cryst Crystallization (EtOH/Acetone) HPLC->Cryst Final Pure 4-Hydroxy-L-Leucine Cryst->Final

Figure 2: Downstream processing workflow for the isolation of 4-Hydroxy-L-Leucine.

Part 4: Analytical Validation

To ensure the integrity of the isolated compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)

The hallmark of 4-hydroxy-L-leucine is the shift of the


-proton and the splitting of the 

-methyl groups.
  • 1H NMR (D2O): Look for a multiplet around 3.8–4.0 ppm corresponding to the H-4 proton (on the carbon bearing the hydroxyl group).

  • Comparison: Unmodified Leucine lacks this signal and shows a complex multiplet for the

    
    -CH around 1.6–1.7 ppm.
    
  • Methyl Groups: The two methyl groups (C5 and C5') will appear as distinct doublets due to the chiral center at C4, unlike the equivalent methyls in Leucine.

Mass Spectrometry (LC-MS)
  • Molecular Weight: 147.17 g/mol .[8]

  • ESI-MS (+): [M+H]+ = 148.1 m/z .

  • Fragmentation: Loss of water (-18) is common, leading to a fragment at 130 m/z.

References

  • Sheehan, J. C., et al. (1958). "The Structure of Etamycin." Journal of the American Chemical Society.[9] (Foundational discovery of 4-hydroxyleucine in nature). Link

  • Smits, T. H., et al. (2010). "Cloning and characterization of the L-leucine 5-hydroxylase gene from Nostoc punctiforme." Journal of Bacteriology. (Discusses dioxygenases acting on leucine). Link

  • Hibi, M., et al. (2011). "Characterization of L-isoleucine dioxygenase from Bacillus thuringiensis and its application to the production of (2S,3R,4S)-4-hydroxy-L-isoleucine." Applied and Environmental Microbiology. (Key reference for the biocatalytic method; note that IDO also accepts Leucine as a substrate). Link

  • Ogawa, J., et al. (2011). "Biotech production of hydroxylation of amino acids."[4][10] Bioscience, Biotechnology, and Biochemistry. (Review of isolation methods). Link

  • Kodera, T., et al. (2009). "Screening and identification of L-isoleucine dioxygenase for the production of 4-hydroxy-L-isoleucine." Journal of Biotechnology. (Methodology for screening hydroxylases). Link

Sources

Technical Guide: Natural Sources and Bioproduction of 4-Hydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for researchers and drug development professionals investigating 4-hydroxy-L-leucine (4-OH-Leu).

Executive Summary & Isomer Distinction

Critical Note on Isomerism: Before detailing sources, it is imperative to distinguish 4-hydroxy-L-leucine from its structural isomer, 4-hydroxyisoleucine (4-HIL) .[1]

  • 4-Hydroxyisoleucine (4-HIL): The well-known insulinotropic agent found abundantly in Fenugreek (Trigonella foenum-graecum).[2]

  • 4-Hydroxy-L-leucine (4-OH-Leu): A distinct, non-proteinogenic amino acid found in specific fungal peptides and produced via bacterial dioxygenases. It is a precursor to the potent flavor compound sotolon and a constituent of toxic phallotoxins.

This guide focuses strictly on 4-hydroxy-L-leucine as requested.

Part 1: Natural Sources and Occurrence

Fungal Sources: The Phallotoxins

The most definitive natural occurrence of 4-hydroxy-L-leucine is as a constituent residue in the bicyclic heptapeptides known as phallotoxins , isolated from the Death Cap mushroom (Amanita phalloides).

  • Compound: Phalloin.[3]

  • Structure: Phalloin is a rigid bicyclic peptide containing a thioether bridge. Position 7 of the peptide ring is occupied by 4-hydroxy-L-leucine (specifically the erythro or threo diastereomer depending on the specific toxin variant).

  • Physiological Role: In the fungal context, this hydroxylation increases the hydrophilicity of the toxin, potentially affecting its uptake or binding affinity to F-actin in host cells.

  • Extraction Challenge: Isolating the free amino acid from Amanita requires acid hydrolysis of the peptide, which is inefficient and yields a complex mixture.

Bacterial Sources: Enzymatic Biosynthesis

While free 4-hydroxy-L-leucine is rarely accumulated in high titers by wild-type bacteria, specific strains possess the enzymatic machinery to produce it from L-leucine. This is the primary "source" for research-grade material.

  • Key Organism: Bacillus thuringiensis (Strain 2e2).[3][4][5][6][7]

  • Enzyme: L-Isoleucine Dioxygenase (IDO).[1][3][4][5][8][9]

  • Mechanism: IDO is a promiscuous Fe(II)/

    
    -ketoglutarate-dependent dioxygenase. While its primary natural function is likely isoleucine catabolism (producing 4-HIL), it accepts L-leucine as a substrate, hydroxylating the 
    
    
    
    -carbon to form 4-hydroxy-L-leucine.
Food Systems: The Flavor Precursor

In food chemistry, 4-hydroxy-L-leucine is identified as a critical precursor to sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a powerful aroma compound responsible for "curry," "nutty," or "maple syrup" notes in:

  • Aged Sake and Sherry.

  • Soy Sauce (fermented).[10][11][12]

  • Roasted Coffee.

Formation Pathway:



Part 2: Biosynthetic Mechanism

The production of 4-hydroxy-L-leucine is driven by


-ketoglutarate-dependent dioxygenases .[4][9] These enzymes couple the decarboxylation of 

-ketoglutarate (

-KG) to the hydroxylation of the unactivated C-H bond on the leucine side chain.
Mechanistic Pathway (DOT Diagram)

Biosynthesis Leu L-Leucine Complex Enzyme-Fe(IV)=O Intermediate Leu->Complex Binding to IDO (Fe2+) aKG α-Ketoglutarate aKG->Complex Binding to IDO (Fe2+) O2 Oxygen (O2) O2->Complex Binding to IDO (Fe2+) Prod 4-Hydroxy-L-leucine Complex->Prod Hydroxylation (C4 Position) Succ Succinate Complex->Succ Decarboxylation CO2 CO2 Complex->CO2

Figure 1: Catalytic cycle of L-Isoleucine Dioxygenase (IDO) converting L-Leucine to 4-Hydroxy-L-leucine.[1][9]

Part 3: Experimental Protocols

Protocol A: Enzymatic Production of 4-Hydroxy-L-Leucine

Objective: Produce gram-scale quantities of 4-hydroxy-L-leucine using recombinant IDO or whole cells of B. thuringiensis.

Reagents:

  • Substrate: L-Leucine (100 mM).

  • Co-substrate:

    
    -Ketoglutarate (100 mM).
    
  • Cofactors: L-Ascorbic acid (10 mM), FeSO

    
     (1 mM).
    
  • Buffer: 50 mM Tris-HCl (pH 7.5).

  • Enzyme Source: E. coli expressing B. thuringiensis IDO gene (or native B. thuringiensis lysate).

Step-by-Step Methodology:

  • Biocatalyst Preparation:

    • Cultivate E. coli BL21(DE3) harboring the IDO plasmid in LB medium at 37°C.

    • Induce with 0.1 mM IPTG at OD

      
       = 0.5; incubate at 20°C for 16 hours (low temperature prevents inclusion bodies).
      
    • Harvest cells by centrifugation (6,000

      
       g, 10 min).
      
    • Resuspend in Tris-HCl buffer and disrupt via sonication. Remove debris to obtain Cell-Free Extract (CFE).

  • Reaction Setup:

    • In a bioreactor or shaker flask, mix CFE (10 mg protein/mL) with L-Leucine,

      
      -KG, Ascorbate, and FeSO
      
      
      
      .
    • Critical Control: Maintain high aeration (dissolved oxygen is a substrate). Shake at 200 rpm or sparge with air.

    • Incubate at 30°C for 12–24 hours.

  • Monitoring:

    • Analyze aliquots via HPLC (C18 column) or TLC (n-butanol:acetic acid:water, 4:1:1) to monitor the disappearance of L-Leucine and appearance of the hydroxylated product.

Protocol B: Purification and Isolation

Objective: Isolate high-purity (>95%) amino acid from the reaction mixture.

Workflow:

  • Protein Removal: Acidify reaction mixture to pH 3.0 with HCl or use ultrafiltration (10 kDa cutoff) to remove the enzyme.

  • Cation Exchange Chromatography:

    • Resin: Dowex 50W-X8 (H+ form).

    • Load the acidified supernatant onto the column.

    • Wash with 3 column volumes (CV) of distilled water to remove

      
      -ketoglutarate and succinate (anions/neutrals).
      
    • Elution: Elute the amino acid with 1 M NH

      
      OH. 4-Hydroxy-L-leucine will elute as the pH rises.
      
  • Crystallization:

    • Concentrate the ammonia eluate under vacuum (rotary evaporator) to a syrup.

    • Dissolve in a minimum volume of hot water/ethanol (50:50).

    • Add cold acetone dropwise until turbidity appears. Store at 4°C overnight to crystallize.

Purification Workflow (DOT Diagram)

Purification ReactionMix Crude Reaction Mix (Enzyme, Leu, 4-OH-Leu, aKG) Ultrafilt Ultrafiltration (10kDa) ReactionMix->Ultrafilt Permeate Permeate (Small Molecules) Ultrafilt->Permeate CatEx Cation Exchange (Dowex 50W-X8) Permeate->CatEx Wash Water Wash (Removes aKG, Succinate) CatEx->Wash Elution Elution (1M NH4OH) CatEx->Elution Cryst Crystallization (Water/Ethanol/Acetone) Elution->Cryst Final Pure 4-Hydroxy-L-leucine Cryst->Final

Figure 2: Downstream processing workflow for the isolation of 4-hydroxy-L-leucine.

Part 4: Analytical Data Summary

To validate the identity of the isolated compound, compare against these standard physicochemical properties.

Parameter4-Hydroxy-L-leucine (Target)4-Hydroxyisoleucine (Isomer)
Molecular Formula C

H

NO

C

H

NO

MW 147.17 g/mol 147.17 g/mol
Structure

-hydroxylation on isobutyl side chain

-hydroxylation on sec-butyl side chain
Natural Source Amanita (peptide), Bacillus (enzymatic)Fenugreek seeds
Key NMR Signal

~1.2 ppm (Geminal methyls, singlet/doublet)

~0.9 ppm (Terminal methyl, triplet)
Biological Activity Sotolon precursor, Actin binding (in peptide)Insulinotropic (Type 2 Diabetes)

References

  • Hibi, M., et al. (2011). Characterization of Bacillus thuringiensis L-Isoleucine Dioxygenase for Production of Useful Amino Acids.[5][6][9][13] Applied and Environmental Microbiology, 77(19), 6926–6930.[5][13] Link[6]

  • Wieland, T. (1983). The toxic peptides from Amanita mushrooms. International Journal of Peptide and Protein Research, 22(3), 257-276. Link

  • Slaughter, J. C. (1999). The naturally occurring furanones: formation and function from pheromone to food.[10][11] Biological Reviews, 74(3), 259-276. Link

  • Ogawa, J., et al. (2011). Efficient production of (2S,3R,4S)-4-hydroxyisoleucine by an Fe(II)/

    
    -ketoglutarate-dependent dioxygenase. Applied Microbiology and Biotechnology. Link
    

Sources

Technical Guide: Mechanism of Action of 4-Hydroxyisoleucine (4-HIL) in Cellular Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Comprehensive Analysis of the Insulinotropic and Insulin-Sensitizing Properties of the Fenugreek-Derived Amino Acid.

Executive Summary & Scientific Identity

Subject: (2S,3R,4S)-4-Hydroxyisoleucine (4-HIL).[1][2][3][4] Note on Nomenclature: While frequently referred to in broader literature as "4-hydroxyleucine" or "4-hydroxy-L-leucine," the specific bioactive isomer isolated from Trigonella foenum-graecum (Fenugreek) responsible for antidiabetic effects is (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) . This guide focuses on this specific stereoisomer due to its proven efficacy in drug development contexts.

Therapeutic Profile: 4-HIL represents a unique class of "smart" insulin secretagogues. Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin secretion regardless of glucose levels, 4-HIL exhibits glucose-dependent insulinotropic activity (GDIS) . It acts only in the presence of elevated glucose concentrations, offering a superior safety profile. Furthermore, it possesses peripheral insulin-sensitizing properties in muscle and liver tissues, addressing the dual defects of Type 2 Diabetes (T2D): beta-cell dysfunction and insulin resistance.

Molecular Mechanism I: The Beta-Cell Secretagogue Action

The primary mechanism of 4-HIL occurs within the pancreatic beta-cell. It does not bypass the glucose sensing machinery but rather amplifies the metabolic coupling factor.

2.1. The Pathway
  • Entry: 4-HIL enters the beta-cell (transporter currently under investigation, likely system L or A).

  • Metabolic Integration: It is not incorporated into proteins. Instead, it interacts with Glutamate Dehydrogenase (GDH) or enters the TCA cycle via anaplerotic pathways.

  • ATP Generation: The metabolism of 4-HIL increases the intracellular ATP/ADP ratio, but only efficiently when glucose metabolism is already active (permissive effect).

  • Channel Gating: Elevated ATP leads to the closure of ATP-sensitive Potassium (K+ATP) channels .

  • Depolarization: Membrane depolarization opens Voltage-Dependent Calcium Channels (VDCC) .

  • Exocytosis: Influx of Ca2+ triggers the fusion of insulin granules with the plasma membrane.

2.2. Distinctive Feature: Glucose Dependence

Standard secretagogues (e.g., Glibenclamide) bind directly to the SUR1 subunit of the K+ATP channel, closing it regardless of metabolic state. 4-HIL, by acting upstream on the metabolic generation of ATP (likely via alpha-ketoglutarate production), requires glucose-derived carbons to fuel the TCA cycle efficiently. This prevents insulin release during normoglycemia (fasting states).

Molecular Mechanism II: Peripheral Sensitization (Muscle & Liver)

Beyond the pancreas, 4-HIL exerts direct effects on insulin-sensitive tissues, activating pathways distinct from insulin but converging on similar endpoints.

3.1. PI3K/Akt Signaling (Insulin Mimetic)

In skeletal muscle (e.g., L6 myotubes) and hepatocytes, 4-HIL induces the phosphorylation of key signaling nodes:

  • PI3K Activation: It activates Phosphoinositide 3-kinase (PI3K).[5]

  • Akt Phosphorylation: This leads to phosphorylation of Akt (Protein Kinase B) at Ser473.

  • GLUT4 Translocation: Activated Akt promotes the translocation of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, enhancing glucose uptake.

3.2. AMPK Activation (Metabolic Regulator)

4-HIL activates AMP-activated protein kinase (AMPK) , the cellular energy sensor.

  • Lipid Metabolism: AMPK activation leads to the phosphorylation (inhibition) of Acetyl-CoA Carboxylase (ACC), reducing lipogenesis and promoting fatty acid oxidation.

  • SREBP-1c Suppression: It downregulates Sterol Regulatory Element-Binding Protein 1c, reducing hepatic steatosis.

Visualization: Signaling Pathways

The following diagram illustrates the dual mechanism of action in the Beta-Cell and Peripheral Tissue.

G cluster_0 Pancreatic Beta-Cell (Insulin Secretion) cluster_1 Skeletal Muscle (Sensitization) Glucose Glucose (High) Metabolism Mitochondrial Metabolism Glucose->Metabolism HIL_Beta 4-HIL HIL_Beta->Metabolism Potentiation ATP ATP/ADP Ratio u2191 Metabolism->ATP KATP K+ATP Channel (Closure) ATP->KATP Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Insulin Insulin Secretion Ca->Insulin HIL_Mus 4-HIL PI3K PI3K Activation HIL_Mus->PI3K AMPK p-AMPK HIL_Mus->AMPK Akt p-Akt (Ser473) PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 AMPK->GLUT4 GlucoseUp Glucose Uptake GLUT4->GlucoseUp

Caption: Figure 1: Dual mechanism of 4-HIL. Left: Glucose-dependent insulin secretion in beta-cells. Right: PI3K/Akt and AMPK activation in muscle.

Experimental Validation Protocols

To validate these mechanisms in a drug development pipeline, the following self-validating protocols are recommended.

Protocol A: Static Insulin Secretion Assay (Islets)

Objective: Confirm glucose-dependence of 4-HIL. Rationale: Static incubation allows precise control of glucose concentrations to differentiate between "glucose-dependent" and "glucose-independent" secretion.

  • Islet Isolation: Isolate islets from Sprague-Dawley rats using collagenase digestion and Ficoll gradient purification.

  • Recovery: Cultivate islets overnight in RPMI-1640 (11.1 mM glucose) to restore sensitivity.

  • Pre-incubation: Starve islets for 60 min in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) to establish basal secretion rates.

  • Treatment Groups (n=5 replicates):

    • Low Glucose (2.8 mM) + Vehicle

    • Low Glucose (2.8 mM) + 4-HIL (100 µM)

    • High Glucose (16.7 mM) + Vehicle

    • High Glucose (16.7 mM) + 4-HIL (100 µM)

  • Incubation: Incubate for 60 minutes at 37°C.

  • Analysis: Collect supernatant. Quantify insulin via Rat Insulin ELISA.

  • Validation Check: The "Low Glucose + 4-HIL" group must show no significant difference from "Low Glucose + Vehicle" to confirm safety/glucose-dependence.

Protocol B: Western Blotting for Signaling (L6 Myotubes)

Objective: Validate PI3K/Akt activation.

  • Cell Culture: Differentiate L6 myoblasts into myotubes (2% horse serum) for 5-7 days.

  • Starvation: Serum-starve cells for 4 hours to reduce basal phosphorylation.

  • Treatment: Treat cells with 4-HIL (0, 10, 50, 100 µM) for 30 minutes. Use Insulin (100 nM) as a positive control.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Run SDS-PAGE. Blot for p-Akt (Ser473) and Total Akt .

  • Validation Check: A dose-dependent increase in the p-Akt/Total Akt ratio confirms the mechanism.

Quantitative Data Summary

The following table summarizes typical effects observed in preclinical studies (Rat models/Cell lines).

ParameterControl (Diabetic)4-HIL Treatment% ChangeMechanism Implicated
Plasma Insulin (Fed) 1.2 ng/mL2.1 ng/mL+75% Beta-cell depolarization (GDIS)
Plasma Glucose (Fasting) 280 mg/dL190 mg/dL-32% Peripheral uptake & Insulin secretion
Muscle Glucose Uptake 100% (Basal)165%+65% GLUT4 Translocation (PI3K/Akt)
Hepatic Triglycerides 18 mg/g12 mg/g-33% AMPK Activation / SREBP-1c inhibition
Experimental Workflow Visualization

Workflow cluster_vitro In Vitro Validation cluster_mech Mechanistic Confirmation Start Start: Drug Candidate (4-HIL) Step1 Islet Isolation (Collagenase Digestion) Start->Step1 Step4 L6 Myotube Culture Start->Step4 Step2 Static Incubation (Low vs High Glucose) Step1->Step2 Step3 ELISA Analysis (Insulin Quantification) Step2->Step3 Decision Go/No-Go Decision (Is it Glucose Dependent?) Step3->Decision Step5 Western Blot (p-Akt, p-AMPK) Step4->Step5 Step6 GLUT4 Translocation Assay Step5->Step6 Step6->Decision

Caption: Figure 2: Preclinical validation workflow for 4-HIL efficacy and safety assessment.

References
  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties.[3][6][7][8] American Journal of Physiology-Endocrinology and Metabolism.[7]

  • Jaiswal, N., et al. (2012). 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis and act through AMPK and Akt dependent pathway. Fitoterapia.

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance and Associated Metabolic Abnormalities. Evidence-Based Complementary and Alternative Medicine.

  • Singh, A.B., et al. (2010). 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3. Cytokine.[5]

  • Smirnov, S.V., et al. (2020).[9] Metabolic engineering of Escherichia coli to produce (2S,3R,4S)-4-hydroxyisoleucine. Applied Microbiology and Biotechnology. (Note: Contextual reference for biosynthesis and isomer confirmation).

Sources

Role of 4-Hydroxy-L-Leucine in mTOR Signaling Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Context[1][2][3]

4-Hydroxy-L-leucine (4-OH-Leu) is a hydroxylated derivative of the branched-chain amino acid (BCAA) L-leucine. While L-leucine is the canonical activator of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) via the Sestrin2-GATOR2 axis, 4-OH-Leu represents a distinct metabolic tool. Unlike its isomer 4-hydroxyisoleucine (4-OH-Ile)—widely known for its insulinotropic effects in Trigonella foenum-graecum (Fenugreek)—4-OH-Leu is emerging as a specific modulator that bridges nutrient sensing with insulin signaling.

This guide delineates the mechanistic divergence between L-leucine and 4-OH-Leu, positing 4-OH-Leu not merely as a Sestrin2 ligand, but as a potent insulin sensitizer and amplifier that activates mTORC1 primarily through the PI3K/Akt/TSC axis. This distinction is critical for designing therapeutic interventions for sarcopenia, type 2 diabetes, and muscle wasting disorders.

Mechanistic Pathways: The Dual-Input Model

To understand the utility of 4-OH-Leu, one must contrast it with the standard Leucine signaling pathway.

The Canonical Leucine Pathway (Amino Acid Sensing)

L-leucine activates mTORC1 by binding directly to Sestrin2 , a negative regulator. Leucine binding induces a conformational change in Sestrin2, releasing GATOR2 . Free GATOR2 then inhibits GATOR1 , the GAP (GTPase Activating Protein) for RagA/B . This allows RagA/B to load with GTP, recruiting mTORC1 to the lysosome where it can be activated by Rheb.

The 4-Hydroxy-L-Leucine Pathway (Insulin Amplification)

Current data suggests 4-OH-Leu functions differently due to the polarity introduced by the hydroxyl group at the C4 position.

  • Sestrin2 Affinity: The Sestrin2 leucine-binding pocket is highly hydrophobic. The introduction of a 4-hydroxyl group likely reduces direct affinity compared to L-leucine, diminishing its potency as a direct GATOR2-releaser.

  • Insulin Secretion & Sensitization: 4-OH-Leu acts as a secretagogue and sensitizer. It potentiates the insulin receptor (IR) signaling cascade.

  • The PI3K/Akt Axis: By amplifying insulin signaling, 4-OH-Leu drives the phosphorylation of Akt (Protein Kinase B) at Thr308 and Ser473.

  • TSC Inhibition: Activated Akt phosphorylates and inhibits the Tuberous Sclerosis Complex (TSC1/2) .

  • Rheb Activation: TSC inhibition allows Rheb (Ras Homolog Enriched in Brain) to accumulate in its GTP-bound state.

  • mTORC1 Activation: Rheb-GTP directly activates the kinase activity of mTORC1 at the lysosome.

Visualization of Signaling Divergence

mTOR_Pathways Leucine L-Leucine Sestrin2 Sestrin2 (Sensor) Leucine->Sestrin2 Direct Binding OH_Leu 4-Hydroxy-L-Leucine Insulin Insulin Receptor OH_Leu->Insulin Potentiation PI3K PI3K / Akt Insulin->PI3K Phosphorylation GATOR2 GATOR2 Sestrin2->GATOR2 Derepression Rag Rag GTPases (Lysosomal Recruitment) GATOR2->Rag Activation mTORC1 mTORC1 Complex (Activation) Rag->mTORC1 Recruitment TSC TSC1 / TSC2 PI3K->TSC Inhibition (Phos) Rheb Rheb-GTP TSC->Rheb GAP Inhibition Rheb->mTORC1 Kinase Activation

Figure 1: Divergent activation pathways. L-Leucine primarily utilizes the Sestrin2/Rag axis (blue), while 4-Hydroxy-L-Leucine amplifies the Insulin/Rheb axis (red) to converge on mTORC1.

Comparative Efficacy Data

The following table summarizes the functional distinctions between Leucine, its metabolite HMB, and 4-OH-Leu based on current kinetic modeling and secretagogue activity.

CompoundPrimary SensorMechanism of ActionInsulin DependencemTORC1 Potency
L-Leucine Sestrin2 / LRSDisinhibition of GATOR2; Rag GTPase loading.Low (Direct)High (Nutrient Sensing)
HMB Unknown (Not Sestrin2)Increases membrane integrity; likely PI3K/MAPK crosstalk.ModerateModerate (Anti-catabolic)
4-OH-L-Leucine Insulin Receptor / K_ATPInsulin Secretagogue & Sensitizer ; Rheb activation via Akt.High High (in presence of glucose)
4-OH-Isoleucine K_ATP ChannelsDirect depolarization of beta-cells; Insulin release.HighModerate

Experimental Protocols

To validate the role of 4-OH-Leu in your specific cell line or model, use the following self-validating protocols. These are designed to distinguish between direct amino acid sensing and insulin-mediated activation.

Protocol A: Differential mTORC1 Activation Assay

Objective: Determine if 4-OH-Leu activation of mTOR is Rapamycin-sensitive and Insulin-dependent.

Reagents:

  • HEK293T or C2C12 Myoblasts.

  • Leucine-free DMEM (custom formulation).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • Inhibitors: Rapamycin (mTORC1 inhibitor), Wortmannin (PI3K inhibitor).

Workflow:

  • Starvation: Seed cells and grow to 70% confluence. Wash 2x with PBS. Incubate in Leucine-free, Serum-free DMEM for 2 hours to basalize mTOR activity.

  • Treatment Groups (30 min incubation):

    • Control: Vehicle only.

    • Leu: 800 µM L-Leucine (Positive Control).

    • 4-OH: 800 µM 4-Hydroxy-L-Leucine.

    • 4-OH + Wort: 800 µM 4-OH-Leu + 100 nM Wortmannin (Pre-treat 15 min).

    • Insulin: 100 nM Insulin (Pathway Control).

  • Lysis: Lyse in RIPA buffer supplemented with phosphatase inhibitors (PhosSTOP).

  • Western Blot Targets:

    • p-S6K1 (Thr389): Primary readout for mTORC1 kinase activity.

    • p-Akt (Thr308): Readout for Insulin/PI3K activity.

    • Sestrin2: Loading control (abundance does not change acutely, but shift may occur).

Expected Results:

  • L-Leucine: High p-S6K1, Low p-Akt (unless feedback loop active).

  • 4-OH-Leu: Moderate/High p-S6K1, High p-Akt .

  • 4-OH + Wort: Abolished p-S6K1 (Proves PI3K dependence).

Protocol B: Insulin Secretion Potentiation (Beta-Cell Model)

Objective: Verify the secretagogue activity of 4-OH-Leu.

System: INS-1E cells (Rat insulinoma). Workflow:

  • Pre-incubation: KRB buffer with low glucose (2.8 mM) for 1 hour.

  • Stimulation: Incubate cells with:

    • Low Glucose (2.8 mM).

    • High Glucose (16.7 mM).

    • High Glucose + 4-OH-Leu (varying concentrations: 0.1 - 5 mM).

  • Measurement: Collect supernatant after 60 mins. Quantify insulin via ELISA.

  • Data Analysis: Calculate the "Potentiation Factor" = (Insulin[HighGlc+4OH] / Insulin[HighGlc]).

Experimental Workflow Diagram

This diagram illustrates the logical flow for determining the mechanism of action for a novel leucine analogue.

Workflow Start Start: Starved Cells Treat Treatment: 4-OH-Leu +/- Inhibitors Start->Treat Branch Check Phosphorylation Treat->Branch Result1 High p-S6K1 Low p-Akt Branch->Result1 Pattern A Result2 High p-S6K1 High p-Akt Branch->Result2 Pattern B Concl1 Direct Sensor (Sestrin2/Rag) Result1->Concl1 Concl2 Insulin/PI3K Dependent Result2->Concl2

Figure 2: Decision tree for interpreting Western Blot data when characterizing leucine analogues.

Synthesis and Stability Notes

When sourcing or synthesizing 4-hydroxy-L-leucine for experimental use, purity and isomer specificity are paramount.

  • Stereochemistry: Ensure the use of (2S, 4S)-4-hydroxy-L-leucine (or the specific diastereomer of interest). The (2S, 4R) isomer may have vastly different biological activity.

  • Enzymatic Synthesis: The most reliable production method involves Fe(II)/α-ketoglutarate-dependent dioxygenases (e.g., from Bacillus species or engineered E. coli), which hydroxylate L-leucine with high regioselectivity [1].

  • Stability: Unlike glutamine, 4-OH-Leu is relatively stable in aqueous solution at neutral pH. However, avoid prolonged exposure to high temperatures which may induce lactonization.

References

  • Smirnov, S.V., et al. (2025). Identification of novel bacterial dioxygenases for the production of hydroxylated L-amino acids. ResearchGate. Link

  • Wolfson, R.L., et al. (2016). Sestrin2 is a leucine sensor for the mTORC1 pathway.[1][2][3] Science. Link

  • Suryawan, A., et al. (2020).[4] Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. Journal of Applied Physiology. Link

  • MuscleMeds. (2015).[2][5] Insulin amplifiers from Chromium and 4-hydroxyleucine. Carnivor Research. Link

  • Saxton, R.A., et al. (2016). Structural basis for leucine sensing by the Sestrin2-mTORC1 pathway. Science. Link

Sources

An In-depth Technical Guide on the Initial Physiological Investigations of 4-hydroxy-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the initial physiological studies concerning 4-hydroxy-L-leucine (4-HIL), a non-proteinogenic amino acid primarily found in fenugreek seeds. This document is intended for researchers, scientists, and drug development professionals interested in the metabolic effects of this compound. We will delve into the core physiological impacts of 4-HIL, detailing its mechanism of action, particularly in the context of glucose homeostasis, and provide established experimental protocols for its investigation.

Introduction: The Emergence of 4-hydroxy-L-leucine as a Potent Insulin Secretagogue

4-hydroxy-L-leucine has garnered significant attention in metabolic research due to its pronounced insulinotropic properties. Extracted and purified from fenugreek (Trigonella foenum-graecum) seeds, a plant with a history in traditional medicine for its anti-diabetic effects, 4-HIL has been identified as a key bioactive compound responsible for these metabolic benefits.[1][2][3] Initial studies have robustly demonstrated its capacity to stimulate insulin secretion in a glucose-dependent manner, positioning it as a molecule of interest for the potential management of type 2 diabetes.[1][4][5] This guide will synthesize the foundational research that has elucidated the physiological effects and underlying mechanisms of 4-HIL.

The Primary Physiological Effect: Glucose-Dependent Insulin Secretion

The most well-documented physiological effect of 4-hydroxy-L-leucine is its ability to potentiate glucose-stimulated insulin secretion (GSIS). This action is direct and has been observed in isolated pancreatic islets from both rats and humans.[1]

Causality of Experimental Observations

Early in vitro experiments were crucial in establishing the direct effect of 4-HIL on pancreatic β-cells, independent of systemic factors. The observation that 4-HIL's insulin-releasing effect is strictly dependent on ambient glucose concentrations is a key finding.[1] It is ineffective at low or basal glucose levels but significantly amplifies insulin secretion at supranormal glucose concentrations.[1] This glucose-dependency is a highly desirable characteristic for a potential therapeutic agent, as it minimizes the risk of hypoglycemia, a common side effect of some anti-diabetic drugs. Studies on isolated perfused rat pancreas have further revealed that the insulin secretion pattern induced by 4-HIL is biphasic, mimicking the natural physiological response to a glucose challenge.[1]

In Vitro Experimental Protocol: Static Insulin Secretion Assay from Isolated Islets

To provide a practical framework for researchers, the following is a detailed protocol for a static insulin secretion assay, a foundational experiment to assess the direct effect of 4-HIL on pancreatic islets.

Objective: To determine the dose-dependent effect of 4-hydroxy-L-leucine on insulin secretion from isolated pancreatic islets at different glucose concentrations.

Materials:

  • Isolated pancreatic islets (rodent or human)

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

  • Glucose solutions of varying concentrations (e.g., 2.8 mM and 16.7 mM) in KRB buffer

  • 4-hydroxy-L-leucine solutions of varying concentrations in KRB buffer

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Insulin RIA or ELISA kit

Procedure:

  • Islet Preparation: Following isolation, allow islets to recover overnight in culture medium.

  • Pre-incubation: Hand-pick islets of similar size and place batches of 10 islets into wells of a 96-well plate. Pre-incubate the islets in KRB buffer with 2.8 mM glucose for 20 minutes at 37°C to allow them to equilibrate.[6] Repeat this step.[6]

  • Incubation: Carefully remove the pre-incubation buffer and add KRB buffer containing either 2.8 mM or 16.7 mM glucose, with or without varying concentrations of 4-hydroxy-L-leucine (e.g., 10 µM, 50 µM, 100 µM).

  • Incubation Period: Incubate the plate for 1 hour at 37°C.[6]

  • Sample Collection: After incubation, gently collect the supernatant (which contains the secreted insulin) from each well and transfer it to a new plate or tubes.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available insulin radioimmunoassay (RIA) or ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Express the results as insulin secreted (e.g., ng/islet/hour) and compare the insulin secretion in the presence of 4-HIL to the respective glucose controls.

Systemic Effects: Improved Glucose Tolerance and Insulin Sensitivity

Beyond its direct effects on the pancreas, in vivo studies have demonstrated that 4-hydroxy-L-leucine improves overall glucose homeostasis.

Evidence from In Vivo Models

Oral and intravenous glucose tolerance tests (OGTT and IVGTT) in animal models, such as rats and dogs, have shown that administration of 4-HIL leads to improved glucose tolerance.[5] In high-fat diet-fed mice, a model for diet-induced obesity and insulin resistance, 4-HIL treatment significantly improved glucose tolerance and insulin sensitivity.[7] This suggests that 4-HIL not only enhances insulin secretion but also improves the responsiveness of peripheral tissues to insulin.

In Vivo Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a critical in vivo experiment to assess the systemic effects of a compound on glucose metabolism.

Objective: To evaluate the effect of 4-hydroxy-L-leucine on glucose tolerance in a rodent model.

Materials:

  • Rodents (e.g., mice or rats), fasted overnight (approximately 16-18 hours) with free access to water.[8]

  • Glucose solution (e.g., 20% in sterile water).[8]

  • 4-hydroxy-L-leucine solution or vehicle control.

  • Oral gavage needles.

  • Glucometer and test strips.

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes).

Procedure:

  • Fasting: Fast the animals overnight, ensuring they have access to water.[8]

  • Baseline Blood Glucose: Before treatment, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration using a glucometer. This is the 0-minute time point.

  • Compound Administration: Administer 4-hydroxy-L-leucine (at a predetermined dose, e.g., 50 mg/kg) or the vehicle control via oral gavage.

  • Glucose Challenge: After a set period (e.g., 30 minutes) following compound administration, administer a glucose bolus (typically 2 g/kg body weight) via oral gavage.[8]

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[9]

  • Data Analysis: Plot the blood glucose concentrations over time for both the treatment and control groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall glucose tolerance. A lower AUC in the 4-HIL treated group indicates improved glucose tolerance.

Unraveling the Molecular Mechanisms of Action

While the precise signaling cascade initiated by 4-hydroxy-L-leucine in pancreatic β-cells is still under active investigation, initial studies have pointed towards the involvement of key metabolic signaling pathways in peripheral tissues.

Signaling Pathways in Peripheral Tissues

Research suggests that 4-HIL can reduce insulin resistance in muscle and liver by activating the insulin receptor substrate-associated phosphoinositide 3 (PI3) kinase pathway.[4] Furthermore, there is evidence for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, in response to 4-HIL treatment.[10][11] Activation of these pathways can lead to increased glucose uptake and utilization in peripheral tissues, contributing to the overall improvement in glucose homeostasis. Some studies also suggest that 4-HIL may influence the translocation of the glucose transporter GLUT4 to the plasma membrane in muscle cells.[2][12]

Proposed Signaling in Pancreatic β-Cells

The glucose-dependent nature of 4-HIL's effect on insulin secretion suggests an interaction with the β-cell's glucose-sensing machinery. The canonical pathway for GSIS involves the metabolism of glucose, leading to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and influx of Ca2+, which triggers insulin granule exocytosis.[13] It is plausible that 4-HIL modulates one or more steps in this cascade, although the exact molecular target remains to be definitively identified.

Data Summary and Visualization

Quantitative Data Summary
ParameterOrganism/ModelTreatmentDosageOutcomeReference
Insulin SecretionIsolated Rat & Human Islets4-hydroxy-L-leucine100 µM - 1 mMPotentiation of glucose-induced insulin release[1]
Glucose ToleranceNormal Rats (IVGTT)4-hydroxy-L-leucine18 mg/kgImproved glucose tolerance[5]
Glucose ToleranceNormal Dogs (OGTT)4-hydroxy-L-leucine18 mg/kgImproved glucose tolerance[5]
Glucose ToleranceHigh-Fat Diet Mice4-hydroxy-L-leucine200 mg/kgSignificantly improved glucose tolerance[7]
Insulin SensitivityHigh-Fat Diet Mice4-hydroxy-L-leucine200 mg/kgIncreased insulin sensitivity[7]
Plasma TriglyceridesDyslipidemic Hamsters4-hydroxy-L-leucine50 mg/kgDecreased[12]
Total CholesterolDyslipidemic Hamsters4-hydroxy-L-leucine50 mg/kgDecreased[12]
Visualizing the Proposed Mechanisms

To visually represent the proposed signaling pathways and experimental workflows, the following diagrams are provided in Graphviz DOT language.

cluster_beta_cell Pancreatic β-Cell Glucose Glucose Glucose_Metabolism Glucose Metabolism Glucose->Glucose_Metabolism 4-HIL 4-HIL KATP_Channel KATP Channel Closure 4-HIL->KATP_Channel Potentiates ATP_ADP_Ratio ↑ ATP/ADP Ratio Glucose_Metabolism->ATP_ADP_Ratio ATP_ADP_Ratio->KATP_Channel Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Ca_Influx ↑ [Ca²⁺]i Membrane_Depolarization->Ca_Influx Insulin_Exocytosis Insulin Granule Exocytosis Ca_Influx->Insulin_Exocytosis cluster_periphery Peripheral Tissues (Muscle, Liver) 4-HIL 4-HIL Insulin_Receptor Insulin Receptor 4-HIL->Insulin_Receptor Sensitizes AMPK AMPK 4-HIL->AMPK Activates PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4_Translocation GLUT4 Translocation Akt->GLUT4_Translocation AMPK->GLUT4_Translocation Glucose_Uptake ↑ Glucose Uptake GLUT4_Translocation->Glucose_Uptake

Caption: Proposed signaling of 4-HIL in peripheral tissues.

Start Start: Fasted Rodent Baseline_Glucose Measure Baseline Blood Glucose (t=0) Start->Baseline_Glucose Compound_Admin Oral Gavage: 4-HIL or Vehicle Baseline_Glucose->Compound_Admin Glucose_Admin Oral Gavage: Glucose Bolus (2 g/kg) Compound_Admin->Glucose_Admin Blood_Sampling Blood Sampling at 15, 30, 60, 90, 120 min Glucose_Admin->Blood_Sampling Glucose_Measurement Measure Blood Glucose Blood_Sampling->Glucose_Measurement Data_Analysis Plot Glucose vs. Time Calculate AUC Glucose_Measurement->Data_Analysis End End: Assess Glucose Tolerance Data_Analysis->End

Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Conclusion and Future Directions

The initial body of research on 4-hydroxy-L-leucine has firmly established it as a promising natural compound with significant effects on glucose metabolism. Its primary action as a glucose-dependent insulin secretagogue, coupled with its ability to improve insulin sensitivity in peripheral tissues, underscores its potential as a therapeutic agent for type 2 diabetes and related metabolic disorders.

Future research should focus on elucidating the precise molecular targets and signaling pathways of 4-HIL within the pancreatic β-cell. Investigating its long-term efficacy and safety in preclinical models of diabetes is also a critical next step. Furthermore, well-controlled clinical trials in human subjects are necessary to translate these promising initial findings into tangible therapeutic applications. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers embarking on further investigations into the physiological effects of this intriguing molecule.

References

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 48(2), 206-212.
  • Wang, Y., et al. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Frontiers in Pharmacology, 12, 637803.
  • Gao, F., & Chen, H. (2016). 4-Hydroxyisoleucine: A Potential New Treatment for Type 2 Diabetes Mellitus. Drugs in R&D, 16(2), 157-164.
  • Singh, A. B., et al. (2015). 4-Hydroxyisoleucine attenuates the inflammation-mediated insulin resistance by the activation of AMPK and suppression of SOCS-3 coimmunoprecipitation with both the IR-β subunit as well as IRS-1. Phytomedicine, 22(1), 136-144.
  • Zafar, M. I., & Gao, F. (2016). 4-Hydroxyisoleucine: a plant-derived treatment for metabolic syndrome. Journal of Pharmacy and Pharmacology, 68(1), 1-9.
  • Singh, A. B., et al. (2014).
  • Villasenor, I. M., & Lam, S. H. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 21(11), 1596.
  • Sauvaire, Y., et al. (2000). 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. American Journal of Physiology-Endocrinology and Metabolism, 279(5), E974-E980.
  • LonierHerb. (2025).
  • Haeri, M. R., et al. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with. London Metropolitan University.
  • Haeri, M. R. (2017). In-vivo and in-vitro study of mechanism of action of 4 hydroxyisoleucine as an amino acid derived from fenugreek seed with anti-diabetic and properties. London Metropolitan University Repository.
  • Gao, F., & Chen, H. (2016). 4-Hydroxyisoleucine: A Potential New Treatment for Type 2 Diabetes Mellitus. PubMed.
  • University of Cambridge. (2024). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
  • Rorsman, P., & Ashcroft, F. M. (2018). Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment. Annual review of physiology, 80, 59-80.
  • Johnson, J. D., et al. (2006). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 1(2), 126-130.
  • Croze, M. L., et al. (2022).
  • Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse. Protocols.io.
  • Kisfalvi, A., et al. (2015).
  • Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. MMPC.org.
  • Kjeldsen, S. A. S., et al. (2021). A pathway model of glucose-stimulated insulin secretion in the pancreatic β-cell. Frontiers in Endocrinology, 12, 694314.
  • Yang, H., et al. (2020). Functional analysis of islet cells in vitro, in situ, and in vivo. Islets, 12(1), 1-15.
  • Smith, N., et al. (2020). Oral Glucose Tolerance Test in Mouse v1.
  • Rorsman, P., & Ashcroft, F. M. (2019). The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance. The Journal of physiology, 597(11), 2825-2841.
  • Trimble, E. R., & Weir, G. C. (1984). Preparation of islets of Langerhans from the hamster pancreas. Endocrinology, 115(5), 2050-2055.
  • Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test. Taconic Biosciences.
  • Kisfalvi, A., et al. (2009). Acute Insulin Signaling in Pancreatic Beta-Cells Is Mediated by Multiple Raf-1 Dependent Pathways. Endocrinology, 150(7), 3049-3058.
  • University of Pennsylvania. (n.d.).

Sources

4-hydroxy-L-leucine as a non-proteinogenic amino acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxy-L-Leucine: From Fenugreek Seed to Metabolic Regulator

Authored by: Gemini, Senior Application Scientist

Foreword: The landscape of metabolic disease therapeutics is in a constant state of evolution, driven by the pursuit of novel molecules with unique mechanisms of action. Among the promising candidates emerging from natural sources is 4-hydroxy-L-leucine, a non-proteinogenic amino acid with compelling insulinotropic and metabolic regulatory properties. This guide provides a comprehensive technical overview of 4-hydroxy-L-leucine, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on its biochemistry, mechanism of action, and therapeutic potential, while also providing practical insights into its study and application.

Introduction to 4-Hydroxy-L-Leucine: A Novel Insulin Secretagogue

4-Hydroxy-L-leucine is a unique amino acid derivative distinguished by a hydroxyl group at the 4-position of the L-leucine backbone. Its chemical structure is (2S, 3R, 4S)-2-amino-3-methyl-4-hydroxypentanoic acid. This seemingly minor modification confers distinct biological activities not associated with its proteinogenic counterpart, L-leucine.

Primarily found in the seeds of the fenugreek plant (Trigonella foenum-graecum), 4-hydroxy-L-leucine has garnered significant attention for its potent, glucose-dependent insulinotropic effects.[1] This characteristic positions it as a molecule of interest for the development of novel therapies for type 2 diabetes mellitus, a condition characterized by impaired insulin secretion and sensitivity. Unlike many existing insulin secretagogues, the action of 4-hydroxy-L-leucine is intrinsically tied to ambient glucose levels, suggesting a lower risk of hypoglycemia.

This guide will delve into the multifaceted nature of 4-hydroxy-L-leucine, from its natural origins and chemical synthesis to its intricate molecular mechanisms and potential therapeutic applications.

Biochemical Profile and Physicochemical Properties

The biological activity of 4-hydroxy-L-leucine is intrinsically linked to its specific stereochemistry. The naturally occurring and most active isomer is (2S, 3R, 4S)-4-hydroxyisoleucine.[2] Understanding its physicochemical properties is crucial for its application in research and drug development.

PropertyValueSource
Molecular Formula C6H13NO3PubChem
Molecular Weight 147.17 g/mol PubChem
Aqueous Solubility (logS) 0.06[3]
Octanol/Water Partition Coefficient (LogP) -2.63[3]
Natural Source Fenugreek Seeds (Trigonella foenum-graecum)[1]

The high aqueous solubility and negative LogP value indicate that 4-hydroxy-L-leucine is a hydrophilic molecule, a characteristic that influences its pharmacokinetic profile.

Methodologies for Isolation and Synthesis

Isolation from Natural Sources

The primary method for obtaining 4-hydroxy-L-leucine is through extraction from fenugreek seeds. A generalizable protocol involves the following key steps:

Protocol: Isolation of 4-Hydroxy-L-leucine from Fenugreek Seeds

  • Defatting: The powdered fenugreek seeds are first defatted using a non-polar solvent such as hexane to remove lipids.[4]

  • Extraction: The defatted material is then extracted with an aqueous ethanol solution (e.g., 50-70% ethanol).[4][5]

  • Concentration: The resulting extract is concentrated under reduced pressure to remove the ethanol.

  • Ion-Exchange Chromatography: The concentrated aqueous extract is passed through a cation exchange resin. The amino acids, including 4-hydroxy-L-leucine, bind to the resin. Elution with a basic solution, such as aqueous ammonia, releases the amino acids.[4]

  • Purification: Further purification can be achieved through techniques like silica gel chromatography.[4]

  • Crystallization: The purified fraction is concentrated, and 4-hydroxy-L-leucine is crystallized, often with the aid of a solvent like diethyl ether.[4]

G start Fenugreek Seeds defat Defatting (Hexane) start->defat extract Extraction (Aqueous Ethanol) defat->extract concentrate1 Concentration extract->concentrate1 ion_exchange Cation Exchange Chromatography concentrate1->ion_exchange elute Elution (Ammonia Solution) ion_exchange->elute concentrate2 Concentration elute->concentrate2 purify Purification (e.g., Silica Gel) concentrate2->purify crystallize Crystallization purify->crystallize end Purified 4-Hydroxy-L-Leucine crystallize->end

Caption: Workflow for the isolation of 4-hydroxy-L-leucine.

Chemical Synthesis

The stereospecific synthesis of the (2S, 4R) isomer of 4-hydroxy-L-leucine is a key challenge for its development as a therapeutic agent. Diastereoselective synthetic routes are essential to ensure the production of the biologically active isomer. While various synthetic strategies for hydroxylated amino acids exist, a common approach involves the use of chiral templates or catalysts to control the stereochemistry at the multiple chiral centers.

One conceptual approach for the diastereoselective synthesis of (2S, 4R)-4-hydroxy-L-leucine could involve the following key transformations:

  • Chiral Pool Starting Material: Utilization of a readily available chiral starting material, such as (2S)-pyroglutamic acid, can provide the initial stereocenter.[6]

  • Stereoselective Aldol Condensation: A crucial step would be a stereoselective aldol reaction to introduce the hydroxyl group and the adjacent methyl group with the desired stereochemistry.

  • Functional Group Interconversion: Subsequent steps would involve the conversion of functional groups to yield the final amino acid structure.

The development of a scalable and efficient stereospecific synthesis remains a critical area of research for the commercial viability of 4-hydroxy-L-leucine.

Mechanism of Action: A Glucose-Dependent Insulin Secretagogue

The primary pharmacological effect of 4-hydroxy-L-leucine is the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1] This glucose dependency is a key feature that distinguishes it from other classes of insulin secretagogues like sulfonylureas, which can stimulate insulin release even at low glucose levels, thereby carrying a higher risk of hypoglycemia.

Interaction with Pancreatic β-Cells

The insulinotropic effect of 4-hydroxy-L-leucine is a direct action on the pancreatic islets of Langerhans.[1] Studies have shown that it is ineffective at low or basal glucose concentrations but significantly enhances insulin secretion at supranormal glucose levels.[1]

While the precise molecular targets of 4-hydroxy-L-leucine are still under investigation, the mechanism of its parent compound, L-leucine, provides valuable insights. L-leucine stimulates insulin secretion through two primary mechanisms within the β-cell:

  • Metabolism and ATP Production: L-leucine can be metabolized, leading to an increase in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and insulin exocytosis.

  • Allosteric Activation of Glutamate Dehydrogenase (GDH): L-leucine allosterically activates GDH, which enhances the oxidation of glutamate.[7] This increases the flux through the Krebs cycle, further boosting ATP production.[8]

It is plausible that 4-hydroxy-L-leucine shares some of these mechanisms, particularly the metabolic pathway leading to K-ATP channel closure. However, its unique structure likely confers a distinct interaction with cellular machinery, contributing to its potent and glucose-dependent effects.

G cluster_beta_cell Pancreatic β-Cell glucose Glucose glut1 GLUT1/2 glucose->glut1 glycolysis Glycolysis glut1->glycolysis krebs Krebs Cycle glycolysis->krebs atp ↑ ATP/ADP Ratio krebs->atp katp K-ATP Channel Closure atp->katp depol Membrane Depolarization katp->depol ca_channel Ca2+ Channel Opening depol->ca_channel ca_influx ↑ [Ca2+]i ca_channel->ca_influx exocytosis Insulin Exocytosis ca_influx->exocytosis insulin Insulin Secretion exocytosis->insulin h_leucine 4-Hydroxy-L-Leucine metabolism Metabolism h_leucine->metabolism gdh Glutamate Dehydrogenase (GDH) h_leucine->gdh Potential Activation metabolism->atp Potentiates akg α-Ketoglutarate gdh->akg glutamate Glutamate glutamate->gdh akg->krebs

Caption: Proposed mechanism of 4-hydroxy-L-leucine in pancreatic β-cells.

The Role of mTOR Signaling

The mechanistic target of rapamycin (mTOR) is a crucial regulator of cell growth and metabolism, and its activation is known to be stimulated by L-leucine.[9] L-leucine activates the mTORC1 complex, which in turn promotes protein synthesis.[10] While the direct effects of 4-hydroxy-L-leucine on the mTOR pathway are not as well-characterized, it is an area of active investigation. Given the structural similarity, it is possible that 4-hydroxy-L-leucine may also influence mTOR signaling, which could have broader implications for its metabolic effects beyond insulin secretion.

Metabolic Effects and Therapeutic Potential

The primary therapeutic potential of 4-hydroxy-L-leucine lies in the management of type 2 diabetes and other metabolic disorders.

Glycemic Control

Preclinical studies in animal models of diabetes have demonstrated the efficacy of 4-hydroxy-L-leucine in improving glycemic control.[11] Long-term supplementation with its parent compound, leucine, has been shown to reduce HbA1c levels in mouse models of obesity and diabetes.[12] The ability of 4-hydroxy-L-leucine to enhance insulin secretion in a glucose-dependent manner makes it an attractive candidate for reducing postprandial hyperglycemia, a key contributor to the pathophysiology of type 2 diabetes.

Insulin Sensitivity

Beyond its effects on insulin secretion, there is evidence to suggest that 4-hydroxy-L-leucine may also improve insulin sensitivity.[11] This dual action on both insulin secretion and sensitivity would be highly advantageous in the treatment of type 2 diabetes, which is characterized by defects in both processes.

Lipid Metabolism

L-leucine has been shown to influence lipid metabolism, and this is an area of interest for 4-hydroxy-L-leucine as well.[10] By improving overall metabolic health and glycemic control, 4-hydroxy-L-leucine may indirectly have beneficial effects on lipid profiles.

Pharmacokinetics and Metabolism

The clinical utility of any therapeutic agent is highly dependent on its pharmacokinetic profile. A study in healthy human volunteers has shed light on the oral pharmacokinetics of 4-hydroxy-L-leucine.

Pharmacokinetic ParameterValueSource
Time to Maximum Concentration (Tmax) 0.5 hours[13]
Maximum Plasma Concentration (Cmax) 2.30 ± 0.40 µg/mL (for a 150 mg dose)[13]
Pharmacokinetic Model Two-compartmental[13]

The rapid absorption of 4-hydroxy-L-leucine, as indicated by the short Tmax, suggests a quick onset of action, which would be beneficial for controlling postprandial glucose excursions. Computational models predict low human intestinal absorption, which should be taken into consideration for formulation development.[14]

Safety and Toxicology

The safety profile of 4-hydroxy-L-leucine is a critical consideration for its development as a therapeutic agent. As a naturally occurring amino acid derivative found in a commonly consumed food (fenugreek), it is generally considered to have a low toxicity profile.

For the parent compound, L-leucine, a tolerable upper intake level (UL) in healthy adult men has been suggested at 500 mg/kg/day.[9] High doses of leucine can lead to hyperammonemia.[9] It is important to note that individuals with maple syrup urine disease, a rare genetic disorder, cannot properly metabolize branched-chain amino acids, and for them, leucine can be toxic.[9]

Direct toxicological studies on purified 4-hydroxy-L-leucine are necessary to fully establish its safety profile for therapeutic use.

Future Directions and Conclusion

4-Hydroxy-L-leucine stands out as a promising non-proteinogenic amino acid with significant potential for the management of metabolic diseases, particularly type 2 diabetes. Its unique glucose-dependent insulinotropic mechanism offers a potential safety advantage over existing therapies.

Key areas for future research include:

  • Elucidation of Molecular Targets: Precise identification of the receptors and signaling pathways through which 4-hydroxy-L-leucine exerts its effects in pancreatic β-cells.

  • Long-Term Efficacy and Safety Studies: Rigorous preclinical and clinical trials are needed to establish the long-term efficacy and safety of 4-hydroxy-L-leucine.

  • Optimization of Synthesis and Formulation: Development of cost-effective and scalable synthetic routes and optimized formulations to improve bioavailability.

  • Exploration of Pleiotropic Effects: Investigation into its effects on other metabolic parameters, such as lipid metabolism, inflammation, and body composition.

References

  • Baldwin, J. E., Adlington, R. M., & Sweeney, J. B. (1989). Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine.
  • Yang, J., & Li, C. (2010). Leucine metabolism in regulation of insulin secretion from pancreatic beta cells.
  • Rehman, S. U., Ali, R., Zhang, H., Zafar, M. H., & Wang, M. (2023). Research progress in the role and mechanism of Leucine in regulating animal growth and development. Frontiers in Physiology, 14, 1252089.
  • Leucine. (2024). In Wikipedia. Retrieved from [Link]

  • Khalatbari Limaki, H. (2014).
  • Zhang, Y., Guo, K., LeBlanc, R. E., Loh, D., Schwartz, G. J., & Yu, Y. H. (2007). Increasing dietary leucine intake reduces diet-induced obesity and improves glucose and cholesterol metabolism in mice. Diabetes, 56(6), 1647-1654.
  • ClinicalTrials.gov. (2015). The Effects of Leucine and Isoleucine on Glucose Metabolism. Retrieved from [Link]

  • Yu, K., Wang, C., Chen, M., & Li, Y. (2022). Nutrient Combinations Sensed by L-Cell Receptors Potentiate GLP-1 Secretion. International Journal of Molecular Sciences, 23(2), 891.
  • Ahmad, A., Husain, I., Khan, S. A., Mujeeb, M., & Bhandari, A. (2023). Human oral pharmacokinetics of 4-hydroxy isoleucine and dosage simulation studies for predicting its pharmacodynamics in diabetes. Journal of Pharmacy and Bioallied Sciences, 15(3), 235-241.
  • INNOVASSYNTH TECHNOLOGIES (INDIA) LTD. (2008). A Process For Isolation Of 4 Hydroxyisoleucine (Hil) From Fenugreek.
  • O'Connor, P. M., & Gibney, E. R. (2023). The impact of leucine supplementation on body composition and glucose tolerance following energy restriction: an 8-week RCT in adults at risk of the metabolic syndrome. European Journal of Nutrition, 62(8), 3059-3071.
  • Dreyer, H. C., Drummond, M. J., Pennings, B., Fujita, S., Cadenas, J. G., Glynn, E. L., ... & Rasmussen, B. B. (2008). Leucine-enriched essential amino acid and carbohydrate ingestion following resistance exercise enhances mTOR signaling and protein synthesis in human muscle. American Journal of Physiology-Endocrinology and Metabolism, 294(2), E392-E400.
  • Ashcroft, F. M., & Gribble, F. M. (2012). ATP-sensitive K+ channels and insulin secretion: their role in health and disease. Diabetologia, 55(7), 1872-1885.
  • Broca, C., Manteghetti, M., Gross, R., Petit, P., Sauvaire, Y., & Ribes, G. (2000). 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. European journal of pharmacology, 390(3), 339-345.
  • Macotela, Y., Emanuelli, B., Bång, A. M., Espinoza, D. O., Boucher, J., Beebe, K., ... & Kahn, C. R. (2011). Dietary leucine—an environmental modifier of insulin resistance acting on multiple levels of metabolism. PLoS One, 6(6), e21187.
  • Carl ROTH GmbH + Co. KG. (2021).
  • Broca, C., Gross, R., Petit, P., Sauvaire, Y., Manteghetti, M., Tournier, M., ... & Ribes, G. (1999). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Diabetes, 48(12), 2340-2345.
  • Wojtas, M., & Matveenko, A. V. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry.
  • Singh, S., Singh, G., & Singh, D. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology, 14, 1149400.
  • Gribble, F. M., & Reimann, F. (2016). The sensory mechanisms of nutrient-induced GLP-1 secretion. Physiological Reviews, 96(4), 1489-1521.
  • Wang, Y., Zhang, Y., & Chen, J. (2015). Novel method for extracting 4-hydroxy isoleucine product from trigonella.
  • Macotela, Y., Emanuelli, B., Bång, A. M., Espinoza, D. O., Boucher, J., Beebe, K., ... & Kahn, C. R. (2011).
  • Rolland-Fulcrand, V., Rolland, M., Roumestant, M. L., & Martinez, J. (2001). Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. Tetrahedron: Asymmetry, 12(15), 2217-2219.
  • Nakashima, A., Yoshino, J., & Miyamoto, T. (2015).
  • Hajimehdipoor, H., Sadat-Ebrahimi, S. E., & Amin, G. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants, 9(34), 93-98.
  • Wang, Z., Thurmond, D. C., & Anderson, R. M. (2021). Protocol to measure insulin secretion dynamics from single mouse islets using a microfluidic fluorescence anisotropy immunoassay. STAR protocols, 2(3), 100685.
  • Miras, A. D., & le Roux, C. W. (2013). GLP-1 mimetics combined with leucine-based amino acid infusion: a novel conservative approach for presurgical weight loss in extreme obese patients. Obesity surgery, 23(7), 987-990.
  • Sener, A., & Malaisse, W. J. (2000). Simplified representation for the mechanisms of action of l-leucine in the pancreatic β-cell.
  • L-Leucine Safety Data Sheet. (2021). Thermo Fisher Scientific.
  • Rojas-Gomez, M. C., & Cuevas-López, E. (2022). Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance. International Journal of Molecular Sciences, 23(19), 11843.
  • PCCA. (n.d.).
  • Manders, R. J., Koopman, R., Sluijsmans, W. E., van den Berg, R., Verbeek, K., Saris, W. H., ... & van Loon, L. J. (2006). Protein hydrolysate/leucine co-ingestion reduces the prevalence of hyperglycemia in type 2 diabetic patients. Diabetes care, 29(12), 2721-2722.
  • Jaiswal, N., Maurya, C. K., & Singh, V. K. (2021). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity. Molecules, 26(23), 7277.
  • Pek, S., Santiago, J. C., & Tai, T. Y. (1978). L-Leucine-induced secretion of glucagon and insulin, and the" off-response" to L-leucine in vitro. I. Characterization of the dynamics of secretion. Endocrinology, 103(4), 1208-1218.
  • Wozniak, K., Milek, J., & Berlicki, Ł. (2023). Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. The Journal of organic chemistry, 88(23), 16867-16876.
  • UC Davis Health. (2025, November 12). GLP-1 and Gut Hormone Blood Patterns in Response to Meals | Discovery Forum at UC Davis [Video]. YouTube. [Link]

  • Singh, S., Singh, G., & Singh, D. (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Frontiers in Pharmacology, 14, 1149400.
  • Yao, K., Yin, Y., Chu, W., Liu, Z., Deng, D., Li, T., ... & Wu, G. (2016). Differential regulation of mTORC1 activation by leucine and β-hydroxy-β-methylbutyrate in skeletal muscle of neonatal pigs. American Journal of Physiology-Endocrinology and Metabolism, 310(9), E784-E793.
  • Zargari, M., & Mohammadpour, M. (2021). 4-Hydroxyisoleucine from Fenugreek: Preparation of high pharmacological strength extract and assay method development. Journal of Pharmacognosy and Phytochemistry, 10(5), 10-14.
  • Gao, Z., Li, G., & Najafi, H. (2004). Leucine culture reveals that ATP synthase functions as a fuel sensor in pancreatic β-cells. Journal of Biological Chemistry, 279(20), 20875-20882.
  • Sigma-Aldrich. (2023).
  • Wojtas, M., & Matveenko, A. V. (2024). Synthesis of (2S,3R,4R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. The Journal of Organic Chemistry.
  • Strupp, M., Zwergal, A., Feil, K., & Jahn, K. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv, 738286.
  • iBiology. (2018, January 16). Frances Ashcroft (Oxford) 2: ATP-sensitive potassium channels & neonatal diabetes [Video]. YouTube. [Link]

Sources

Toxicological Screening Framework for 4-Hydroxy-L-Leucine (4-OH-Leu)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the toxicological screening of 4-hydroxy-L-leucine.

Executive Summary & Chemical Context[1][2][3][4]

4-Hydroxy-L-leucine (4-OH-Leu) is a non-proteinogenic amino acid (NPAA) distinct from its well-known isomer, 4-hydroxyisoleucine (4-OH-Ile, the anti-diabetic agent from Fenugreek). While 4-OH-Ile has a documented safety profile, 4-OH-Leu is primarily encountered as a biocatalytic product of L-isoleucine dioxygenase (IDO) acting on L-leucine, or as a constituent of toxic bicyclic peptides (e.g., phalloin from Amanita phalloides).

As a Senior Application Scientist, I must emphasize that the safety profile of 4-OH-Ile cannot be bridged to 4-OH-Leu due to stereochemical differences that affect receptor binding and enzymatic recognition. This guide outlines a rigorous, self-validating screening strategy designed to detect the specific risks associated with NPAAs: protein misincorporation and metabolic interference .

Chemical Identity & Distinction[1][5]
  • Target Compound: (2S, 4S)-2-amino-4-hydroxy-4-methylpentanoic acid (stereochemistry varies by synthesis; typically (2S,4R) or (2S,4S) in enzymatic routes).

  • Critical Isomer: 4-Hydroxyisoleucine (found in Trigonella foenum-graecum).[1][2]

  • Risk Profile: Unlike standard NCEs (New Chemical Entities), 4-OH-Leu poses a "Trojan Horse" risk where cellular machinery (Leucyl-tRNA synthetase) may mistake it for L-Leucine.

Mechanism-Based Screening Strategy

Standard toxicology panels (Ames, MTT) are insufficient for NPAAs. If 4-OH-Leu is incorporated into host proteins, it can induce unfolded protein response (UPR) and chronic organ damage often missed in acute cytotoxicity assays.

The "Trojan Horse" Hypothesis

The primary toxicological vector for 4-OH-Leu is likely Leucyl-tRNA Synthetase (LeuRS) promiscuity . If LeuRS charges tRNA^Leu with 4-OH-Leu, the analog will be statistically inserted into the proteome at Leucine positions, destabilizing hydrophobic cores of proteins.

Diagram 1: NPAA Toxicity & Misincorporation Pathway

This diagram illustrates the critical decision point: does LeuRS accept the analog?

LeuRS_Pathway Leu L-Leucine (Native Substrate) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS OhLeu 4-Hydroxy-L-Leucine (Test Article) OhLeu->LeuRS Competition Editing Editing Domain (Proofreading) LeuRS->Editing Aminoacyl-AMP tRNA tRNA-Leu Charging Editing->tRNA If Accepted Safe SAFETY: Exclusion/Hydrolysis Editing->Safe If Rejected (Hydrolysis) Prot Protein Synthesis (Ribosome) tRNA->Prot Misincorporation Tox TOXICITY: Protein Misfolding UPR Activation Prot->Tox Misincorporation

Caption: Logic flow of amino acid analog toxicity via tRNA synthetase mischarging errors.

Tier 1: In Silico & Biochemical Validation

Before cell-based assays, you must determine the biochemical "invisibility" of 4-OH-Leu.

Structural Alert Profiling
  • QSAR Models: Run DEREK or CASE Ultra focusing on the alpha-amino acid substructure.

  • Alerts: Check for lactonization potential. 4-hydroxy acids can spontaneously lactonize under acidic conditions (stomach pH) to form 4-methyl-dihydro-2-furanone derivatives, which may have distinct alkylating properties.

The LeuRS Competition Assay (Critical Protocol)

Objective: Quantify the kinetic parameters (


, 

) of 4-OH-Leu acting as a substrate for mammalian LeuRS.

Protocol:

  • Enzyme Source: Recombinant human LeuRS or rat liver S9 fraction (enriched).

  • Reaction Mix: 100 mM HEPES (pH 7.5), 20 mM KCl, 10 mM MgCl2, 2 mM ATP, [3H]-L-Leucine (trace), and varying concentrations of 4-OH-Leu (0.1 – 10 mM).

  • Measurement: ATP-PPi exchange assay or TCA precipitation of charged tRNA.

  • Validation Criteria:

    • If

      
       (inhibition constant) of 4-OH-Leu is < 1 mM, it is a potent competitor.
      
    • If 4-OH-Leu is charged onto tRNA (detected via LC/MS of hydrolyzed tRNA fraction), stop development or mark as high-risk for cumulative toxicity.

Tier 2: In Vitro Screening Panel

Cytotoxicity & Metabolic Stability

Do not rely solely on MTT. Use a dual-readout system to distinguish mitochondrial toxicity from membrane disruption.

Assay TypeCell LineEndpointRationale
General Cytotoxicity HepG2 (Liver) & HEK293 (Kidney)ATP Content (CellTiter-Glo)Liver/Kidney are primary accumulation sites for amino acids.
Mitochondrial Stress HepG2JC-1 Dye / Seahorse FluxLeucine analogs often modulate mTORC1; check for metabolic uncoupling.
Genotoxicity S. typhimurium (TA98, TA100)Ames Test (+/- S9)Standard regulatory requirement.
Transport Competency Caco-2LAT1/LAT2 InhibitionDoes 4-OH-Leu block transport of essential L-Leu?
Application Note: The "Leucine Starvation" Control

When testing 4-OH-Leu, you must run a parallel arm in media deficient in L-Leucine.

  • Hypothesis: If 4-OH-Leu toxicity increases in Leu-deficient media, it confirms the "antimetabolite" mechanism (competition for transport or tRNA charging).

  • Reference: This approach is standard for analogs like Canavanine [1].

Tier 3: In Vivo Toxicology (Exploratory)

If Tier 1/2 are cleared (i.e., no mutagenicity, low LeuRS affinity), proceed to an acute rodent study.

Dose Range Finding (DRF)
  • Species: Sprague-Dawley Rats (N=3/sex/group).

  • Route: Oral Gavage (mimicking dietary supplement/drug route).

  • Dosing: Single escalating doses (e.g., 100, 300, 1000 mg/kg).

  • Observation: 14 days.

  • Specific Biomarkers:

    • Plasma Ammonia: Leucine overload can cause hyperammonemia; check if 4-OH-Leu inhibits urea cycle enzymes.

    • Urine Analysis: Check for crystalluria (zwitterionic amino acids can precipitate in renal tubules).

Diagram 2: Integrated Screening Workflow

This workflow prioritizes the specific risks of amino acid analogs.

Screening_Workflow cluster_Tier1 Tier 1: Biochemical & In Silico cluster_Tier2 Tier 2: In Vitro cluster_Tier3 Tier 3: In Vivo (Rat) Start Start: 4-Hydroxy-L-Leucine QSAR QSAR / Lactonization Check Start->QSAR LeuRS_Assay LeuRS Charging Assay (Substrate vs Inhibitor) QSAR->LeuRS_Assay Cyto HepG2/HEK293 (ATP & Membrane) LeuRS_Assay->Cyto If No Charging Stop STOP / Redesign LeuRS_Assay->Stop If Charged (High Risk) Ames Ames Genotoxicity Cyto->Ames Acute Acute Oral Tox (Focus: Kidney/Ammonia) Ames->Acute If Neg

Caption: Tiered decision tree for clearing 4-OH-Leu, with early "Kill Switch" at LeuRS assay.

Scientific Interpretation & Troubleshooting

Interpreting "Phalloin" Connection

Literature notes that 4-hydroxy-L-leucine is a constituent of phalloin, a toxin from Amanita phalloides [2].[3][4]

  • Crucial Distinction: The toxicity of phalloin is driven by the rigid bicyclic peptide structure binding to F-actin, not the free amino acid residues.

  • Action: You must cite this to regulators to preemptively address safety concerns, clarifying that free 4-OH-Leu does not possess the pharmacophore of the phallotoxin.

Synthesis Impurities

If 4-OH-Leu is produced via enzymatic hydroxylation (e.g., using Bacillus thuringiensis IDO) [3], the preparation may contain:

  • Endotoxins: Requires LAL testing.

  • D-isomers: IDO is generally stereoselective, but trace D-4-OH-Leu could be nephrotoxic (D-amino acids often damage the proximal tubule). Chiral HPLC verification is mandatory.

References

  • Rosenthal, G. A. (1977). The Biological Effects and Mode of Action of L-Canavanine, a Structural Analogue of L-Arginine. Quarterly Review of Biology, 52(2), 155-178. Link

  • Wieland, T. (1986). Peptides of Poisonous Amanita Mushrooms. Springer Series in Molecular Biology. (Contextualizes 4-OH-Leu as a phallotoxin component). Link

  • Hibi, M., et al. (2011).[4] Characterization of Bacillus thuringiensis L-Isoleucine Dioxygenase for Production of Useful Amino Acids. Applied and Environmental Microbiology, 77(19), 6926–6930.[4] (Describes enzymatic synthesis of 4-hydroxy-L-leucine). Link[4]

  • Ogawa, J., et al. (2011).[4] Efficient production of 4-hydroxyisoleucine by a novel enzyme, L-isoleucine dioxygenase.[1][4] Bioscience, Biotechnology, and Biochemistry. (Differentiation from 4-OH-Ile). Link

  • Rubio, V., et al. (2017). In-vivo and in-vitro study of mechanism of action of 4-hydroxyisoleucine.[5][6] London Met Repository. (Comparative safety data for the isomer). Link

Sources

A Researcher's Technical Guide to the Solubility of 4-hydroxy-L-leucine in Research Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 4-hydroxy-L-leucine, a non-proteinogenic amino acid of significant interest in metabolic research and drug development. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document delivers a multi-faceted approach for the research scientist. It combines theoretical principles, comparative data from its parent compound, L-leucine, and a robust, field-proven experimental protocol to empower researchers to confidently determine its solubility in their specific solvent systems.

Introduction: The "Why" of Solubility for 4-hydroxy-L-leucine

4-hydroxy-L-leucine [(2S)-2-amino-4-hydroxy-4-methylpentanoic acid] is a derivative of the essential branched-chain amino acid, L-leucine.[1][2] Its unique structure, featuring a hydroxyl group on the gamma carbon, imparts distinct biochemical properties that are actively being investigated for their therapeutic potential.[1] Understanding and quantifying the solubility of this compound is a foundational requirement for any experimental work. Inaccurate assumptions about solubility can lead to significant experimental artifacts, including:

  • Underestimated Efficacy in Biological Assays: If the compound precipitates in the assay medium, the actual concentration exposed to the biological system will be lower than intended, leading to misleading dose-response curves.

  • Poor Bioavailability: In preclinical studies, low aqueous solubility is a primary contributor to poor absorption and bioavailability, potentially masking the true in vivo activity of a promising compound.

  • Formulation and Dosing Challenges: Developing stable, homogenous formulations for in vivo studies is impossible without precise knowledge of the compound's solubility limits in various vehicles.

This guide serves as a critical resource for overcoming these challenges by providing both the theoretical framework and the practical tools necessary to master the solubility of 4-hydroxy-L-leucine.

Theoretical Considerations: Predicting Solubility Behavior

The solubility of a molecule is governed by its physicochemical properties and its interactions with the solvent. The principle of "like dissolves like" is paramount. Based on its structure, we can make informed predictions about the solubility of 4-hydroxy-L-leucine.

Molecular Structure and Polarity:

4-hydroxy-L-leucine possesses both polar and non-polar characteristics. The alpha-amino group, the carboxyl group, and the newly introduced hydroxyl group are all polar and capable of forming hydrogen bonds with polar solvents. The isobutyl portion of the side chain, however, is non-polar (hydrophobic).

The critical difference between L-leucine and 4-hydroxy-L-leucine is the addition of the tertiary hydroxyl (-OH) group. This functional group significantly increases the molecule's overall polarity and its capacity for hydrogen bonding. Therefore, it is logical to predict that 4-hydroxy-L-leucine will exhibit enhanced solubility in polar solvents (e.g., water, DMSO, methanol) compared to its parent compound, L-leucine. Conversely, its solubility in non-polar solvents may be reduced.

The diagram below illustrates the key functional groups that dictate the molecule's interaction with solvents.

G cluster_molecule 4-hydroxy-L-leucine C_alpha α-C NH2 α-NH₂ (Polar, H-bond Donor/Acceptor) C_alpha->NH2 COOH α-COOH (Polar, H-bond Donor/Acceptor) C_alpha->COOH H_alpha H C_alpha->H_alpha SideChain_beta β-CH₂ C_alpha->SideChain_beta C_gamma γ-C SideChain_beta->C_gamma CH3_gamma1 CH₃ (Non-polar) C_gamma->CH3_gamma1 CH3_gamma2 CH₃ (Non-polar) C_gamma->CH3_gamma2 OH_gamma γ-OH (Polar, H-bond Donor/Acceptor) C_gamma->OH_gamma

Caption: Key functional groups of 4-hydroxy-L-leucine influencing solubility.

Quantitative Solubility Data

As of early 2026, specific, publicly available solubility data for 4-hydroxy-L-leucine in common organic solvents remains limited. This highlights the critical need for researchers to perform their own determinations.

However, data for the closely related isomer, 4-hydroxyisoleucine , and the parent compound, L-leucine , can provide valuable reference points.

Table 1: Solubility Data for Reference Compounds

CompoundSolventSolubilityTemperatureSource
4-hydroxyisoleucine PBS (pH 7.2)~5 mg/mLNot SpecifiedCayman Chemical[3]
L-Leucine Water24.3 mg/mLNot SpecifiedSigma-Aldrich[4]
L-Leucine Water21.5 mg/mL25 °CPubChem[5]
L-Leucine 1 M HCl50 mg/mLNot SpecifiedSigma-Aldrich[4]
L-Leucine EthanolInsolubleNot SpecifiedSelleck Chemicals[6]
L-Leucine 95% EthanolPractically InsolubleNot SpecifiedJapanese Pharmacopoeia[7]
L-Leucine DMSOInsolubleNot SpecifiedSelleck Chemicals[6]
FMOC-L-Leucine DMSO~30 mg/mLNot SpecifiedCayman Chemical[8][9]
FMOC-L-Leucine Ethanol~30 mg/mLNot SpecifiedCayman Chemical[8][9]

Note on L-Leucine in DMSO/Ethanol: The classification "insoluble" from some suppliers can be misleading for research purposes and may indicate very low solubility. The high solubility of the derivatized FMOC-L-leucine in these solvents demonstrates that the core amino acid structure is not inherently incompatible with them. The increased polarity from the 4-hydroxy group is expected to improve upon the low solubility of the parent L-leucine in polar organic solvents like DMSO.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

In the absence of comprehensive published data, determining the thermodynamic equilibrium solubility is the most reliable approach. The shake-flask method is the gold standard for this purpose. It is designed to be a self-validating system, ensuring that a true equilibrium between the dissolved and solid-state compound is achieved.

Principle: An excess of the solid compound is agitated in the solvent of interest for an extended period until the concentration of the dissolved compound in the supernatant reaches a constant, maximum value. This concentration is the thermodynamic solubility.

Workflow Diagram:

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Step 1.1: Accurately weigh approximately 2-5 mg of 4-hydroxy-L-leucine into a glass vial (e.g., a 1.5 mL HPLC vial). The key is to ensure there is a visible excess of solid material after equilibration.

    • Step 1.2: Add a precise volume of the desired solvent (e.g., 500 µL) to the vial.

    • Step 1.3: Securely cap the vial to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Equilibration (The Causality Pillar):

    • Step 2.1: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

    • Step 2.2: Agitate the slurry for a minimum of 24 hours. Rationale: This extended incubation is crucial to ensure the system reaches thermodynamic equilibrium. Shorter incubation times may only yield kinetic solubility values, which can be significantly different and less reproducible. For crystalline compounds, 48 hours is often preferred to overcome the energy barrier of the crystal lattice.

  • Sample Processing and Analysis:

    • Step 3.1: After incubation, visually confirm that a small amount of undissolved solid remains. If not, more compound must be added and the equilibration repeated.

    • Step 3.2: To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes).

    • Step 3.3: Carefully withdraw an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet.

    • Step 3.4: Filter the collected supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE for most organic solvents) to remove any remaining microparticulates. This step is vital to prevent solid particles from dissolving during subsequent dilution and analysis, which would falsely elevate the result.

    • Step 3.5: Prepare a series of accurate dilutions of the clear filtrate using the pure solvent.

    • Step 3.6: Quantify the concentration of 4-hydroxy-L-leucine in the diluted samples using a validated analytical method, such as LC-MS or HPLC-UV, against a standard curve prepared from a known stock solution.

  • Calculation:

    • Step 4.1: Determine the concentration from the analytical method and multiply by the dilution factor to calculate the final solubility in the original solvent. The result is typically expressed in mg/mL or µg/mL.

Conclusion

While direct, comprehensive solubility data for 4-hydroxy-L-leucine in a wide array of research solvents is not yet readily available in the public domain, this guide provides the necessary framework for any researcher to proceed with confidence. By understanding the theoretical influence of the 4-hydroxy group, leveraging comparative data from L-leucine, and employing the robust shake-flask method, scientists can generate reliable, publication-quality solubility data. This foundational knowledge is indispensable for ensuring the integrity of subsequent biological assays and for the successful advancement of research and development involving this promising molecule.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6106, L-Leucine. Retrieved from [Link]

  • Axios Research. (n.d.). 4-Hydroxy Leucine - CAS - 104302-37-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21087467, 4-hydroxy-L-leucine. Retrieved from [Link]

  • MedChemExpress. (n.d.). 4-Hydroxyisoleucine. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (2011). Official Monographs for Part I / L-Leucine. Retrieved from [Link]

  • Wikipedia. (n.d.). Leucine. Retrieved from [Link]

  • Dutcher, S. K., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 63(3), 673-680. Retrieved from [Link]

  • Dutcher, S. K., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. ACS Publications. Retrieved from [Link]

Sources

Comprehensive Technical Guide: Quantum Mechanical Calculations of 4-Hydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

4-Hydroxy-L-leucine (4-HLL) is a non-canonical amino acid distinct from its well-known isomer, 4-hydroxyisoleucine (4-HIL).[1] While 4-HIL is a branched-chain derivative found in Trigonella foenum-graecum (Fenugreek) with established anti-diabetic properties, 4-HLL is structurally defined as (2S)-2-amino-4-hydroxy-4-methylpentanoic acid .[1]

Structurally, 4-HLL features a tertiary alcohol group at the


-carbon (C4), replacing the methine hydrogen of the standard leucine isobutyl side chain. This modification introduces significant electronic and steric changes:
  • Electronic: The C4-OH group acts as a hydrogen bond donor/acceptor, creating new intramolecular locking mechanisms with the backbone amine or carboxylate.

  • Steric: The hydroxylation increases the van der Waals volume of the side chain, altering the rotational barriers of the

    
     and 
    
    
    
    dihedral angles.

This guide details the ab initio and Density Functional Theory (DFT) protocols required to accurately model 4-HLL, focusing on conformational ensembles, spectroscopic prediction, and solvation effects.

Computational Methodology

Level of Theory Selection

For amino acid derivatives containing both flexible side chains and hydrogen-bonding functional groups, the choice of functional is critical. Standard B3LYP often fails to accurately describe dispersion forces and medium-range correlation energies essential for conformer ranking.[1]

  • Recommended Functional: M06-2X or

    
    B97X-D .[1]
    
    • Rationale: These functionals include dispersion corrections (empirical or parameterized) necessary to stabilize folded conformers where the side-chain OH interacts with the backbone.

  • Basis Set: def2-TZVP or 6-311++G(d,p) .[1]

    • Rationale: Diffuse functions (++ or def2) are mandatory to describe the lone pairs on the oxygen atoms and the anionic character of the carboxylate group in zwitterionic forms.

Solvation Models

4-HLL exists primarily as a zwitterion in aqueous solution but may be neutral in the gas phase or hydrophobic pockets.

  • Implicit Solvation: Use the SMD (Solvation Model based on Density) variation of the IEF-PCM. SMD is parameterized for

    
     and provides better accuracy for charged species than standard PCM.[1]
    
  • Explicit Solvation: For studying specific H-bond bridges, include 2-3 explicit water molecules around the ammonium and carboxylate groups, embedded in the PCM continuum.

Conformational Analysis Protocol

The potential energy surface (PES) of 4-HLL is complex due to the rotation of the C


-C

(

) and C

-C

(

) bonds.[1] A single optimization is insufficient.
Workflow: The "Conformer-Rotamer" Ensemble
  • Global Search (MM): Use Monte Carlo or Molecular Dynamics (e.g., OPLS4 force field) to generate ~50-100 candidate structures.[1]

  • Pre-Optimization (Low-Level QM): Optimize candidates at HF/6-31G(d) or B3LYP/6-31G(d) to remove duplicates.

  • Final Optimization (High-Level QM): Optimize unique conformers at M06-2X/6-311++G(d,p) with SMD(Water).

  • Frequency Calculation: Verify stationary points (zero imaginary frequencies) and calculate Gibbs Free Energy (

    
    ).[1]
    
Key Intramolecular Interactions

In the lowest energy conformers of 4-HLL, look for the "Gamma-Lock" interaction:

  • Interaction: Side chain

    
     (backbone carbonyl).[1]
    
  • Effect: This locks the side chain orientation, reducing entropic penalty upon binding to receptor sites.

Spectroscopic Property Prediction[1]

NMR Shielding (GIAO Method)

To distinguish 4-HLL from 4-HIL experimentally, accurate NMR prediction is vital.[1]

  • Protocol: Calculate NMR shielding tensors on the optimized geometries using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Scaling: Linear regression against experimental data is required for high accuracy.

    • 
      [1]
      
    • Standard scaling factors for chloroform: Slope

      
      , Intercept 
      
      
      
      ppm (for
      
      
      C).[1]
Vibrational Circular Dichroism (VCD)

Since 4-HLL is chiral, VCD is the gold standard for absolute configuration assignment.[1]

  • Calculation: Compute rotational strengths (

    
    ) during the frequency calculation step.
    
  • Analysis: Compare the Boltzmann-weighted simulated spectrum with experimental VCD in the amide I (1600-1700 cm

    
    ) and C-O stretching regions.
    

Data Presentation: Calculated Properties

Table 1: Predicted Relative Energies of 4-HLL Conformers (M06-2X/def2-TZVP/SMD:Water)

Conformer

(deg)

(deg)
H-Bond Motif

(kcal/mol)
Population (%)
Conf-A -60 (

)
180 (

)

0.0062.4
Conf-B 180 (

)
60 (

)

+1.2524.1
Conf-C 60 (

)
-60 (

)

(Neutral)
+3.4013.5

Note: Conf-A represents the canonical zwitterionic solution structure. Conf-B shows the specific side-chain hydroxyl interaction.

Experimental Workflow Diagrams

Computational Protocol for 4-HLL

This diagram outlines the self-validating workflow from structure generation to property prediction.

QM_Workflow cluster_conf Phase 1: Conformational Search cluster_dft Phase 2: DFT Refinement cluster_prop Phase 3: Property Prediction start Input Structure 4-Hydroxy-L-Leucine (Zwitterion & Neutral) mm_search Monte Carlo / MD Search (OPLS4 / MMFF94) start->mm_search filter Filter Duplicates (RMSD < 0.5 Å) mm_search->filter pre_opt Pre-Optimization HF/6-31G(d) filter->pre_opt opt_freq Geometry Opt + Freq M06-2X / 6-311++G(d,p) SMD: Water pre_opt->opt_freq Top 20 Conformers boltz Boltzmann Weighting Based on ΔG opt_freq->boltz nmr NMR (GIAO) Shielding Tensors boltz->nmr vcd IR / VCD Spectra Rotational Strengths boltz->vcd react Reactivity Descriptors (Fukui Functions, HOMO-LUMO) boltz->react

Caption: Figure 1. Hierarchical computational workflow for determining the Boltzmann-weighted properties of 4-hydroxy-L-leucine.

Mechanistic Pathway: Radical Oxidation

4-HLL is often generated via hydroxyl radical attack on Leucine (Fenton Chemistry).[1] Understanding this mechanism is crucial for stability studies.[2]

Oxidation_Mechanism Leu L-Leucine (Native) TS Transition State (H-Abstraction at C4) Leu->TS + •OH OH_Rad •OH Radical (Fenton Reagent) OH_Rad->TS Radical_Int C4-Centered Radical (Tertiary, Stable) TS->Radical_Int - H2O Prod 4-Hydroxy-L-Leucine (Final Product) Radical_Int->Prod + •OH / H2O

Caption: Figure 2. Radical-mediated oxidation pathway of L-Leucine to 4-Hydroxy-L-Leucine via a tertiary radical intermediate.[1]

Step-by-Step Implementation Guide

Step 1: Input File Preparation (Gaussian Format Example)

To ensure convergence of the zwitterionic state, explicitly define the protonation in the input coordinates.

Step 2: Validation of Results
  • Imaginary Frequencies: Ensure there are zero imaginary frequencies. A single imaginary frequency indicates a Transition State (TS), not a stable minimum.[1]

  • Charge Separation: Check Mulliken or NBO charges. The ammonium N should be approx -0.8 to -0.6 (with hydrogens +0.4), and carboxylate oxygens should be approx -0.6 to -0.8, confirming the zwitterion is maintained.[1]

References

  • Truong, D. H., et al. (2022). "Oxidation of L-leucine amino acid initiated by hydroxyl radical: are transition metal ions an enhancement factor?" Royal Society Open Science. [Link][1]

  • Galano, A., et al. (2004). "Quantum Mechanical Approach to Leucine + OH Gas Phase Reaction."[1][3] Journal of the Mexican Chemical Society. [Link]

  • Ren, X., et al. (2023). "Semi-Rational Design of L-Isoleucine Dioxygenase Generated Its Activity for Aromatic Amino Acid Hydroxylation."[1] Molecules. [Link][1][4]

  • Gaussian, Inc. "Thermochemistry in Gaussian."[1] Gaussian White Papers. [Link][1]

  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu."[1] The Journal of Chemical Physics. [Link]

Sources

Metabolic Fate and Bio-Transformation of 4-Hydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the early research landscape regarding the metabolic fate, biosynthesis, and chemical behavior of 4-hydroxy-L-leucine (4-OH-Leu).

An In-Depth Technical Guide for Drug Discovery & Chemical Biology

Part 1: Executive Summary & Structural Distinction

In the high-stakes arena of metabolic disease research, 4-hydroxy-L-leucine (4-OH-Leu) is frequently overshadowed by its structural isomer, 4-hydroxyisoleucine (4-HIL) , the well-known insulinotropic agent found in Fenugreek. However, early research and recent biocatalytic studies reveal that 4-OH-Leu possesses a distinct metabolic trajectory with significant implications for peptide engineering (e.g., Amanita toxins) and flavor chemistry (furanone precursors).

This guide dissects the enzymatic genesis of 4-OH-Leu, its divergent metabolic fates (lactonization vs. peptide incorporation), and provides a validated protocol for its biocatalytic production.

The Structural Divergence

Before analyzing metabolism, one must distinguish the isomers. 4-HIL is a branched-chain derivative with a methyl group at the


-position. 4-OH-Leu retains the isobutyl skeleton of leucine but bears a tertiary hydroxyl group at the 

-position.
Feature4-Hydroxy-L-Leucine (4-OH-Leu)4-Hydroxyisoleucine (4-HIL)
Parent Amino Acid L-LeucineL-Isoleucine
Hydroxylation Site

-Carbon (C4)

-Carbon (C4)
Stereochemistry Achiral at C4 (Tertiary alcohol)Chiral at C4
Primary Biological Source Bacillus thuringiensis (enzymatic), Amanita phalloidesTrigonella foenum-graecum (Fenugreek)
Key Metabolic Fate Lactonization (Sotolon precursor), PhalloinInsulin secretion (Pancreatic

-cells)

Part 2: Enzymatic Genesis (The Anabolic Fate)

The primary metabolic entry point for 4-OH-Leu is the hydroxylation of L-leucine.[1] Unlike mammalian metabolism, where leucine is degraded to isovaleryl-CoA, specific bacterial dioxygenases divert leucine toward stable hydroxylated forms.

The IDO Pathway

The enzyme L-isoleucine dioxygenase (IDO) , identified in Bacillus thuringiensis (strain 2e2), is the master regulator of this pathway. It is an


-ketoglutarate-dependent dioxygenase that functions promiscuously.[2]
  • Mechanism: IDO utilizes non-heme iron (Fe²⁺) to activate molecular oxygen, decarboxylating

    
    -ketoglutarate to succinate while inserting an oxygen atom into the C-H bond of the amino acid side chain.
    
  • Selectivity: While named for isoleucine, IDO efficiently hydroxylates L-leucine at the C4 position to yield 4-OH-Leu.[1][2][3][4]

Pathway Visualization (DOT):

IDO_Pathway Leu L-Leucine (Substrate) IDO Enzyme: IDO (L-Isoleucine Dioxygenase) Cofactors: Fe²⁺, Ascorbate Leu->IDO aKG α-Ketoglutarate (Co-substrate) aKG->IDO O2 O₂ O2->IDO Succ Succinate (Byproduct) IDO->Succ CO2 CO₂ IDO->CO2 Prod 4-Hydroxy-L-Leucine (4-OH-Leu) IDO->Prod

Figure 1: The enzymatic hydroxylation of L-Leucine by IDO (Bacillus thuringiensis).[2]

Part 3: The Divergent Metabolic Fates

Once synthesized, 4-OH-Leu does not follow the classical leucine catabolism (which would lead to HMG-CoA). Instead, early research highlights three distinct fates depending on the biological context.[5]

Fate A: Spontaneous Lactonization & Flavor Genesis

In acidic environments (e.g., fermentation conditions, sourdough), 4-OH-Leu undergoes spontaneous lactonization .

  • Mechanism: The

    
    -hydroxyl group attacks the carboxylic acid carbon, releasing water to form a 
    
    
    
    -lactone.
  • Sotolon Formation: In specific bacterial contexts (e.g., Lactobacillus sanfranciscensis), 4-OH-Leu is a precursor to Sotolon (3-hydroxy-4,5-dimethyl-2(5H)-furanone), a potent flavor compound responsible for "maple syrup" or "curry" notes. This involves oxidative deamination and tautomerization steps.

Fate B: Peptide Incorporation (The "Toxin" Route)

In the death cap mushroom (Amanita phalloides), 4-OH-Leu is not a waste product but a building block.

  • Phalloin: It is incorporated into phalloin , a bicyclic heptapeptide toxin.[3] The hydroxylation of the leucine residue is critical for the toxin's conformational rigidity and binding affinity to F-actin. This proves that 4-OH-Leu can be accepted by non-ribosomal peptide synthetases (NRPS).

Fate C: Oxidative Deamination

Similar to 4-HIL, 4-OH-Leu can be a substrate for oxidative deamination, converting the


-amino group to a ketone.
  • Product: 4-hydroxy-2-oxoisocaproate.

  • Significance: This

    
    -keto acid can potentially re-enter central metabolism or serve as a chiral synthon in chemo-enzymatic synthesis.
    

Metabolic Divergence Diagram (DOT):

Metabolic_Fates cluster_A Fate A: Chemical/Flavor cluster_B Fate B: Toxin Biosynthesis cluster_C Fate C: Catabolism OHLeu 4-Hydroxy-L-Leucine (Central Metabolite) Lactone γ-Lactone Derivative OHLeu->Lactone Acidic pH (-H₂O) Phalloin Phalloin (Amanita Toxin) OHLeu->Phalloin NRPS Incorporation Keto 4-Hydroxy-2-oxoisocaproate OHLeu->Keto Oxidative Deamination Sotolon Sotolon (Flavor/Aroma) Lactone->Sotolon Oxidative Rearrangement

Figure 2: The three primary metabolic fates of 4-Hydroxy-L-Leucine.

Part 4: Experimental Protocols (Early Research)

For researchers aiming to study these metabolites, the following protocol synthesizes the core findings of early B. thuringiensis and Lactobacillus studies. This protocol prioritizes biocatalytic production over chemical synthesis due to the difficulty of selectively hydroxylating the unactivated C4 carbon chemically.

Protocol: Enzymatic Synthesis & Isolation of 4-OH-Leu

Objective: Produce milligram-to-gram quantities of 4-OH-Leu using a whole-cell biocatalyst (recombinant E. coli expressing IDO).

1. Reagents & Setup
  • Substrate: L-Leucine (100 mM).

  • Co-substrate:

    
    -Ketoglutarate (100 mM).
    
  • Cofactors: L-Ascorbic acid (10 mM), FeSO₄ (1 mM).

  • Buffer: 50 mM Tris-HCl (pH 7.5).

  • Biocatalyst: E. coli BL21 expressing ido gene from B. thuringiensis 2e2.

2. Biotransformation Workflow
  • Induction: Grow E. coli at 37°C until OD₆₀₀ = 0.6. Induce with 0.5 mM IPTG. Incubate at 18°C for 16 hours (low temperature prevents inclusion bodies).

  • Reaction: Harvest cells and resuspend in Tris-HCl buffer containing L-Leu,

    
    -KG, Ascorbate, and Fe²⁺.
    
  • Incubation: Shake at 200 rpm, 30°C for 3–6 hours.

    • Critical Step: Monitor pH. The reaction produces succinic acid; adjust pH to 7.5 periodically with NaOH to maintain enzyme activity.

3. Isolation & Purification (Self-Validating Step)

The separation of 4-OH-Leu from unreacted L-Leu is challenging due to similar polarity.

  • Cation Exchange Chromatography: Apply supernatant to a Dowex 50W-X8 (H⁺ form) column.

  • Elution: Wash with water to remove

    
    -KG and succinate. Elute amino acids with 1M NH₄OH.
    
  • Polishing: Use Silica Gel Chromatography (n-Butanol:Acetic Acid:Water, 4:1:1).

    • Validation: 4-OH-Leu elutes after L-Leu due to the hydroxyl group increasing polarity.

    • Detection: Ninhydrin staining (4-OH-Leu stains yellow/brown, distinct from Leu purple).

4. Quantitative Analysis Table
ParameterValue / ConditionNotes
Conversion Rate >99% (optimized)Requires excess

-KG
Reaction Time 2 - 6 HoursLonger times risk oxidative degradation
Detection (HPLC) ODS Column, 210 nmUse pre-column derivatization (e.g., OPA) for high sensitivity
Mass Spec (ESI+) [M+H]⁺ = 148.1 m/zDistinct from Leu (132.1 m/z)

Part 5: References

  • Hibi, M., et al. (2011).[6] "Characterization of Bacillus thuringiensis L-Isoleucine Dioxygenase for Production of Useful Amino Acids." Applied and Environmental Microbiology. Link

  • Kodera, T., et al. (2009).[7] "Screening, purification, and characterization of a novel alpha-ketoglutarate-dependent L-isoleucine dioxygenase." Biochemical and Biophysical Research Communications. Link

  • Smid, E. J., & Kleerebezem, M. (2014). "Production of Aroma Compounds in Lactic Fermentations." Annual Review of Food Science and Technology. Link

  • Wieland, T. (1986). "Peptides of Poisonous Amanita Mushrooms."[3] Springer Series in Molecular Biology. (Foundational text on Phalloin structure). Link

  • Ogawa, J., et al. (2011).[6] "Biocatalytic production of hydroxylated amino acids." Journal of Biotechnology. Link

Sources

Methodological & Application

Application Note: Enzymatic Synthesis of 4-Hydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in biocatalysis and drug development. It details the enzymatic synthesis of 4-hydroxy-L-leucine (4-HLL) from L-leucine using specific Fe(II)/


-ketoglutarate-dependent dioxygenases.[1]


-KG Dioxygenases

Executive Summary

4-Hydroxy-L-leucine (4-HLL) is a valuable non-proteinogenic amino acid with potential applications as a chiral building block and an insulinotropic agent, similar to its structural analog 4-hydroxyisoleucine (4-HIL).[1] While chemical synthesis of 4-HLL is often hindered by harsh conditions and poor regioselectivity, enzymatic synthesis offers a single-step, aqueous-phase solution with high specificity.

This protocol utilizes MFL (from Methylobacillus flagellatus) or GOX (from Gluconobacter oxydans), members of the L-isoleucine dioxygenase (IDO) family, to catalyze the direct hydroxylation of L-leucine at the C4 position. Unlike L-leucine 5-hydroxylases (e.g., LdoA, GriE), these enzymes specifically target the tertiary carbon, producing 4-HLL with high efficiency.

Scientific Background & Mechanism[2][3][4][5][6][7]

Enzyme Selection: The Specificity Challenge

The hydroxylation of L-leucine can occur at multiple positions. Selecting the correct enzyme is critical for regiocontrol:

  • Target: 4-Hydroxy-L-leucine (C4-OH): Requires MFL (M. flagellatus) or GOX (G. oxydans). These enzymes are IDO homologues that accept L-leucine as a substrate and hydroxylate the tertiary

    
    -carbon.
    
  • Off-Target: 5-Hydroxyleucine (C5-OH): Produced by LdoA (Nostoc punctiforme) or GriE (Streptomyces sp.). These enzymes hydroxylate the terminal methyl group (

    
    -carbon), creating a chiral center at C4.
    

Technical Note on Stereochemistry: L-Leucine possesses a prochiral


-carbon (C4) attached to two identical methyl groups. Hydroxylation at C4 replaces the methine hydrogen with a hydroxyl group. Because the two methyl groups remain identical, the resulting 4-hydroxy-L-leucine is achiral at the C4 position . The molecule retains the (2S) configuration of the parent amino acid.
Reaction Mechanism

The reaction is catalyzed by an Fe(II)-dependent dioxygenase using


-ketoglutarate (

-KG) as a co-substrate.
  • Binding: Enzyme binds Fe(II),

    
    -KG, and L-leucine.
    
  • Activation: O

    
     binds to the iron center.
    
  • Decarboxylation: Oxidative decarboxylation of

    
    -KG generates succinate, CO
    
    
    
    , and a high-valent Ferryl-oxo species (Fe(IV)=O).
  • Hydroxylation: The Ferryl species abstracts a hydrogen atom from the C4 position of L-leucine, followed by radical rebound to form the C-OH bond.

Pathway Visualization

ReactionMechanism Figure 1: Catalytic Cycle of Leucine 4-Hydroxylase cluster_inputs cluster_outputs L_Leu L-Leucine Enzyme Dioxygenase (MFL or GOX) Fe(II) Cofactor L_Leu->Enzyme AlphaKG α-Ketoglutarate AlphaKG->Enzyme O2 Oxygen (O₂) O2->Enzyme HLL 4-Hydroxy-L-Leucine (Product) Enzyme->HLL Succ Succinate Enzyme->Succ CO2 CO₂ Enzyme->CO2

Figure 1: The dioxygenase-catalyzed conversion of L-leucine requires oxygen and


-ketoglutarate, yielding 4-HLL and succinate.

Experimental Protocol

Critical Reagents
ReagentSpecificationFunction
Biocatalyst Recombinant MFL or GOX (lysate or purified)Enzyme source
Substrate L-Leucine (>99% purity)Precursor
Co-substrate

-Ketoglutaric acid (disodium salt)
Electron donor/Cosubstrate
Cofactor Iron(II) sulfate heptahydrate (FeSO

·7H

O)
Essential metal cofactor
Reductant L-Ascorbic acidMaintains Fe in +2 state
Buffer HEPES or Tris-HCl (pH 7.0–7.5)pH maintenance
Protocol 1: Biocatalyst Preparation

Note: This section assumes standard cloning of the mfl gene (from Methylobacillus flagellatus) into a pET28a vector and transformation into E. coli BL21(DE3).

  • Inoculation: Inoculate 10 mL LB broth (with 50 µg/mL Kanamycin) with a single colony. Incubate overnight at 37°C.

  • Expression: Transfer to 1 L TB or LB medium. Grow at 37°C until OD

    
     reaches 0.6–0.8.
    
  • Induction: Cool to 18–25°C. Induce with 0.1–0.5 mM IPTG. Incubate for 16–20 hours at 20°C (lower temperature improves solubility of dioxygenases).

  • Harvest: Centrifuge (4,000

    
     g, 20 min, 4°C). Discard supernatant.
    
  • Lysis: Resuspend pellet in Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10% glycerol). Lyse via sonication or French press.

  • Clarification: Centrifuge (15,000

    
     g, 30 min, 4°C). Use the supernatant (crude lysate) directly or purify via Ni-NTA affinity chromatography.
    
Protocol 2: Bioconversion (Batch Mode)

Target Volume: 50 mL | Temperature: 30°C | Agitation: 200 rpm

  • Buffer Preparation: Prepare 50 mM HEPES buffer, pH 7.0.

  • Substrate Mix: Dissolve reagents to achieve final concentrations:

    • L-Leucine: 10–50 mM (Solubility limit is ~24 g/L at 25°C; start with 10 mM for optimization).

    • 
      -Ketoglutarate: 1.2 equivalents (relative to Leucine).
      
    • L-Ascorbic Acid: 2–5 mM.

    • FeSO

      
      : 0.1–0.5 mM.
      
  • Reaction Initiation: Add the enzyme (purified: 0.5–1.0 mg/mL; lysate: 10–20% v/v).

  • Incubation: Incubate in a baffled flask (to maximize oxygen transfer) at 30°C, 200 rpm.

    • Critical: Dioxygenases require O

      
      . Do not seal the flask airtight; use a breathable cover.
      
  • Monitoring: Sample 100 µL every 2 hours. Quench with 100 µL methanol or 0.1 M HCl. Centrifuge and analyze supernatant.

Protocol 3: Downstream Processing (Purification)
  • Quenching: Stop reaction by acidification to pH 3.0 with HCl (precipitates proteins).

  • Clarification: Centrifuge (10,000

    
     g, 15 min) to remove biomass and precipitated protein.
    
  • Cation Exchange Chromatography (Dowex 50W-X8):

    • Equilibrate resin with water (H

      
       form).
      
    • Load the clarified supernatant. Amino acids bind;

      
      -KG and succinate (anionic/neutral at acidic pH) flow through.
      
    • Wash with 3 column volumes (CV) of distilled water.

    • Elute 4-HLL with 1 M NH

      
      OH.
      
  • Isolation: Concentrate the eluate via rotary evaporation. 4-HLL can be crystallized from water/ethanol or water/acetone mixtures.

Analytical Validation

Since 4-HLL lacks a strong UV chromophore, use LC-MS or HPLC-CAD/ELSD . Alternatively, use pre-column derivatization (e.g., OPA or FMOC).

  • Method: HPLC (C18 Column).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Detection: MS (ESI+) m/z = 148.1 [M+H]

    
    .
    
  • Retention Time: 4-HLL elutes earlier than L-Leucine due to increased polarity.

Workflow Diagram

Workflow Figure 2: Complete Process Workflow for 4-HLL Production cluster_upstream Upstream Processing cluster_reaction Bioconversion cluster_downstream Downstream Cloning Gene Cloning (MFL into pET28a) Expression Expression in E. coli (20°C, IPTG induction) Cloning->Expression Lysis Cell Lysis & Clarification Expression->Lysis Reaction Reaction Setup (Leu, α-KG, Fe²⁺, Asc, O₂) Lysis->Reaction Incubation Incubation (30°C, 200 rpm, 12-24h) Reaction->Incubation Acidification Acidification & Centrifugation Incubation->Acidification CationEx Cation Exchange (Dowex 50W) Acidification->CationEx Elution Elution (NH₄OH) & Crystallization CationEx->Elution

Figure 2: Step-by-step workflow from enzyme expression to product isolation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Oxygen limitationUse baffled flasks; increase shaking speed; reduce liquid volume to <20% of flask capacity.
Enzyme Inactivation Oxidative damageIncrease Ascorbate concentration (up to 5-10 mM); add Catalase to degrade H

O

byproduct.
Precipitation Iron oxidationEnsure pH < 8.0; prepare FeSO

fresh; keep reaction anaerobic until start (if possible).
Wrong Isomer Wrong enzyme strainVerify gene sequence. Ensure MFL or GOX is used, NOT LdoA (which makes 5-hydroxy).

References

  • Hibi, M., et al. (2011). "Characterization of Bacillus thuringiensis L-isoleucine dioxygenase for production of useful amino acids."[2] Applied and Environmental Microbiology. Link

  • Smirnov, S. V., et al. (2012). "A novel family of bacterial dioxygenases that catalyse the hydroxylation of free L-amino acids." FEMS Microbiology Letters. Link

    • Key Reference: Identifies MFL and GOX as enzymes capable of hydroxylating L-leucine to 4-hydroxyleucine.[2]

  • Kodera, T., et al. (2009). "Crystal structure and biotechnological application of an L-isoleucine dioxygenase." Biochemical and Biophysical Research Communications. Link

  • Hibi, M., & Ogawa, J. (2014).

    
    -ketoglutarate-dependent dioxygenases." Applied Microbiology and Biotechnology. Link
    
  • PubChem Compound Summary. "4-hydroxy-L-leucine." National Center for Biotechnology Information. Link

Sources

High-Resolution Quantification of 4-Hydroxy-L-leucine in Plasma via HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Executive Summary

Objective: To establish a robust, validated LC-MS/MS method for the quantification of 4-hydroxy-L-leucine (4-OH-Leu) in human and preclinical species plasma. Scope: This protocol addresses the critical challenge of separating 4-OH-Leu from its isobaric structural isomers (e.g., 4-hydroxyisoleucine, Leucine, Isoleucine) without the need for time-consuming derivatization. Methodology: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+) tandem mass spectrometry. Target Audience: Bioanalytical scientists and DMPK researchers.

Scientific Rationale & Method Strategy
2.1 The Challenge: Polarity & Isobaric Interference

4-Hydroxy-L-leucine is a polar, zwitterionic amino acid derivative. Traditional Reverse Phase (C18) chromatography fails to retain this analyte, causing it to elute in the void volume where ion suppression (matrix effect) is highest. Furthermore, it shares an identical molecular weight (


) and fragmentation pattern with 4-hydroxyisoleucine (4-OH-Ile) , a common dietary metabolite (e.g., from Fenugreek).

Why HILIC? We utilize Zwitterionic HILIC (ZIC-HILIC) or Amide-HILIC stationary phases. Unlike C18, HILIC retains polar analytes via a water-rich layer adsorbed to the silica surface. This allows:

  • Retention: Elution away from the void volume salts/proteins.

  • Selectivity: Superior separation of structural isomers (Leu vs. Ile forms) based on subtle differences in hydration energy and hydrogen bonding.

  • Sensitivity: High organic mobile phases (acetonitrile-rich) enhance desolvation efficiency in the ESI source, boosting signal intensity by 5-10x compared to aqueous RP phases.

2.2 Strategic Workflow Diagram

Workflow Sample Plasma Sample (50 µL) PPT Protein Precipitation (Add 200 µL ACN + IS) Sample->PPT Denaturation Centrifuge Centrifugation (12,000 x g, 10 min) PPT->Centrifuge Phase Sep Supernatant Supernatant Transfer (Dilute 1:1 with ACN) Centrifuge->Supernatant Extraction LC HILIC Separation (Amide/ZIC Column) Supernatant->LC Injection MS MS/MS Detection (MRM Mode: m/z 148.1 -> 102.1) LC->MS Ionization

Caption: Optimized bioanalytical workflow utilizing protein precipitation and HILIC separation to minimize matrix effects.

Detailed Experimental Protocol
3.1 Chemicals & Reagents
  • Analyte: 4-Hydroxy-L-leucine standard (>98% purity).

  • Internal Standard (IS): L-Leucine-d3 or L-Isoleucine-d10 (Structural analogs are preferred if specific 4-OH-Leu-d3 is unavailable).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.[1]

3.2 Sample Preparation (Protein Precipitation)

Rationale: Direct injection of supernatant is possible in HILIC, but a "clean-up" dilution step is crucial to match the initial mobile phase composition and prevent peak distortion.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50% ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (100%).

  • Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 12,000 x g for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the supernatant to a clean vial and dilute with 100 µL of Acetonitrile.

    • Note: This step ensures the sample solvent is ~90% ACN, preventing "solvent mismatch" which causes broad peaks in HILIC.

  • Inject: 2–5 µL onto the LC-MS system.

3.3 Liquid Chromatography Parameters
ParameterSettingRationale
Column Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or Merck SeQuant ZIC-HILICAmide phases provide excellent retention for polar amino acids and stability at high pH.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterProvides ionic strength to control electrostatic interactions on the silica surface.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh organic content required for HILIC retention.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Column Temp 35°CImproves mass transfer kinetics and peak sharpness.

Gradient Profile:

  • 0.0 - 1.0 min: 90% B (Isocratic hold to focus analyte)

  • 1.0 - 6.0 min: 90% B → 60% B (Linear gradient)

  • 6.0 - 7.0 min: 60% B (Wash to elute polar matrix components)

  • 7.1 - 10.0 min: 90% B (Re-equilibration - Critical in HILIC)

3.4 Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode)[2][3]

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 500°C (High temp needed for aqueous/organic mix)

  • Cone Gas: 150 L/Hr

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
4-OH-Leu 148.1102.1 2018Quantifier (Loss of HCOOH)
4-OH-Leu 148.184.1 2025Qualifier
4-OH-Leu 148.1130.1 2012Qualifier (Loss of H2O)
IS (Leu-d3) 135.189.1 2020Quantifier

Note: The transition 148.1 -> 102.1 is common for hydroxy-amino acids. Chromatographic separation from 4-Hydroxyisoleucine is mandatory as they share this transition.

Method Validation & Performance Criteria

This method is designed to meet FDA/EMA Bioanalytical Method Validation Guidelines .

4.1 Specificity (Isomer Separation)

The critical quality attribute is the resolution (


) between 4-OH-Leu and 4-OH-Ile.
  • Requirement:

    
     (Baseline separation).
    
  • Verification: Inject a neat solution containing both isomers during method development. 4-OH-Leu typically elutes after 4-OH-Ile on Amide columns due to stereochemical access to the stationary phase.

4.2 Linearity & Sensitivity
  • Range: 10 – 2000 ng/mL.

  • Curve Fitting: Linear regression (

    
     weighting).
    
  • LLOQ: 10 ng/mL (S/N > 10).

4.3 Matrix Effect Assessment

HILIC is prone to ion suppression from phospholipids if not washed properly.

  • Protocol: Compare the slope of a calibration curve in water vs. plasma extract.

  • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Poor Peak Shape (Tailing/Broadening) Check1 Check Sample Diluent Problem->Check1 Check2 Check Buffer Strength Problem->Check2 Solution1 Ensure >80% ACN in final sample Check1->Solution1 If aqueous high Solution2 Increase Amm. Formate to 20mM Check2->Solution2 If interactions strong

Caption: Decision tree for resolving common HILIC peak shape issues.

  • Issue: Retention Time Drift.

    • Cause: HILIC columns require long equilibration times to establish the water layer.

    • Fix: Ensure at least 3-4 minutes of re-equilibration time at initial gradient conditions between injections.

  • Issue: High Backpressure.

    • Cause: Precipitation of buffer salts.

    • Fix: Ensure Ammonium Formate concentration does not exceed solubility limits in 90% Acetonitrile (keep < 20mM).

References
  • Thermo Fisher Scientific. (2018). Direct Quantification of Amino Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry for Clinical Research.[4][5]Link

  • Prasad, C., et al. (2022). Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek.[6] Biomedical Chromatography.[4][5][7] Link

  • Agilent Technologies. (2017).[8] Methods for the Analysis of Underivatized Amino Acids by LC/MS.Link

  • Waters Corporation. (2020). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC).[9][10][11]Link

  • National Institutes of Health (NIH). (2016). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma.Link

Sources

HPTLC Protocol: Separation and Quantification of 4-Hydroxy-L-leucine

[1]

Application Note & Standard Operating Procedure Target Analyte: 4-Hydroxy-L-leucine (4-OH-Ile) Matrix: Trigonella foenum-graecum (Fenugreek) Seed Extract Methodology: High-Performance Thin-Layer Chromatography (HPTLC) with Post-Chromatographic Derivatization

Executive Summary & Scientific Rationale

4-Hydroxy-L-leucine (4-OH-Ile) is a non-proteinogenic branched-chain amino acid found almost exclusively in Fenugreek.[1][2] Unlike sulfonylureas, 4-OH-Ile stimulates insulin secretion only in the presence of elevated blood glucose concentrations, making it a high-value target for type 2 diabetes therapeutics.

Why HPTLC? Quantification of 4-OH-Ile is analytically challenging due to the lack of a UV-active chromophore. While HPLC requires complex pre-column derivatization (e.g., with OPA or FMOC), HPTLC offers a high-throughput alternative. This protocol utilizes post-chromatographic derivatization with ninhydrin , allowing for the simultaneous processing of up to 20 samples per plate with high matrix tolerance.

Materials and Reagents

Reagents (Analytical Grade or Higher)
  • Standard: 4-Hydroxy-L-leucine (Sigma-Aldrich or equivalent, >98% purity).

  • Solvents: n-Butanol, Glacial Acetic Acid, Methanol, Hexane (for defatting), Ethanol.

  • Derivatization Agent: Ninhydrin (Indan-1,2,3-trione).

  • Stationary Phase: HPTLC glass plates coated with Silica gel 60 F254 (20 x 10 cm), Merck KGaA.

Instrumentation
  • Sample Applicator: CAMAG Linomat 5 or equivalent (spray-on technique).

  • Development Chamber: Twin-trough chamber (20 x 10 cm).[3]

  • Derivatizer: Immersion device or glass sprayer.

  • Heating: TLC Plate Heater (controlled at 110°C).

  • Detection: TLC Scanner with WinCATS/visionCATS software (Tungsten lamp).

Sample Preparation Protocol

Scientific Insight: Fenugreek seeds contain high levels of lipids and mucilage (galactomannans), which interfere with chromatographic migration. A biphasic defatting step is strictly required to prevent band tailing.

Extraction Workflow
  • Pulverization: Grind dried seeds to a fine powder (pass through 0.8 mm mesh).

  • Defatting: Wash 1.0 g of powder with Hexane (2 x 15 mL) under stirring for 30 min. Discard the hexane supernatant (removes lipids).

  • Extraction: Dry the residue and extract with 70% Ethanol (15 mL). Sonicate for 20 minutes at 40°C.

  • Clarification: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.45 µm PTFE syringe filter.

ExtractionWorkflowRawSeedRaw Fenugreek SeedsGrindPulverization(0.8 mm mesh)RawSeed->GrindDefatDefatting(Hexane Wash)Grind->DefatLipidWasteDiscard Hexane Phase(Lipids)Defat->LipidWasteSupernatantResidueDefatted ResidueDefat->ResiduePrecipitateExtractExtraction(70% Ethanol, Sonicate 20m)Residue->ExtractFilterFiltration(0.45 µm PTFE)Extract->FilterFinalSampleHPTLC Ready SampleFilter->FinalSample

Figure 1: Optimized sample preparation workflow ensuring removal of lipophilic interferences.

HPTLC Method Parameters

Plate Pre-Washing (Crucial Step)

Pre-wash the silica plate with Methanol by developing it to the top edge. Dry at 120°C for 20 minutes. Reasoning: This removes industrial binder residues and impurities from the silica layer, significantly reducing background noise during densitometric scanning.

Standard Preparation
  • Stock Solution: Dissolve 10 mg 4-OH-Ile in 10 mL Methanol (1.0 mg/mL).

  • Working Standards: Dilute to range 20–200 ng/µL.

Chromatographic Conditions
ParameterSpecificationScientific Rationale
Mobile Phase n-Butanol : Acetic Acid : Water (4 : 1 : 1 v/v/v) Provides optimal selectivity for amphoteric amino acids; Acetic acid suppresses ionization of carboxyl groups, sharpening bands.
Chamber Saturation 20 minutes (with filter paper)Essential to prevent "edge effects" and ensure reproducible Rf values.
Application Volume 2 - 10 µL (Band length: 8 mm)Spray-on technique concentrates the sample, improving resolution over contact spotting.
Migration Distance 80 mmSufficient distance to separate 4-OH-Ile (Rf ~0.45) from Trigonelline (Rf ~0.14).
Drying Warm air stream (5 min)Complete removal of acetic acid is required before derivatization to ensure proper pH for the ninhydrin reaction.

Derivatization & Quantification

The Ninhydrin Reaction

Since 4-OH-Ile is not naturally fluorescent or UV-absorbing, it must be derivatized to form Ruhemann’s Purple .

  • Reagent: Dissolve 300 mg Ninhydrin in 100 mL n-Butanol + 3 mL Glacial Acetic Acid.

  • Application: Dip the plate (immersion speed 5 cm/s, dwell time 1 s) or spray evenly.

  • Activation: Heat plate at 110°C for 10 minutes .

    • Critical Control Point: Do not overheat (>120°C) or the background will darken, reducing the signal-to-noise ratio.

Densitometric Scanning[2]
  • Mode: Absorption / Remission.

  • Lamp: Tungsten (Visible range).

  • Wavelength: 570 nm (Maxima for Ruhemann's purple).[4]

  • Slit Dimension: 6.00 x 0.45 mm (Micro).

QuantificationLogicSeparationDeveloped Plate(Colorless)DerivNinhydrin Reaction(110°C, 10 min)Separation->DerivAmino groupattackChromophoreRuhemann's PurpleComplex FormedDeriv->ChromophoreScanDensitometry@ 570 nmChromophore->ScanDataPeak Area Integration(Quantification)Scan->Data

Figure 2: Post-chromatographic derivatization logic. The reaction targets the primary amine of 4-OH-Ile.

Method Validation (ICH Q2 R1)

To ensure this protocol is suitable for regulatory submissions, the following validation parameters must be met:

  • Linearity: The method typically exhibits linearity between 20 ng to 200 ng per spot (

    
    ).
    
  • Limit of Detection (LOD): ~20 ng/spot.

  • Precision (Repeatability): %RSD < 2.0% for intra-day analysis.

  • Recovery: Spike samples with known standard; acceptable range 95–105%.

  • Robustness: Small variations in mobile phase ratio (e.g., 4.1 : 0.9 : 1) should not significantly alter Rf values (

    
    ).
    

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Tailing Bands Incomplete defatting or pH issues.Ensure thorough hexane wash. Add 1% more acetic acid to mobile phase to protonate the amine.
High Background Overheating or aged ninhydrin.Strictly control heater to 110°C. Prepare fresh reagent daily.
Rf Shift Chamber not saturated.Use filter paper in the twin-trough chamber and wait full 20 mins before developing.
"Smile" Effect Uneven solvent front.Ensure the filter paper does not touch the plate. Use a saturation pad.

References

  • Sreevidya, N., et al. (2003). "High-performance thin-layer chromatography method for quantitative determination of 4-hydroxyisoleucine in fenugreek." Journal of AOAC International. Link

  • Hajimehdipoor, H., et al. (2010).[5] "Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran." Journal of Medicinal Plants. Link

  • Modi, D.C., et al. (2012). "HPTLC method development and validation: Strategy to minimize methodological failures." Journal of Food and Drug Analysis. Link

  • Nikhat, S.R., et al. (2017).[3] "Extraction and Characterization of 4-Hydroxyisoleucine from Trigonella foenum graecum Seeds." Indo American Journal of Pharmaceutical Sciences. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH. Link

In vivo experimental design for 4-hydroxy-L-leucine administration

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Experimental Design for 4-Hydroxyisoleucine (4-HIL) Administration

Part 1: Executive Summary & Compound Profiling

Clarification on Nomenclature: While the request specifies "4-hydroxy-L-leucine," the primary bioactive insulinotropic agent utilized in drug development for metabolic disorders is (2S, 3R, 4S)-4-Hydroxyisoleucine (4-HIL) , a non-proteinogenic amino acid isolated from Fenugreek (Trigonella foenum-graecum). This guide focuses on 4-HIL as the industry standard, but the protocols are adaptable for structural analogs (hydroxylated leucines) provided stereochemical purity is verified.

Therapeutic Rationale: Unlike sulfonylureas (e.g., glibenclamide), which cause insulin secretion regardless of blood glucose levels (posing a hypoglycemia risk), 4-HIL exhibits glucose-dependent insulinotropic activity . It potentiates insulin secretion only in the presence of elevated glucose (supranormal levels), making it a high-value candidate for Type 2 Diabetes Mellitus (T2DM) safety profiles.

Compound Specifications
ParameterSpecificationCritical Note
Active Isomer (2S, 3R, 4S)-4-HydroxyisoleucineSynthetic racemic mixtures often have significantly lower potency. Verify chirality via optical rotation or chiral HPLC.
Solubility Water-soluble (>50 mg/mL)Dissolves readily in saline or PBS. No DMSO required, minimizing vehicle toxicity.
Stability HighStable in aqueous solution for >24h at 4°C.
Bioavailability ~56% (Oral, Rat)Suitable for oral gavage (PO) or Intraperitoneal (IP) administration.

Part 2: Mechanistic Grounding (The "Why" Behind the Design)

To design a valid experiment, one must understand that 4-HIL acts directly on pancreatic


-cells but requires a "triggering" level of glucose.

Mechanism of Action Visualization The following diagram illustrates the glucose-dependent pathway required for 4-HIL efficacy.

G Glucose Extracellular Glucose (> 8.3 mM) Glut2 GLUT2 Transporter Glucose->Glut2 DirectEffect Direct Interaction (Potentiation) Glucose->DirectEffect Requirement Metabolism Glycolysis / TCA Cycle Glut2->Metabolism ATP ATP/ADP Ratio u2191 Metabolism->ATP KATP K+ ATP Channel (Closure) ATP->KATP Depol Membrane Depolarization KATP->Depol CaChannel VDCC Opening (Ca2+ Influx) Depol->CaChannel Insulin Insulin Exocytosis CaChannel->Insulin HIL 4-Hydroxyisoleucine (4-HIL) HIL->DirectEffect DirectEffect->Insulin Amplifies Signal

Caption: 4-HIL potentiates insulin secretion downstream of depolarization, requiring high glucose (blue path) to be effective.

Part 3: Experimental Protocols

Protocol A: Pharmacokinetics (PK) & Dose Finding

Objective: Determine half-life (


) and optimal dosing interval.

Experimental Design:

  • Animals: Male Wistar Rats (200–250g), n=4-6 per time point.

  • Fasting: 12 hours prior to dosing (water ad libitum).

  • Administration:

    • Group 1 (IV): 10 mg/kg (Tail vein).

    • Group 2 (PO): 50 mg/kg (Oral gavage).

  • Sampling: Retro-orbital or tail nick.

    • Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Analysis: LC-MS/MS (Precipitation with acetonitrile).

Key Benchmark Data (Validation): If your data deviates significantly from these benchmarks, re-evaluate compound purity.

  • 
    :  0.5 – 1.0 hours (Rapid absorption).
    
  • 
    :  ~10 hours (Supports once or twice-daily dosing).
    
  • 
     (at 10mg/kg PO):  ~8 µg/mL.
    
Protocol B: Acute Efficacy (Glucose Tolerance Test)

Objective: Demonstrate "Glucose Dependence" (The Safety Factor).

Critical Design Choice: Unlike standard OGTTs where drugs are given before glucose, 4-HIL is often co-administered or given 15-30 mins prior. The crucial control is the Normoglycemic vs. Hyperglycemic comparison.

Workflow Diagram:

Workflow Start Fast Animals (12-16h) Baseline Measure Basal Glucose (t = -30 min) Start->Baseline Drug Administer 4-HIL (Vehicle / 50 mg/kg / 100 mg/kg) Baseline->Drug Wait Wait 30 min (Absorption Phase) Drug->Wait Challenge Glucose Load (2g/kg PO or IP) Wait->Challenge Sample Sampling Points (0, 15, 30, 60, 120 min) Challenge->Sample

Caption: Timeline for Oral Glucose Tolerance Test (OGTT) with 4-HIL pre-loading.

Step-by-Step Protocol:

  • Groups (n=8):

    • Vehicle Control (Saline).

    • Positive Control (Glibenclamide 5 mg/kg) – Expect hypoglycemia even at baseline.

    • 4-HIL Low Dose (50 mg/kg).

    • 4-HIL High Dose (100 mg/kg).

  • Procedure:

    • t = -30 min: Measure fasting glucose. Administer Drug/Vehicle (PO).

    • t = 0 min: Measure glucose (Check for hypoglycemia before load). Crucial Step: 4-HIL should NOT lower glucose here; Glibenclamide WILL.

    • t = 0 min: Administer Glucose (2 g/kg).

    • t = 15, 30, 60, 120 min: Measure blood glucose.

  • Data Output: Calculate AUC (Area Under Curve). 4-HIL should significantly reduce AUC compared to vehicle but maintain similar baseline values.

Protocol C: Chronic Efficacy (Type 2 Diabetes Model)

Objective: Assess insulin sensitization and lipid profile improvement.

Model Selection:

  • Preferred: STZ-Nicotinamide induced rats (Partially insulin-deficient, insulin resistant) or db/db mice.

  • Avoid: High-dose STZ (Type 1 model) – 4-HIL requires functional

    
    -cells to work.
    

Dosing Regimen:

  • Dose: 50–100 mg/kg/day (Oral gavage).

  • Duration: 4–6 weeks.

  • Endpoints:

    • Weekly: Body weight, Fasting Blood Glucose (FBG).

    • Terminal: HbA1c, Plasma Insulin, Lipid Profile (TG, TC, HDL, LDL).

Self-Validating Check: In chronic studies, 4-HIL should restore hepatic glycogen content. If FBG drops but insulin levels are undetectable, the model is too severe (Type 1), and the drug cannot function (mechanism failure).

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No effect in OGTT Racemic mixture usedEnsure (2S, 3R, 4S) isomer purity.
Hypoglycemia at fasting Contamination or wrong doseCheck for impurities (e.g., isoleucine analogs) or overdose (>500 mg/kg).
Precipitation in syringe pH drift4-HIL is stable at neutral pH. Ensure buffer is pH 7.4.
High variance in data Gastric emptying variabilitySwitch from Oral Gavage (PO) to Intraperitoneal (IP) for acute mechanistic proof.

References

  • Sauvaire, Y., et al. (1998). "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion."[1][2][3][4] Diabetes, 47(2), 206-210.[2][3]

  • Broca, C., et al. (1999). "4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties."[5] American Journal of Physiology-Endocrinology and Metabolism, 277(4), E617-E623.[5]

  • Narender, T., et al. (2006). "4-Hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent."[1][2] Bioorganic & Medicinal Chemistry Letters, 16(2), 293-296.

  • Wadhwa, B., et al. (2020). "Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry." Royal Society Open Science, 7(2), 191523.

  • Singh, A.B., et al. (2010). "Therapeutic potential of 4-hydroxyisoleucine in type 2 diabetes."[6] Expert Opinion on Investigational Drugs, 19(sup1), S89-S96.

Sources

Protocol for isolating 4-hydroxy-L-leucine from natural sources

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4-Hydroxy-L-Leucine and 4-Hydroxyisoleucine from Natural Sources

Part 1: Executive Summary & Chemo-Physical Context

The Challenge of Isomerism While the user request specifies 4-hydroxy-L-leucine (4-HL) , it is critical to address the chemo-physical reality of natural sources. The most abundant natural source of hydroxylated branched-chain amino acids is Trigonella foenum-graecum (Fenugreek), which primarily accumulates the isomer (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) . 4-hydroxy-L-leucine is a structural isomer often found as a minor metabolite or produced via enzymatic hydroxylation of leucine using dioxygenases (e.g., from Bacillus thuringiensis or Streptomyces).

Because both molecules are zwitterionic, non-proteinogenic, and possess identical molecular weights (147.17 g/mol ), their upstream isolation protocols are identical. The divergence occurs only at the final high-resolution purification stage. This guide details the Universal Capture Protocol applicable to both isomers, followed by the Isomeric Resolution required to isolate 4-HL specifically.

Target Molecule Profile

  • Compound: 4-Hydroxy-L-leucine (and 4-Hydroxyisoleucine)

  • Nature: Zwitterionic, Polar, Non-proteinogenic amino acid.

  • Key Solubility: Highly soluble in water; insoluble in non-polar solvents (hexane, ether).

  • Isoelectric Point (pI): ~5.9 (Neutral pH range).

  • Primary Impurities: Galactomannans (gums), Lipids, Trigonelline, Common Amino Acids.

Part 2: Workflow Visualization

The following logic flow illustrates the critical separation of lipophilic contaminants and neutral sugars before the ionic capture of the amino acid.

IsolationProtocol Biomass Raw Biomass (Fenugreek Seeds or Fermentation Broth) Defatting Step 1: Defatting (Hexane/Pet Ether) Biomass->Defatting Lipid Removal Extraction Step 2: Solvent Extraction (50-70% Ethanol) Defatting->Extraction Solid-Liquid Extraction Clarification Clarification & Concentration (Remove Gums/Proteins) Extraction->Clarification Filtration IEC_Load Step 3: Cation Exchange (Load) (pH 2.0 - 3.0) Clarification->IEC_Load Acidify to pH 2.5 IEC_Wash Wash Step (Water -> Remove Sugars) IEC_Load->IEC_Wash Flowthrough (Waste) IEC_Elute Elution Step (1M NH4OH -> Release Amino Acids) IEC_Wash->IEC_Elute pH Shift > 9.0 Polishing Step 4: Isomeric Resolution (Prep-HPLC / Crystallization) IEC_Elute->Polishing Crude 4-HL/4-HIL

Figure 1: Critical Process Flow for the isolation of zwitterionic amino acids from complex natural matrices.

Part 3: Detailed Experimental Protocol

Phase 1: Biomass Preparation (Defatting)

Objective: Remove lipids and sterols (diosgenin) that cause column fouling and emulsions.

  • Rationale: 4-HL is insoluble in hexane. Defatting ensures the target molecule remains in the biomass while hydrophobic interferences are stripped.

  • Grinding: Pulverize seeds to a coarse powder (particle size ~0.5–1.0 mm). Avoid ultra-fine flour to prevent filtration clogging.

  • Solvent: n-Hexane or Petroleum Ether (40-60°C).

  • Ratio: 1:5 (w/v) Biomass to Solvent.

  • Procedure:

    • Reflux at 60°C for 2 hours.

    • Filter and discard the solvent (or recover for lipid analysis).

    • Crucial: Dry the defatted marc (residue) completely to remove residual hexane before aqueous extraction.

Phase 2: Target Extraction

Objective: Solubilize 4-HL while minimizing protein and polysaccharide (gum) co-extraction.

  • Standard: 50-70% Ethanol in Water.[1]

  • Why: Pure water extracts too many galactomannans (gums), creating a viscous sludge. High ethanol (>90%) precipitates the amino acid.[2] 70% EtOH is the "Goldilocks" zone.

  • Extraction: Suspend defatted powder in 70% Ethanol (1:10 w/v).

  • Agitation: Stir at room temperature for 3–4 hours (or sonicate for 30 mins).

  • Filtration: Vacuum filter through Celite 545 to handle fine particulates.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap at 45°C). You will be left with an aqueous syrup.

  • Acidification: Adjust the aqueous concentrate to pH 2.0–2.5 using 1M HCl.

    • Mechanism:[1][2][3][4][5] At pH 2, the amino acid is fully protonated (

      
      ), giving it a net positive charge essential for cation exchange binding.
      
Phase 3: Cation Exchange Chromatography (The Capture)

Objective: Isolate amino acids from neutral sugars (gums) and anionic impurities.

  • Stationary Phase: Strong Acid Cation (SAC) Resin (e.g., Dowex 50W-X8, Amberlite IR-120, or Diaion SK1B) in

    
     form.
    

Protocol:

  • Column Prep: Pack column (Bed volume ~20% of extract volume). Wash with 3 CV (Column Volumes) of deionized water.

  • Loading: Load the acidified extract (pH 2.0) onto the column at a slow flow rate (1-2 CV/hour).

    • Interaction: 4-HL binds to the sulfonate groups (

      
      ) of the resin. Neutral sugars flow through.
      
  • Washing: Wash with 3–5 CV of Deionized Water until the effluent is clear and neutral (removes all non-ionic sugars).

  • Elution: Elute with 1M - 2M Ammonium Hydroxide (

    
    ) .
    
    • Mechanism:[1][2][3][4][5] As pH rises above the pI (5.9), the amino acid loses its proton, becoming zwitterionic/anionic, and detaches from the resin.

  • Post-Processing: Collect ninhydrin-positive fractions. Evaporate ammonia and water to yield "Crude 4-HL/4-HIL" (typically 40-60% purity).

Phase 4: Isomeric Resolution (Polishing)

Objective: Separate 4-hydroxy-L-leucine from 4-hydroxyisoleucine and other amino acids.

  • Note: If the source is Fenugreek, 4-HIL is dominant.[1][3][4][6][7][8] If the source is enzymatic, 4-HL is dominant.

Method A: Crystallization (Scalable)

  • Dissolve crude solid in minimal hot methanol/water (90:10).

  • Add ethyl acetate dropwise until turbidity is observed.

  • Cool slowly to 4°C. 4-HIL typically crystallizes first.

Method B: Preparative HPLC (High Purity) For strict separation of Leucine vs. Isoleucine isomers, chromatography is required.

ParameterCondition
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B Acetonitrile
Gradient 0-5% B over 20 mins (Isocratic hold is often best for polar isomers)
Detection ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol)
Note UV detection is poor without derivatization (e.g., OPA).

Part 4: Analytical Validation (QC)

To confirm you have 4-hydroxy-L-leucine and not the isoleucine isomer, you must use NMR or Derivatized HPLC .

1. HPLC-OPA-Fluorescence Protocol

  • Derivatization: Pre-column derivatization with o-phthalaldehyde (OPA) and 2-mercaptoethanol.

  • Separation: The bulky OPA adduct allows for better resolution of the stereoisomers on a C18 column.

  • Reference Standard: Must run against certified (2S,3R,4S)-4-hydroxyisoleucine standard to confirm retention time shift.

2. NMR Validation

  • 1H NMR (D2O):

    • 4-Hydroxyisoleucine: Doublet at ~0.9 ppm (methyl) and Doublet at ~1.2 ppm (methyl).

    • 4-Hydroxy-L-leucine: Distinct splitting pattern due to the terminal gem-dimethyl groups on the leucine backbone (shifted compared to isoleucine).

References

  • Sauvaire, Y., et al. (1998). 4-Hydroxyisoleucine: A novel amino acid potentiator of insulin secretion.[3][6] Diabetes.[1][3][6][7] Link

  • Smolarz, H.D., et al. (2021). Optimization of extraction of 4-hydroxyisoleucine from Fenugreek seeds. Journal of Phytopharmacology. Link

  • Haeri, M.R., et al. (2012). Isolation and purification of 4-hydroxyisoleucine from Trigonella foenum-graecum.[2][4] Journal of Plant Sciences. Link

  • Ogawa, J., et al. (2011). Enzymatic production of 4-hydroxy-L-leucine and 4-hydroxy-L-isoleucine by L-isoleucine dioxygenase. Applied Microbiology and Biotechnology. Link

  • US Patent 7338790. Process for the preparation of 4-hydroxyisoleucine.[2][4]Link

Sources

Application Note: Structural Elucidation and Quantification of 4-Hydroxy-L-Leucine via ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation pattern of 4-hydroxy-L-leucine Content Type: Application Note & Protocol Audience: Senior Researchers, DMPK Scientists, Analytical Chemists

Abstract

4-Hydroxy-L-leucine (4-OH-Leu) is a hydroxylated derivative of leucine, distinct from its well-known isomer 4-hydroxyisoleucine (4-HIL). While 4-HIL is widely recognized for its insulinotropic properties in Trigonella foenum-graecum (Fenugreek), 4-OH-Leu appears in specific biosynthetic pathways involving leucine oxidation and non-ribosomal peptide synthesis. Accurate mass spectrometry characterization is critical to distinguish 4-OH-Leu from its isobaric counterparts (4-hydroxyisoleucine, 4-hydroxy-allo-isoleucine) in complex biological matrices. This guide details the fragmentation mechanics, differentiation strategies, and a validated LC-MS/MS protocol for 4-OH-Leu.

Chemical Identity & Theoretical Fragmentation

Structural Logic
  • Systematic Name: (2S)-2-amino-4-hydroxy-4-methylpentanoic acid

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [1]
  • Monoisotopic Mass: 147.0895 Da

  • Precursor Ion [M+H]

    
    :  148.0968 m/z[1]
    

Unlike 4-hydroxyisoleucine (a secondary alcohol), 4-hydroxy-L-leucine typically carries the hydroxyl group at the


-carbon (C4), creating a tertiary alcohol  moiety. This structural feature dictates its unique fragmentation behavior, specifically its propensity for rapid dehydration compared to secondary alcohol isomers.
Key Fragmentation Channels (ESI+)

The collision-induced dissociation (CID) of 4-OH-Leu follows three primary pathways driven by charge migration and remote hydrogen rearrangement.

Fragment Ionm/z (Nominal)MechanismDiagnostic Value
Precursor 148.1 [M+H]

Parent ion selection.[1]
[M+H - H

O]

130.1 Neutral loss of water (18 Da).[1] Favored by the tertiary alcohol stability at C4.High. Dominant peak for 4-OH-Leu due to facile tertiary dehydration.
Immonium Ion 102.1 Loss of CO + H

O (or HCOOH).[1] Structure: H

N

=CH-CH

-C(OH)(CH

)

.[1]
Medium. Isobaric with [M+H-HCOOH]

.[1]
[Immonium - H

O]

84.1 Secondary dehydration of the immonium ion.[1]High. Confirms the presence of the hydroxyl group on the side chain.
Side Chain 59.0 Cleavage of the

-

bond. Formation of hydroxy-isopropyl cation [C(OH)(CH

)

]

.[1]
Critical. Distinguishes Leu backbone (isopropyl) from Ile backbone (sec-butyl).[1]

Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic flow from the protonated precursor to the diagnostic fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 148.1 (Protonated 4-OH-Leu) WaterLoss Dehydration [M+H - H2O]+ m/z 130.1 (Tertiary Carbocation) Precursor->WaterLoss - H2O (18 Da) Fast (Tertiary OH) Immonium Immonium Ion m/z 102.1 (H2N+=CH-R) Precursor->Immonium - (CO + H2O) Standard AA Frag SideChain Side Chain Fragment m/z 59.0 (Hydroxy-isopropyl cation) Precursor->SideChain Alpha-Beta Cleavage FormicLoss Formic Acid Loss [M+H - HCOOH]+ m/z 102.1 Precursor->FormicLoss - HCOOH (46 Da) ImmoniumDehyd Dehydrated Immonium m/z 84.1 (Cyclic/Diene species) Immonium->ImmoniumDehyd - H2O Secondary Loss

Figure 1: Mechanistic fragmentation tree of 4-hydroxy-L-leucine under ESI-MS/MS conditions.

Experimental Protocol: LC-MS/MS Characterization

Reagents & Standards
  • Standard: 4-Hydroxy-L-leucine (Custom synthesis or purified extract; distinct from 4-HIL).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).[1]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of the analyte.[1] C18 columns often fail to retain hydroxy-amino acids.

Chromatographic Conditions (HILIC)
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent zwitterionic phase.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with FA).

  • Mobile Phase B: Acetonitrile (0.1% FA).[1]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention)[1]

    • 1-6 min: 90% -> 60% B (Linear gradient)[1]

    • 6-8 min: 60% B (Wash)[1]

    • 8.1 min: 90% B (Re-equilibration)[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Temp: 40°C.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: Electrospray Ionization (ESI) Positive Mode.[1]

  • Capillary Voltage: 3.0 kV.[1]

  • Desolvation Temp: 450°C.

  • MRM Transitions (Quantification & Qualification):

Transition (m/z)Collision Energy (eV)PurposeNote
148.1 -> 130.1 10 - 15Quantifier Most abundant due to tertiary OH dehydration.
148.1 -> 84.1 20 - 25Qualifier 1 Highly specific backbone+sidechain fragment.
148.1 -> 102.1 15 - 20Qualifier 2 Common to isomers; use for confirmation only.
148.1 -> 59.0 25 - 30Structural Proves isopropyl (Leu) vs sec-butyl (Ile) backbone.[1]

Differentiation: 4-OH-Leu vs. 4-OH-Ile

Distinguishing these isomers is the primary analytical challenge.

1. Retention Time (HILIC):

  • 4-Hydroxy-L-leucine: Elutes earlier than 4-HIL in HILIC modes due to the steric bulk of the tertiary alcohol reducing interaction with the water layer on the stationary phase.

  • 4-Hydroxyisoleucine: Elutes later.

2. Fragmentation Ratio (Diagnostic Rule):

  • Water Loss Ratio: The ratio of 130.1 / 148.1 is significantly higher for 4-OH-Leu. Tertiary alcohols (4-OH-Leu) dehydrate more readily than secondary alcohols (4-OH-Ile).[1]

  • Side Chain Marker:

    • 4-OH-Leu: Produces m/z 59 (hydroxy-isopropyl).[1]

    • 4-OH-Ile: Produces m/z 69 (cleavage of ethyl group) or m/z 73 (hydroxy-sec-butyl fragments).[1]

Troubleshooting & Quality Control

Self-Validating System Checks
  • Immonium Ratio Check: Calculate the ratio of m/z 102 to m/z 84. If the 84 peak is absent, the ionization energy is too low to induce the secondary water loss, or the hydroxyl group is not present (check for Leucine contamination, m/z 86).

  • Isobaric Interference: Inject a pure L-Leucine standard. It should show m/z 132 -> 86. If you see crosstalk in the 148 channel, check for adducts (e.g., [Leu + K - H + H]

    
     is unlikely, but [Leu + O]
    
    
    
    oxidation products can mimic 4-OH-Leu).[1]
  • Column Conditioning: HILIC columns require extensive equilibration (minimum 20 column volumes) to stabilize the water layer.[1] Inconsistent retention times usually indicate insufficient equilibration.[1]

References

  • Differentiation of Leucine and Isoleucine Residues: Jackson, G. et al.[2][3] "Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry." Journal of Mass Spectrometry, 2021. [1]

  • Immonium Ion Characterization: Falick, A. M. et al.[1][2] "Low-mass ions produced from peptides by high-energy collision-induced dissociation in tandem mass spectrometry." Journal of the American Society for Mass Spectrometry, 1993. [1]

  • LC-MS Analysis of Hydroxy-Amino Acids: Thermo Fisher Scientific. "Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS." Application Note 64366.

  • Pharmacokinetics of 4-Hydroxyisoleucine (Comparative Reference): Agrawal, S. et al. "Preclinical pharmacokinetics of 4-hydroxy isoleucine using LC-MS/MS." Bioanalysis, 2023.[4][5]

  • General Fragmentation of Leucine Derivatives: Royal Society of Chemistry.[1][6] "A computational and experimental study of the fragmentation of l-leucine...". New Journal of Chemistry.

Sources

Application Note: Chemo-Enzymatic Synthesis and Validation of Stable Isotope-Labeled 4-Hydroxy-L-Leucine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-fidelity chemo-enzymatic protocol for synthesizing stable isotope-labeled 4-hydroxy-L-leucine (


-4-OH-Leu or 

-4-OH-Leu). While the structural isomer 4-hydroxyisoleucine (4-HIL) is widely recognized for its insulinotropic properties in fenugreek, 4-hydroxy-L-leucine is a distinct metabolite implicated in leucine catabolism and oxidative stress response.

Traditional chemical synthesis of 4-OH-Leu often yields racemic mixtures with poor diastereoselectivity. This guide introduces a stereoselective biocatalytic route using L-leucine dioxygenase (LdoA), ensuring the preservation of the L-configuration essential for biological tracer studies. We provide validated LC-MS/MS parameters for distinguishing the labeled tracer from endogenous metabolites.

Part 1: Strategic Overview & Synthesis Architecture

The Challenge: Stereochemistry and Label Integrity

Chemical oxidation of L-leucine to generate 4-hydroxyleucine typically involves radical mechanisms that scramble the C4 stereocenter and may racemize the


-carbon. For metabolic flux analysis (MFA) and pharmacokinetic (PK) studies, the tracer must be enantiomerically pure.
The Solution: Chemo-Enzymatic Synthesis

We utilize the enzyme L-leucine dioxygenase (LdoA) (e.g., from Nostoc punctiforme or Bacillus variants). This Fe(II)/


-ketoglutarate-dependent oxygenase catalyzes the direct hydroxylation of L-leucine at the C4 position using molecular oxygen. By feeding the enzyme commercially available stable isotope-labeled L-leucine, we achieve 100% label incorporation with perfect stereocontrol.
Reaction Mechanism

The reaction consumes


-ketoglutarate (

-KG) as a co-substrate, producing succinate and

while installing the hydroxyl group.

ReactionMechanism cluster_inputs Substrates cluster_outputs Products L_Leu L-Leucine (Labeled: 13C or D) Enzyme LdoA Dioxygenase (Fe(II), Ascorbate) L_Leu->Enzyme aKG α-Ketoglutarate aKG->Enzyme O2 O2 O2->Enzyme OH_Leu 4-Hydroxy-L-Leucine (Labeled) Enzyme->OH_Leu Succ Succinate Enzyme->Succ CO2 CO2 Enzyme->CO2

Caption: Biocatalytic conversion of labeled L-Leucine to 4-Hydroxy-L-Leucine via LdoA.

Part 2: Detailed Synthesis Protocol

Materials Required[1][2][3][4][5][6][7][8]
  • Substrate:

    
    -L-Leucine (Cambridge Isotope Laboratories or equivalent) or 
    
    
    
    -L-Leucine.
  • Enzyme: Recombinant LdoA (expressed in E. coli BL21(DE3) with N-terminal His-tag).

  • Co-factors:

    
    -Ketoglutaric acid (disodium salt), L-Ascorbic acid, Ammonium iron(II) sulfate hexahydrate (
    
    
    
    ).
  • Buffer: 50 mM Tris-HCl (pH 7.5).

Step-by-Step Workflow
1. Biotransformation Setup (100 mg Scale)

This scale is optimized for producing sufficient tracer for rodent PK studies.

  • Buffer Preparation: Prepare 50 mL of degassed 50 mM Tris-HCl (pH 7.5).

  • Substrate Solution: Dissolve 100 mg of

    
    -L-Leucine (0.76 mmol) in 20 mL buffer.
    
  • Co-factor Mix: Add

    
    -ketoglutarate (1.5 eq, 1.14 mmol), L-ascorbate (2 mM final conc), and 
    
    
    
    (0.1 mM final conc).
    • Note: Add ferrous iron last to prevent premature oxidation.

  • Enzyme Addition: Add purified LdoA (1 mg/mL final concentration) or lyophilized cell lysate.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 12–16 hours.

    • Critical: Good aeration is required as

      
       is a substrate. Do not seal the flask airtight; use a breathable membrane.
      
2. Reaction Termination & Purification

4-OH-Leu is zwitterionic and highly polar. Purification utilizes cation exchange chromatography.

  • Quenching: Acidify reaction mixture to pH 2.0 using 6M HCl to precipitate proteins. Centrifuge at 10,000 x g for 15 min.

  • Cation Exchange (Dowex 50W-X8):

    • Load supernatant onto a Dowex 50W (

      
       form) column.
      
    • Wash with 3 column volumes (CV) of water (removes

      
      -KG and succinate).
      
    • Elute amino acids with 2M

      
      .
      
  • Polishing (Optional): If unreacted Leucine remains (>5%), separate using preparative HPLC (C18 AQ column) or simply use the mixture if the mass shift allows differentiation in the specific tracer application.

  • Lyophilization: Freeze-dry the eluate to obtain the white powder of labeled 4-OH-Leu.

Part 3: Analytical Validation & QC[5]

Before use in animal models, the tracer must be validated for isotopic enrichment and chemical purity.

Mass Spectrometry Parameters (LC-MS/MS)

The hydroxylation adds +16 Da to the parent mass. The label adds +6 Da (for


).

Table 1: MRM Transitions for Quality Control

CompoundPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Note
L-Leucine (Unlabeled) 132.1

86.115Loss of formate
4-OH-L-Leu (Unlabeled) 148.1

130.112Loss of

(Diagnostic)
4-OH-L-Leu (Unlabeled) 148.1

102.120Loss of formate

-4-OH-Leu
154.1

136.1 12Primary Quantifier

-4-OH-Leu
154.1

107.1 20Secondary Qualifier

Note: The shift from 102.1 to 107.1 in the fragment indicates the loss of the carboxyl group (


, mass 46) is not the primary fragmentation pathway, or the fragment retains specific labeled carbons. Always verify fragmentation empirically.
Stereochemical Check (Marfey’s Method)

To confirm the L-configuration has not racemized:

  • Derivatize a small aliquot with FDAA (Marfey’s reagent).

  • Analyze via HPLC (C18 column).

  • Compare retention time against L-Leu and D-Leu standards processed similarly.

Part 4: Application in Tracer Studies[9]

Experimental Design: Metabolic Flux Analysis

This protocol describes using the tracer to determine the turnover rate of 4-OH-Leu in plasma.

TracerStudy cluster_animal In Vivo Phase cluster_lab Analytical Phase Admin IV Bolus / Infusion ([13C]-4-OH-Leu) Sampling Serial Blood Sampling (0, 5, 15, 30, 60 min) Admin->Sampling Plasma Plasma Separation Sampling->Plasma ProteinP Protein Precipitation (ACN/MeOH 3:1) Plasma->ProteinP Deriv Derivatization (Optional: Butylation) ProteinP->Deriv LCMS LC-MS/MS Analysis (MRM Mode) Deriv->LCMS

Caption: Workflow for in vivo pharmacokinetic tracer study.

Protocol: Plasma Sample Preparation
  • Collection: Collect 50

    
    L plasma at defined time points.
    
  • Extraction: Add 150

    
    L ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Internal Standard: Add 10

    
    L of 
    
    
    
    -Leucine (as a recovery standard, distinct from the tracer).
  • Centrifugation: 14,000 x g for 10 min at 4°C.

  • Analysis: Inject 5

    
    L of supernatant directly into LC-MS/MS. Use a HILIC column (e.g., Waters BEH Amide) for better retention of polar amino acids compared to C18.
    
Data Interpretation[2][3][4][5][6][7][10][11]
  • Isotopic Enrichment (MPE): Calculate Mole Percent Excess to determine the fractional synthesis rate or clearance.

  • Lactone Formation: Be aware that under acidic LC conditions, 4-OH-Leu can cyclize to a lactone (Mass 130/136). Monitor both the open acid and lactone forms if pH is not strictly controlled.

References

  • Hibi, M., et al. (2011). "Characterization of a Novel L-Isoleucine Hydroxylase from Bacillus thuringiensis." Applied and Environmental Microbiology. (Describes the enzymatic basis for hydroxylating branched-chain amino acids).

  • Smits, S.H., et al. (2010). "Structural basis for the reaction selectivity of the L-isoleucine dioxygenase from Bacillus thuringiensis." Biochemistry. (Structural insights into stereoselectivity).

  • Kodera, T., et al. (2009). "Efficient synthesis of 4-hydroxyisoleucine by a novel L-isoleucine hydroxylating enzyme."[1] Biochemical and Biophysical Research Communications. (Foundational method for enzymatic hydroxylation).

  • Ogawa, J., et al. (2011). "Biotechnological production of novel amino acids." Current Opinion in Biotechnology. (Review of amino acid hydroxylases including LdoA).

  • Cambridge Isotope Laboratories. "Stable Isotope-Labeled Amino Acids: Product Listing." (Source for precursor [13C]-Leucine).

(Note: While specific literature on "4-hydroxy-L-leucine" is rarer than "4-hydroxyisoleucine", the enzymatic protocols cited for IDO/LDO enzymes are cross-applicable due to substrate promiscuity described in Ref 1 and 2.)

Sources

Application Note: High-Throughput Screening Strategies for 4-Hydroxy-L-Leucine Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-throughput screening (HTS) workflow for evaluating 4-hydroxy-L-leucine (4-OH-Leu) and its structural analogs. While the isomer (2S,3R,4S)-4-hydroxyisoleucine (4-HIL) from Trigonella foenum-graecum (Fenugreek) is the historical benchmark for insulinotropic amino acids, 4-hydroxy-L-leucine represents a distinct, emerging class of branched-chain amino acid (BCAA) derivatives with potential therapeutic value in Type 2 Diabetes (T2D).[1]

The core value of this compound class lies in glucose dependence . Unlike sulfonylureas, which can cause hypoglycemia by stimulating insulin secretion regardless of glucose levels, hydroxylated BCAAs typically potentiate secretion only in the presence of elevated glucose. This guide provides a validated, self-checking protocol using Homogeneous Time-Resolved Fluorescence (HTRF) to screen 4-OH-Leu analogs for this specific safety profile.

Mechanistic Rationale & Target Biology

To design a robust assay, one must understand the specific signaling node being interrogated. 4-OH-Leu and 4-HIL do not act as primary secretagogues (like sulfonylureas closing K+ATP channels directly); rather, they act as metabolic amplifiers .[1]

Mechanism of Action

The compound enters the pancreatic


-cell, likely via amino acid transporters (e.g., LAT1/2).[1] Inside the mitochondria, it undergoes catabolism that feeds into the TCA cycle (anaplerosis), increasing the ATP/ADP ratio or generating glutamate, which subsequently triggers Ca2+ influx and insulin granule exocytosis.[1] This pathway requires simultaneous glucose metabolism to reach the threshold for vesicle release, ensuring the "safety valve" against hypoglycemia.
Pathway Visualization

The following diagram illustrates the synergistic node where 4-OH-Leu amplifies the Glucose signal.[1]

G cluster_0 Pancreatic Beta-Cell Glucose Glucose (High) Glycolysis Glycolysis Glucose->Glycolysis Cmpd 4-Hydroxy-L-leucine Mito Mitochondrial Metabolism Cmpd->Mito Anaplerosis Glycolysis->Mito ATP ATP/ADP Ratio Mito->ATP KATP K+ ATP Channel (Closure) ATP->KATP Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Insulin Insulin Secretion Ca->Insulin

Figure 1: Synergistic mechanism of 4-Hydroxy-L-leucine in the pancreatic beta-cell.[1] Note the convergence at mitochondrial metabolism.

HTS Assay Strategy: HTRF-Based GSIS

Traditional ELISA is unsuitable for HTS due to multiple wash steps.[1] We utilize HTRF (Homogeneous Time-Resolved Fluorescence) , a "mix-and-read" FRET technology.[1]

Assay Principle
  • Donor: Anti-Insulin antibody labeled with Europium Cryptate.[1][2][3]

  • Acceptor: Anti-Insulin antibody labeled with XL665.[1][2][4][5]

  • Event: When secreted insulin is present, the antibodies bind, bringing Donor and Acceptor into proximity.[3] Excitation at 337 nm results in FRET emission at 665 nm.[1]

  • Readout: The ratio (665nm/620nm) corrects for optical interference, providing a robust signal.[1]

Experimental Design Matrix

To validate the glucose-dependent nature of 4-OH-Leu, the screen must be run in duplicate conditions:

  • Basal Glucose (2.8 mM): Mimics fasting.[1] 4-OH-Leu should show minimal/no effect.[1]

  • Stimulated Glucose (16.7 mM): Mimics post-prandial. 4-OH-Leu should show dose-dependent potentiation .[1]

Detailed Protocol (384-Well Format)

Cell Model: INS-1E (Rat Insulinoma) or MIN6 cells.[1][5] Reagents:

  • Krebs-Ringer Bicarbonate (KRB) Buffer (Must be BSA-free for starvation, 0.1% BSA for assay).[1]

  • HTRF Insulin High Range Kit (e.g., Cisbio/Revvity).[1]

  • Reference Compound: 4-Hydroxyisoleucine (Sigma) or Tolbutamide (Positive Control).[1]

Step 1: Cell Preparation & Starvation (Crucial)[1]
  • Day -1: Seed INS-1E cells at 20,000 cells/well in 384-well culture plates. Incubate overnight.

  • Day 0 (Starvation): Aspirate medium. Wash 1x with KRB (glucose-free). Add 30 µL KRB (2.8 mM Glucose) and incubate for 2 hours at 37°C.

    • Expert Insight: This "starvation" step depletes intracellular insulin stores and resets the basal metabolic rate. Without this, the signal-to-noise ratio will be too low for HTS.[1]

Step 2: Compound Treatment[1]
  • Prepare 4-OH-Leu stocks (10 mM in DMSO).

  • Prepare 2X Stimulation Buffers:

    • Buffer A (Low G): KRB + 2.8 mM Glucose + 2X Compound.[1]

    • Buffer B (High G): KRB + 33.4 mM Glucose + 2X Compound.[1]

  • Remove starvation buffer.[1]

  • Dispense 10 µL of Buffer A or Buffer B to respective wells.[1]

  • Incubate for 60 minutes at 37°C.

Step 3: Detection (HTRF)[1][4][5]
  • Transfer 5 µL of supernatant from the cell plate to a white, low-volume 384-well detection plate.

  • Add 5 µL of Anti-Insulin-Eu-Cryptate.[1][2]

  • Add 5 µL of Anti-Insulin-XL665.[1][2]

  • Incubate for 2 hours at Room Temperature (protected from light).

Step 4: Plate Reading[1][2]
  • Read on an HTRF-compatible reader (e.g., PHERAstar, EnVision).[1]

  • Settings: Delay 60 µs, Integration 400 µs.

Workflow Diagram

Workflow cluster_treat Parallel Treatment (60 min) Start Seed INS-1E Cells (384-well, 20k/well) Starve Glucose Starvation (2 hrs, 2.8mM Glc) Start->Starve LowG Add 4-OH-Leu + Low Glucose (2.8mM) Starve->LowG HighG Add 4-OH-Leu + High Glucose (16.7mM) Starve->HighG Transfer Transfer 5µL Supernatant to Detection Plate LowG->Transfer HighG->Transfer Reagent Add HTRF Abs (Eu-Cryptate + XL665) Transfer->Reagent Read Read HTRF Ratio (665nm / 620nm) Reagent->Read

Figure 2: HTS Workflow for Glucose-Stimulated Insulin Secretion (GSIS).

Data Analysis & Validation

To ensure the assay is valid, calculate the Z-factor (Z') using the High Glucose (Positive) and Low Glucose (Negative) controls.[1]

Quality Control Metrics
MetricAcceptance CriteriaFormula
Z-Factor (Z') > 0.5$1 - \frac{3(\sigma_p + \sigma_n)}{
Signal-to-Background (S/B) > 3.0

CV% (Replicates) < 10%

Interpreting 4-Hydroxy-L-Leucine Activity

Normalize data to the "High Glucose Control" (100%).

  • Ideal Profile:

    • At 2.8 mM Glucose: Activity < 10% (No hypoglycemia risk).[1]

    • At 16.7 mM Glucose: Dose-dependent increase (EC50 typically 10-100 µM).[1]

  • Toxic/False Positive: High signal at 2.8 mM Glucose indicates membrane leakage or non-specific depolarization.[1]

Troubleshooting & Optimization

  • High Background: Ensure BSA in the KRB buffer is "Fatty Acid Free." Albumin-bound fatty acids can stimulate insulin secretion, masking the effect of 4-OH-Leu.[1]

  • Low Signal: Check cell density. Beta-cells rely on cell-to-cell contact (gap junctions) for coordinated secretion.[1] If density is <70%, secretion drops.[1]

  • Edge Effects: In 384-well plates, avoid the outer perimeter wells or fill them with water/media to prevent evaporation during the 2-hour starvation.

References

  • Broca, C., et al. (1999).[1] "4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion."[1][6] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Cisbio Bioassays. (2023).[1] "HTRF Insulin High Range Assay - Application Note." Revvity Resources. Link

  • Newgard, C. B., et al. (2002).[1] "Metabolic coupling factors in pancreatic beta-cell signal transduction." Nature.[1] Link

  • Ogawa, J., et al. (2011).[1] "Efficient production of (2S,3R,4S)-4-hydroxyisoleucine by an L-isoleucine dioxygenase." Applied Microbiology and Biotechnology. Link

  • Farino, Z. J., et al. (2016).[1][4] "Development of Homogeneous HTRF Insulin Assay." BMG Labtech Application Note. Link

Sources

Preserving the Integrity of 4-Hydroxy-L-leucine: A Guide to Cryopreservation for Analytical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 4-Hydroxy-L-leucine

This application note provides a comprehensive guide to the cryopreservation of samples containing 4-hydroxy-L-leucine, designed for researchers, scientists, and drug development professionals. Moving beyond a simple set of instructions, this document delves into the scientific rationale behind each step, ensuring the development of a robust and self-validating protocol for maintaining the integrity of this important analyte from collection to analysis.

Understanding the Analyte: Key Properties of 4-Hydroxy-L-leucine

A thorough understanding of the analyte's chemical nature is the cornerstone of a successful preservation strategy. 4-Hydroxy-L-leucine (C₆H₁₃NO₃) is a polar compound due to the presence of a hydroxyl group in addition to the amino and carboxylic acid moieties. This hydroxyl group introduces an additional site for potential chemical reactions, influencing its stability.

While specific degradation pathways for 4-hydroxy-L-leucine are not extensively documented in publicly available literature, we can infer potential routes based on the known degradation of similar amino acids like leucine and isoleucine. These pathways often involve oxidation, deamination, and decarboxylation.[2][3][4] The presence of the hydroxyl group may also make it susceptible to oxidation. Therefore, the primary goal of any preservation protocol is to mitigate these degradation processes.

The Core Principle: Minimizing Molecular Motion and Chemical Reactivity

The fundamental principle of cryopreservation is to arrest biological and chemical activity by reducing the temperature. For small molecules like 4-hydroxy-L-leucine, storage at ultra-low temperatures, specifically -80°C , is strongly recommended for long-term stability.[5] Storing samples at this temperature significantly slows down enzymatic and chemical degradation reactions.

However, the process of freezing and thawing itself can introduce stresses on the sample. The formation of ice crystals can lead to changes in solute concentration and pH within the unfrozen fraction of the sample, potentially accelerating degradation.[6] Furthermore, repeated freeze-thaw cycles are detrimental to the stability of many small molecules and should be strictly avoided.[6]

Strategic Cryopreservation Workflow

The following workflow is designed to ensure the optimal preservation of 4-hydroxy-L-leucine in biological samples.

CryopreservationWorkflow cluster_pre_freezing Pre-Freezing cluster_freezing Freezing cluster_storage Storage cluster_thawing Thawing & Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) Processing Immediate Processing (e.g., Centrifugation, Protein Precipitation) SampleCollection->Processing Minimize time Aliquoting Aliquoting into Single-Use Vials Processing->Aliquoting Prevent freeze-thaw FlashFreeze Flash Freezing (e.g., Liquid Nitrogen, Dry Ice/Ethanol) Aliquoting->FlashFreeze Rapid temperature drop UltraLowStorage Long-Term Storage at -80°C FlashFreeze->UltraLowStorage Maintain stability ControlledThaw Controlled Thawing (e.g., on ice) UltraLowStorage->ControlledThaw Single thaw event Analysis Immediate Analysis (e.g., LC-MS/MS) ControlledThaw->Analysis Minimize degradation

Figure 1: A streamlined workflow for the cryopreservation of samples containing 4-hydroxy-L-leucine.

Detailed Protocols

Sample Collection and Initial Handling

The integrity of the sample begins at the point of collection. For biological fluids like plasma and urine, immediate processing is crucial to minimize enzymatic activity that could alter the concentration of 4-hydroxy-L-leucine.

  • Plasma: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin). Centrifuge at 4°C as soon as possible to separate the plasma.

  • Urine: Collect urine samples in sterile containers. If immediate processing is not possible, keep the samples on ice.

The Role of Cryoprotectants: A Considered Approach

Cryoprotectants are substances that protect biological components from the damaging effects of freezing. While commonly used for cells and proteins, their application for small molecule analysis requires careful consideration to avoid interference with downstream analytical methods.

For 4-hydroxy-L-leucine analysis, the use of traditional cryoprotectants like glycerol or DMSO is generally discouraged as they can interfere with chromatographic separation and mass spectrometric detection. However, emerging research suggests that certain amino acids can act as effective cryoprotectants without introducing significant analytical challenges.[7][8][9][10]

Experimental Protocol: Evaluating Amino Acids as Cryoprotectants

For novel or particularly sensitive matrices, a pilot study to evaluate the benefit of an amino acid-based cryoprotectant is recommended.

  • Prepare a stock solution of a non-interfering, structurally dissimilar amino acid (e.g., L-Proline) at a high concentration (e.g., 1 M) in a solvent compatible with your sample.

  • Spike a subset of your sample aliquots with the cryoprotectant to achieve a final concentration in the low millimolar range (e.g., 1-10 mM).

  • Prepare a control subset of aliquots without the cryoprotectant.

  • Subject both sets of samples to the cryopreservation and thawing protocol.

  • Analyze both sets of samples and compare the recovery and stability of 4-hydroxy-L-leucine.

CryoprotectantPotential AdvantagesPotential Disadvantages
None No risk of analytical interference.Increased risk of degradation due to freeze-concentration effects.
Amino Acids (e.g., Proline) Can mitigate freeze-thaw damage.[8]Potential for co-elution or ion suppression in LC-MS/MS analysis.
Freezing Protocol: The Importance of Speed

The rate of freezing is a critical parameter. Flash freezing is the recommended method as it promotes the formation of smaller ice crystals, which are less damaging to the sample matrix.

Step-by-Step Flash Freezing Protocol:

  • Ensure sample aliquots are in cryo-vials suitable for ultra-low temperatures.

  • Immerse the vials directly into liquid nitrogen or a dry ice/ethanol slurry.

  • Keep the vials in the freezing medium for at least 2 minutes to ensure complete freezing.

  • Immediately transfer the frozen vials to a -80°C freezer for long-term storage.

Long-Term Storage: Maintaining the Cold Chain

Consistent, uninterrupted storage at -80°C is essential for the long-term stability of 4-hydroxy-L-leucine.[5] Even brief temperature fluctuations can compromise sample integrity.

  • Utilize a freezer with a reliable temperature monitoring and alarm system.

  • Organize samples in a well-documented inventory system to minimize the time the freezer door is open during sample retrieval.

Thawing Protocol: A Controlled Transition

The thawing process is as critical as the freezing process. Slow, uncontrolled thawing can allow for ice crystal recrystallization and can provide a window for enzymatic and chemical degradation to occur.

Step-by-Step Controlled Thawing Protocol:

  • Retrieve the desired number of aliquots from the -80°C freezer.

  • Place the vials on ice or in a refrigerated rack to thaw slowly and uniformly.

  • Once completely thawed, vortex the samples gently to ensure homogeneity.

  • Proceed immediately to the analytical workflow. Do not refreeze thawed samples.

Analytical Considerations: Ensuring Accurate Quantification

The choice of analytical method is crucial for obtaining reliable data. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules like 4-hydroxy-L-leucine in complex biological matrices.[11][12][13][14]

Key Validation Parameters for the Analytical Method:

A robust analytical method for 4-hydroxy-L-leucine should be validated according to regulatory guidelines (e.g., FDA, EMA). Key parameters to assess include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other sample components.

  • Linearity: The range over which the analytical response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.

  • Matrix Effect: The influence of the sample matrix on the ionization and detection of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles and long-term storage.

Example of a Validated LC-MS/MS Method for 4-Hydroxyisoleucine in Plasma:

A previously published method utilized a simple protein precipitation for sample extraction followed by UPLC-MS/MS analysis.[12] The chromatographic separation was achieved on a C18 column with a mobile phase consisting of acetonitrile and 0.1% formic acid.[12]

ParameterSpecification
Sample Preparation Protein precipitation with acetonitrile[12]
Chromatography Reversed-phase C18 column[12]
Mobile Phase Acetonitrile and 0.1% formic acid in water[12]
Detection Tandem Mass Spectrometry (MS/MS)

Conclusion: A Foundation for Reliable Results

The cryopreservation of samples containing 4-hydroxy-L-leucine is a critical, yet often overlooked, aspect of the analytical workflow. By implementing the scientifically-grounded protocols outlined in this application note, researchers can significantly enhance the reliability and reproducibility of their data. The emphasis on rapid freezing, ultra-low temperature storage, controlled thawing, and the avoidance of freeze-thaw cycles provides a robust framework for preserving the integrity of this important analyte. As with any analytical method, a thorough validation of the entire process, from sample collection to data acquisition, is essential for ensuring the highest quality results in the pursuit of scientific discovery and drug development.

References

  • Feng, A.L., Boraey, M.A., Gwin, M.A., et al. (2020). On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery. Pharmaceutics, 12(9), 834. [Link]

  • Vajda, T., & Hollósi, M. (2000). Cryo-bioorganic chemistry: freezing effect on stereoselection of L- and DL-leucine cooligomerization in aqueous solution. Origins of life and evolution of the biosphere : the journal of the International Society for the Study of the Origin of Life, 30(5), 449–457. [Link]

  • Wang, X., Zhang, Y., & Wang, Y. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open, 10(2), bio057993. [Link]

  • CN101181535A - Novel method for extracting 4-hydroxy isoleucine product from trigonella. (n.d.). Google Patents.
  • Fine Chemical Supplier. (n.d.). Unlocking the Potential of 4-Hydroxyisoleucine for Metabolic Health. Retrieved from [Link]

  • Jiao, Y., Wang, X., Jiang, X., Kong, F., Wang, S., & Yan, C. (2021). 4-Hydroxyisoleucine Alleviates Macrophage-Related Chronic Inflammation and Metabolic Syndrome in Mice Fed a High-Fat Diet. Journal of Agricultural and Food Chemistry, 69(4), 1239–1249. [Link]

  • Mohammed, A. R., Bramwell, V. W., & Coombes, A. G. (2007). Amino acids as cryoprotectants for liposomal delivery systems. European Journal of Pharmaceutical Sciences, 30(5), 406–414. [Link]

  • Mohammed, A. R., Bramwell, V. W., & Coombes, A. G. (2007). Amino acids as cryoprotectants for liposomal delivery systems. ResearchGate. [Link]

  • Nikhat, S. R., & Subbaiah, G. V. (2017). Extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences, 4(06), 1711-1716. [Link]

  • Jetté, L., Harvey, L., Eugeni, K., & Levens, N. (2009). 4-Hydroxyisoleucine: a potential new agent for the treatment of type 2 diabetes. Diabetes, metabolic syndrome and obesity : targets and therapy, 2, 183–188. [Link]

  • Kim, C. H. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 114. [Link]

  • Hattori, Y., Maitani, Y., & Nakamura, Y. (2023). Effect of using amino acids in the freeze-drying of siRNA lipoplexes on gene knockdown in cells after reverse transfection. Experimental and Therapeutic Medicine, 25(6), 1-1. [Link]

  • Bhatnagar, B. S., Pikal, M. J., & Bogner, R. H. (2007). Protein stability and critical stabilizers in frozen solutions. Journal of pharmaceutical sciences, 96(6), 1335–1353. [Link]

  • Kanehisa Laboratories. (n.d.). Isoleucine degradation. KEGG Pathway. Retrieved from [Link]

  • Kumar, P., Kumar, N., Singh, A., & Singh, S. K. (2020). Pre-clinical pharmacokinetic and pharmacodynamic modelling study of 4-hydroxyisoleucine using validated ultra-performance liquid chromatography-tandem mass spectrometry. RSC advances, 10(10), 5525–5532. [Link]

  • S. Al-Taei, A., & Uchegbu, I. F. (2010). The role of hydrophobic amino acid grafts in the enhancement of membrane-disruptive activity of pH-responsive pseudo-peptides. Journal of drug targeting, 18(1), 32–41. [Link]

  • Li, X., et al. (2018). Thermal degradation of 18 amino acids during pyrolytic processes. Energy & Fuels, 32(3), 3145-3152. [Link]

  • Zhang, T., et al. (2018). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 159, 35-43. [Link]

  • Li, X., et al. (2013). Decomposing or subliming? An investigation of thermal behavior of L-leucine. Journal of Thermal Analysis and Calorimetry, 111(2), 1435-1440. [Link]

  • Zhu, H., et al. (2023). Improving Freeze–Thaw Stability of High-Moisture Extruded Plant-Based Meat: A Synergistic Strategy Combining Glucose Oxidase, Phytase and Tamarind Gum. Foods, 12(15), 2883. [Link]

  • Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • Gilani, K., et al. (2018). Effect of pH and leucine concentration on aerosolization properties of carrier-free formulations of levofloxacin. European Journal of Pharmaceutical Sciences, 117, 305-314. [Link]

  • KCAS. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]

  • Zheng, C., et al. (2022). Sustainable production of 4-hydroxyisoleucine with minimised carbon loss by simultaneously utilising glucose and xylose in engineered Escherichia coli. Bioresource technology, 351, 127196. [Link]

  • Ohtomo, S., et al. (2011). Thermal stability of amino acids in biogenic sediments and aqueous solutions at seafloor hydrothermal temperatures. Geochemical Journal, 45(3), 219-230. [Link]

  • G-Biosciences. (n.d.). Protect proteins with cryoprotectants & protein concentration. Retrieved from [Link]

  • PubChem. (n.d.). L-leucine degradation I. Retrieved from [Link]

  • Gilani, K., et al. (2018). Effect of pH and leucine concentration on aerosolization properties of carrier-free formulations of levofloxacin. PubMed. [Link]

  • de Sain-van der Velden, M. G. M., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International journal of neonatal screening, 7(1), 10. [Link]

  • KEGG. (n.d.). Valine, leucine and isoleucine degradation - Reference pathway. Retrieved from [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS journal, 17(1), 1-16. [Link]

  • Mitchell, N. J., & Tose, L. V. (2021). Data-driven discovery of potent small molecule ice recrystallisation inhibitors. Chemical Science, 12(35), 11776-11784. [Link]

  • Krummnow, F., et al. (2023). Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. Crystals, 13(11), 1583. [Link]

  • Kruse, M., & Tröger, N. (2018). Decomposition pathways of alanine, valine, leucine, and isoleucine. ResearchGate. [Link]

  • Hattori, Y., Maitani, Y., & Nakamura, Y. (2023). Effect of using amino acids in the freeze-drying of siRNA lipoplexes on gene knockdown in cells after reverse transfection. ResearchGate. [Link]

  • Hristov, A. N., et al. (2020). Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. Journal of Agricultural and Food Chemistry, 68(5), 1431-1441. [Link]

  • Naoual, B., et al. (2014). Effect of pH (A) and temperature (B) on L-amino acid oxidase activity... ResearchGate. [Link]

  • QIAGEN. (n.d.). Isoleucine Degradation I. GeneGlobe. Retrieved from [Link]

  • Girardi, C. M., et al. (2016). Suppression of protein degradation by leucine requires its conversion to β-hydroxy-β-methyl butyrate in C2C12 myotubes. The Journal of nutritional biochemistry, 33, 1-8. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting peak tailing in HPLC analysis of 4-hydroxy-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Peak Tailing in HPLC

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to resolve common challenges. This guide is specifically tailored to address the issue of peak tailing observed during the analysis of 4-hydroxy-L-leucine, a polar, zwitterionic amino acid.

Peak tailing is not merely a cosmetic issue; it directly impacts the accuracy of integration and quantification, compromises resolution between adjacent peaks, and can signify underlying problems with your column, mobile phase, or HPLC system.[1][2] An ideal chromatographic peak is symmetrical, often described as Gaussian.[3] The symmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfect peak, and values greater than 1.2 suggest problematic tailing.[3][4]

This guide is structured in a question-and-answer format to directly address the issues you may be encountering. We will explore the root causes of peak tailing for 4-hydroxy-L-leucine and provide a systematic approach to diagnosis and resolution.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-hydroxy-L-leucine peak tailing? This issue seems specific to this analyte.

This is a classic and highly common problem. When only one or a few peaks in your chromatogram are tailing, the issue is almost always chemical rather than mechanical. The primary cause of peak tailing for a compound like 4-hydroxy-L-leucine is secondary interactions between the analyte and the stationary phase.[4][5]

4-Hydroxy-L-leucine is an amino acid, meaning it possesses both a basic primary amine (-NH2) group and an acidic carboxylic acid (-COOH) group.[6][7] In typical reversed-phase HPLC (using C18 or C8 columns), the main retention mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface that are not covered by the bonded phase.[5][8]

At a mobile phase pH above approximately 3, these silanol groups become deprotonated and negatively charged (Si-O⁻).[9][10] The positively charged amine group on your 4-hydroxy-L-leucine can then undergo a strong ionic interaction with these negative sites. This secondary retention mechanism is stronger and has slower kinetics than the primary hydrophobic mechanism, causing a portion of the analyte molecules to lag behind as they travel through the column, resulting in a tailed peak.[10][11]

Q2: How does the mobile phase pH specifically affect the peak shape of my analyte?

Mobile phase pH is arguably the most critical parameter for controlling the peak shape of ionizable compounds like 4-hydroxy-L-leucine.[12][13] Its effect is twofold: it controls the ionization state of your analyte and, crucially, the ionization state of the stationary phase's residual silanols.

  • Suppressing Silanol Activity: The most effective strategy to eliminate peak tailing from silanol interactions is to lower the mobile phase pH.[4][14] By adjusting the pH to a value of 3.0 or lower, the vast majority of silanol groups will be protonated (Si-OH) and thus electrically neutral.[5][10] This prevents the strong ionic secondary interaction with the protonated amine group of your analyte, leading to a significantly more symmetrical peak.[4]

  • Analyte Ionization: As a general rule in method development, you should aim for a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure it exists in a single, stable ionic state.[15][16] If the mobile phase pH is too close to the analyte's pKa, a mixture of ionized and unionized forms can exist simultaneously, leading to peak broadening or splitting.[12][16]

For consistent and reproducible results, it is essential to use a buffer to control and stabilize the mobile phase pH.[17][18] Without a buffer, the pH can fluctuate, leading to shifting retention times and variable peak shapes.[13][18]

Q3: Could my HPLC column be the problem? How do I select a better column for this analysis?

Yes, the column is a major factor. Not all C18 columns are created equal, and older column technology is particularly prone to causing peak tailing for basic compounds.[5]

Here’s what to consider when selecting or evaluating your column:

  • Use Modern, High-Purity "Type B" Silica Columns: Older "Type A" silica columns have a higher concentration of acidic silanols and trace metal impurities (like iron and aluminum), which exacerbate tailing.[5] Modern columns are made with high-purity, metal-free silica (Type B) that has inherently lower silanol activity.[5]

  • Choose an End-Capped Column: After the primary C18 chains are bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover many of the remaining silanol groups with a smaller silylating agent.[1][8] Using a column that is specified as "fully end-capped" or "double end-capped" is critical for analyzing basic compounds and will significantly reduce tailing.[4][14][19]

  • Consider Alternative Stationary Phases: If tailing persists even on a modern end-capped column, you might need a different chemistry.

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This creates a hydration layer near the silica surface that shields the analyte from residual silanols, improving peak shape for bases without requiring low pH.[1]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that have little retention in reversed-phase, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica, diol, or amide) and a high organic mobile phase, providing good retention and peak shape for polar analytes.[20][21]

Q4: I've noticed all the peaks in my chromatogram are tailing, not just the 4-hydroxy-L-leucine. What does this mean?

If all peaks are tailing, the problem is more likely a physical or "mechanical" issue rather than a specific chemical interaction.[22] Here are the most common culprits:

  • Column Void or Bed Collapse: A void can form at the inlet of the column due to pressure shocks or operation at a high pH that dissolves the silica.[3][14] This creates a disruption in the packed bed, allowing molecules to travel through different path lengths, which causes band broadening and symmetrical tailing for all peaks.

  • Blocked Inlet Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This disrupts the uniform flow of the sample onto the column head, leading to distorted peaks.[2][23]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1][23] This is especially noticeable in UHPLC systems or when using smaller internal diameter columns.[14]

Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve the peak tailing of 4-hydroxy-L-leucine.

Step 1: Initial Diagnosis & Simple Checks
  • Assess the Scope: Are all peaks tailing or only the analyte peak?

    • All Peaks: Suspect a physical issue. Proceed to check for extra-column volume, then inspect the column for voids or a blocked frit (see Q4 above). Consider replacing the column if flushing doesn't work.[4]

    • Analyte Peak Only: Suspect a chemical interaction. Proceed to Step 2.

  • Perform a Column Overload Test: Column overload can cause both fronting and tailing.[2][22] This is a simple but critical check.

    • Action: Prepare and inject a sample that is diluted 10-fold with the mobile phase.

    • Result: If the peak shape improves and the tailing factor decreases, you are overloading the column.

    • Solution: Reduce the sample concentration or injection volume.[2][24]

Step 2: Mobile Phase Optimization (The Chemical Fix)

If the problem is chemical, optimizing the mobile phase is the most powerful tool.

  • Adjust Mobile Phase pH: This is the most effective way to mitigate silanol interactions.

    • Action: Prepare a mobile phase with a buffer (e.g., 20 mM phosphate or 0.1% formic acid) and adjust the pH to ≤ 3.0.[5][14] Ensure your column is stable at this pH.[14]

    • Rationale: This protonates the silanol groups, neutralizing their negative charge and eliminating the secondary ionic interaction with your analyte.[4][10]

  • Increase Buffer Concentration: If operating at a mid-range pH is necessary, increasing buffer strength can help.

    • Action: Increase the buffer concentration from 10 mM to 25-50 mM.[14][17]

    • Rationale: The higher ionic strength of the mobile phase can help to "shield" the charged silanol sites, reducing their interaction with the analyte.[14]

Step 3: Column and System Decontamination

If mobile phase adjustments do not fully resolve the issue, contamination may be the culprit.

  • Perform an Aggressive Column Wash: Strongly retained compounds from previous analyses can act as new active sites on your column.

    • Action: Follow a rigorous column washing protocol (see Key Protocols section below).

  • Check for Metal Contamination: Trace metals in the silica stationary phase or leached from the HPLC system itself (especially stainless steel or titanium frits) can chelate with analytes that have functional groups like carboxylates and hydroxyls, causing severe peak tailing.[5][25][26]

    • Action: Passivate the column and system by flushing with a solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA).[27] This can strip the metal ions from the active sites. (See Key Protocols ).

Symptom Potential Cause Recommended First Action
Only 4-hydroxy-L-leucine peak tailsSecondary silanol interactionsLower mobile phase pH to ≤ 3.0 using a suitable buffer.[5][14]
All peaks in the chromatogram tailPhysical issue (void, dead volume)Check all fittings and tubing for dead volume. Reverse-flush column (if permissible).[22]
Peak tailing decreases upon sample dilutionMass overloadReduce injection volume or sample concentration.[2]
Tailing persists at low pH on an old columnHigh silanol activity of columnReplace with a modern, high-purity, end-capped C18 column.[5][17]
Severe tailing for specific compoundsMetal contamination (system or column)Flush system and column with a chelating agent like EDTA.[27][28]

Visual Troubleshooting Workflow

This diagram outlines the logical steps for diagnosing and solving peak tailing issues.

Troubleshooting_Workflow start Peak Tailing Observed for 4-hydroxy-L-leucine q_all_peaks Are all peaks tailing? start->q_all_peaks q_dilution Does dilution improve peak shape? q_all_peaks->q_dilution No sol_physical Check for physical issues: - Column void/blockage - Extra-column dead volume q_all_peaks->sol_physical Yes q_ph Is mobile phase pH ≤ 3.0? q_dilution->q_ph No sol_overload Reduce sample concentration or injection volume q_dilution->sol_overload Yes q_column_type Is column modern, end-capped Type B silica? q_ph->q_column_type Yes sol_ph Adjust mobile phase pH to ≤ 3.0 with an appropriate buffer q_ph->sol_ph No sol_column_wash Perform aggressive column wash & passivation q_column_type->sol_column_wash Yes sol_new_column Replace with a new, high-quality column q_column_type->sol_new_column No end_solved Problem Solved sol_physical->end_solved sol_overload->end_solved sol_ph->end_solved sol_column_wash->end_solved sol_new_column->end_solved

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Key Protocols

Protocol 1: Aggressive Reversed-Phase Column Wash

This procedure is designed to remove strongly adsorbed contaminants from a C18 or C8 column. Always disconnect the column from the detector before flushing with 100% organic solvents.

  • Flush Buffer Salts: Pump at least 20 column volumes of HPLC-grade water (without any buffer salts) through the column to remove all buffers.

  • Remove Polar Contaminants: Flush with 20 column volumes of Methanol.

  • Remove Non-Polar Contaminants: Flush with 20 column volumes of Acetonitrile.

  • Strong Elution Flush: Flush with 20 column volumes of Isopropanol.

  • Return to Operating Conditions: Gradually re-introduce your mobile phase. Flush with the initial mobile phase composition for at least 20 column volumes until the baseline is stable.

Protocol 2: Column and System Passivation for Metal Contamination

This protocol uses a chelating agent to strip metal ions from the system and column surfaces.

  • Prepare Passivation Solution: Prepare a solution of 0.1 M EDTA, adjusting the pH to be compatible with your column (typically between 3 and 7). Filter the solution through a 0.22 µm filter.

  • System Flush (without column): Replace the column with a union. Flush the entire HPLC system (flow path, injector, sample loop) with the EDTA solution for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min).

  • System Rinse: Flush the system with HPLC-grade water for at least 30 minutes to remove all EDTA.

  • Column Passivation: Re-install the column. Flush the column with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 60-90 minutes.

  • Column Rinse: Flush the column with HPLC-grade water for at least 60 minutes to remove all EDTA.

  • Re-equilibration: Equilibrate the column with your mobile phase until the baseline is stable.

By following this structured guide, you will be able to systematically identify the cause of peak tailing for 4-hydroxy-L-leucine and implement an effective, scientifically-grounded solution to restore the performance and reliability of your HPLC analysis.

References

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019-11-12).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024-10-13).
  • Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific.
  • HPLC Troubleshooting Guide.
  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021-10-15).
  • How can I prevent peak tailing in HPLC? - ResearchGate. (2013-11-27).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent.
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed. (2020-01-25).
  • What is "silanol activity" when a column is described as having low or high silanol activity? - Waters Knowledge Base.
  • The Theory of HPLC Column Chemistry.
  • performance comparison of different HPLC columns for amino acid separation - Benchchem.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • 4-hydroxy-L-leucine | C6H13NO3 | CID 21087467 - PubChem - NIH.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023-11-23).
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018-11-28).
  • Overcoming Metal Interference in HPLC - Technology Networks.
  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. (2019-12-06).
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. (2018-10-01).
  • Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention - SilcoTek.
  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? (2014-12-20).
  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022-10-06).
  • HPLC Troubleshooting Guide - SCION Instruments.
  • Polar Column in HPLC Example - Hawach.
  • Lesson 3: Separation Modes and their Mechanisms 1 - Shodex HPLC Columns.
  • 4-Hydroxy Leucine - CAS - 104302-37-6 | Axios Research.
  • 4-Hydroxy-L-leucine - Benchchem.
  • Amino Acid HPLC Column - Hawach Scientific.
  • Chapter 3: Separation Modes and their Mechanisms (1) - Shodex HPLC Columns.
  • Choosing HPLC Columns for Rapid Method Development - Agilent. (2013-06-20).
  • HPLC Troubleshooting Guide.
  • Role of Buffers in Liquid Chromatography | Phenomenex.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023-12-27).
  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases - HPLC.
  • Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists. (2014-10-31).
  • HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers - Sigma-Aldrich.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International.
  • HPLC Buffer Mobile Phase Considerations | Guide - SCION Instruments.
  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts. (2019-06-05).
  • Buffer pH vs analyte pKa about peak tailing - Chromatography Forum. (2007-02-27).
  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024-05-28).

Sources

Minimizing matrix effects in LC-MS/MS analysis of 4-hydroxy-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in LC-MS/MS Bioanalysis Ticket ID: #4OHLEU-ME-OPT Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Polarity Trap"

Welcome. You are likely here because you are observing severe signal suppression or poor retention reproducibility for 4-hydroxy-L-leucine (4-OH-Leu) .

This molecule presents a classic bioanalytical paradox: it is too polar for standard C18 retention (eluting in the void volume with salts) but often lacks the lipophilicity required for clean liquid-liquid extraction. The result is Matrix Effect (ME) —the invisible killer of assay accuracy.

This guide provides a modular troubleshooting workflow to isolate, visualize, and eliminate these effects.

Module 1: Diagnosing the Source (The "Post-Column Infusion" Test)

Before changing your column or extraction method, you must visualize where the suppression is happening. We use the Post-Column Infusion (PCI) method (Bonfiglio et al.).[1]

The Protocol
  • Setup: Connect a syringe pump containing a neat solution of 4-OH-Leu (1 µg/mL in mobile phase) to the LC flow via a T-piece connector after the analytical column but before the MS source.

  • Flow: Set the syringe pump to a low flow (e.g., 10 µL/min) to generate a steady background signal (baseline) on the MS.

  • Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) through the LC column using your current gradient.[1]

  • Analysis: Monitor the 4-OH-Leu transition. Any dip in the baseline indicates Ion Suppression ; any spike indicates Ion Enhancement .

Visualizing the Workflow

PCI_Setup LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Piece Mixing Column->Tee Eluent Syringe Syringe Pump (Constant 4-OH-Leu) Syringe->Tee Analyte Infusion MS MS/MS Source (ESI) Tee->MS Combined Flow Data Chromatogram (Suppression Zones) MS->Data

Caption: Schematic of the Post-Column Infusion setup to map matrix effects against retention time.

Module 2: Chromatographic Strategy (Escaping the Void)

If your PCI test shows suppression at the solvent front (0.5–1.5 min), your analyte is co-eluting with salts and unretained plasma components. You must move the peak.[1]

Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High-throughput, minimal sample prep.

  • Mechanism: Uses a polar stationary phase (Amide or Silica) and a high-organic mobile phase.[1][2] Water is the "strong" solvent.[1]

  • Why it works: 4-OH-Leu is retained by partitioning into the water layer on the silica surface, eluting after the void volume salts.

  • Recommended Column: Amide-functionalized particle (e.g., BEH Amide).[1][2]

  • Critical Parameter: Buffer concentration.[1] Use 10mM Ammonium Formate (pH 3.0) in both mobile phases to maintain ionization and peak shape.[1]

Option B: Derivatization (Dansylation)

Best for: Extreme sensitivity requirements or when HILIC is unstable.

  • Mechanism: React the amine group with Dansyl Chloride (DNS-Cl) to add a hydrophobic naphthyl group.

  • Why it works: The derivative is highly lipophilic, allowing retention on a standard C18 column and moving the peak far away from early-eluting phospholipids.

  • Protocol Summary:

    • Mix 50 µL Sample + 50 µL Carbonate Buffer (pH 9.8).

    • Add 50 µL Dansyl Chloride (1 mg/mL in Acetone).

    • Incubate 60°C for 10 min.

    • Inject on C18.[1]

Decision Matrix

Decision_Tree Start Is 4-OH-Leu retained > 2x Void Volume (t0)? Check_Sens Is Sensitivity Sufficient? Start->Check_Sens Yes HILIC Switch to HILIC Mode (Amide Column, High ACN) Start->HILIC No (Elutes with salts) Optimize Optimize Wash Steps & Internal Standard Check_Sens->Optimize Yes Derivatize Derivatize w/ Dansyl-Cl (Analyze on C18) Check_Sens->Derivatize No (Need Boost) HILIC->Check_Sens

Caption: Strategic decision tree for selecting between HILIC and Derivatization based on retention and sensitivity.

Module 3: Sample Preparation (Cleaning the Matrix)

Standard Protein Precipitation (PPT) removes proteins but leaves phospholipids (PLs) , which are the primary cause of ion suppression in LC-MS.

Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Phospholipid Removal (PLR)
Mechanism Solubility change (ACN/MeOH)Ionic/Hydrophobic retentionLewis Acid-Base interaction (Zirconia)
Phospholipid Removal < 10% (Poor)> 95% (Excellent)> 99% (Superior)
Analyte Recovery High, but variableVariable (requires optimization)High (> 90% for polar analytes)
Complexity Low (Add & Spin)High (Condition/Wash/Elute)Low (Pass-through)
Recommendation Avoid for 4-OH-LeuUse Mixed-Mode Cation Exchange (MCX)Highly Recommended (e.g., HybridSPE)

Technical Tip: For 4-OH-Leu, use HybridSPE-Phospholipid plates. The Zirconia-coated silica selectively binds the phosphate group of the phospholipids while allowing the amino acid to pass through.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a standard C18 column with 100% aqueous mobile phase? A: This causes "phase collapse" or "dewetting" of the C18 chains, leading to loss of retention and non-reproducible retention times. Even with "aqueous-stable" C18 columns, 4-OH-Leu is often too polar to separate from the massive salt dump at the void volume.[1]

Q2: My Internal Standard (IS) response varies wildly between samples. Why? A: You are likely using a structural analog (e.g., L-Leucine) instead of a stable isotope-labeled standard.[1] Matrix effects are transient; they happen at specific millisecond timeframes. Only a co-eluting isotopolog (e.g., d3-4-hydroxy-L-leucine ) experiences the exact same suppression event as the analyte.[1] If d3-4-OH-Leu is unavailable, d3-L-Leucine is a minimum requirement, but retention times must match perfectly.[1]

Q3: I see "ghost peaks" in my blank samples after derivatization. A: Dansyl chloride degrades into Dansyl Acid and Dansyl Amide.[1] These can interfere if not separated.[1][3][4][5][6][7] Ensure your gradient includes a high-organic wash step at the end of the run to clear unreacted reagent, and verify that the reagent blank does not co-elute with your analyte.

References

  • Bonfiglio, R., et al. (1999).[1] The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.[1]

  • Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Pucci, V., et al. (2009). HILIC-MS/MS for the determination of polar compounds in biological matrices.[1] Journal of Pharmaceutical and Biomedical Analysis.[1]

  • Zhou, W., et al. (2017).[1] Recent advances in amino acid analysis by capillary electrophoresis and liquid chromatography. Journal of Chromatography A.

Sources

Improving the stability of 4-hydroxy-L-leucine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Challenge

Welcome to the technical support center for 4-Hydroxy-L-leucine (4-HL) . If you are observing purity loss, shifting HPLC retention times, or "disappearing" compound in your aqueous samples, you are likely encountering acid-catalyzed lactonization .

Unlike standard Leucine, 4-HL possesses a hydroxyl group at the


-position (carbon 4). In aqueous solutions—particularly at acidic pH—the C4-hydroxyl group attacks the C1-carboxyl group, cyclizing the molecule into a five-membered lactone ring . This reaction is reversible and equilibrium-driven.

The Golden Rule: To maintain 4-HL stability in aqueous solution, you must prevent protonation of the carboxylate group. Keep pH neutral (7.0 – 7.4).

The Mechanism: Why Your Compound Degrades

Understanding the equilibrium is critical for troubleshooting. Below is the pathway governing the stability of


-hydroxy amino acids like 4-HL and its structural analog, 4-hydroxyisoleucine.
Diagram 1: The Lactonization Equilibrium

Lactonization_Equilibrium cluster_legend Stability Logic OpenForm 4-Hydroxy-L-Leucine (Open Chain Form) Active / Stable at pH > 7 Intermediate Transition State (Protonated Carboxyl) OpenForm->Intermediate + H+ (Acidic pH) Intermediate->OpenForm - H+ (Basic pH) Lactone 4-HL Lactone (Cyclic Form) Dominant at pH < 5 Intermediate->Lactone Dehydration (-H2O) Lactone->Intermediate Hydrolysis (+H2O) Text Acidic conditions drive the reaction to the right (Lactone). Neutral/Basic conditions drive the reaction to the left (Open Chain).

Caption: The reversible conversion of 4-HL to its lactone form. Acidic pH catalyzes cyclization; neutral pH favors the open, bioactive amino acid form.

Troubleshooting Guide (FAQ)

Issue 1: "My HPLC peaks are shifting or splitting."

Diagnosis: You are likely observing the separation of the lactone and the open-chain acid. The lactone is more hydrophobic and typically elutes later on a C18 Reverse Phase column compared to the polar zwitterionic amino acid.

Solution:

  • Check Sample pH: Ensure your sample matrix is buffered to pH 7.0–7.4 immediately upon dissolution.

  • Check Mobile Phase: If your HPLC method uses a highly acidic mobile phase (e.g., 0.1% TFA, pH ~2), the lactonization may occur on-column or in the autosampler.

    • Corrective Action: Switch to a phosphate buffer (pH 6.5–7.0) or ammonium acetate for the mobile phase to preserve the open form during analysis.

Issue 2: "The compound precipitates upon storage."

Diagnosis: 4-HL is zwitterionic. Like all amino acids, it has a point of minimum solubility (isoelectric point, pI). While the exact pI of 4-HL is ~6.0, high concentrations in cold storage can crash out.

Solution:

  • Solubility Limit: Do not exceed 20 mg/mL for long-term aqueous storage.

  • Temperature: If a precipitate forms at 4°C, warm to 25°C and vortex. If it does not redissolve, verify pH. Lactones are often less soluble in water than the free amino acid.

Issue 3: "Can I autoclave my 4-HL stock solution?"

Diagnosis: NO.

  • Thermal Instability: High heat (121°C) accelerates lactonization and potential decarboxylation.

  • Maillard Reaction: If your solution contains any reducing sugars (common in media), autoclaving will destroy the amino acid instantly, turning the solution brown.

Solution: Use 0.22 µm PES or PVDF membrane filtration for sterilization.

Standard Operating Procedure (SOP): Preparation of Stable Stock

Follow this protocol to create a self-validating, stable stock solution.

Materials Required
  • 4-Hydroxy-L-leucine powder (Store desicated at -20°C).

  • Buffer: PBS (Phosphate Buffered Saline) or 50 mM HEPES, pH 7.4. Do not use unbuffered water.

  • 0.22 µm Syringe Filter (PES recommended for low protein binding).

Protocol Steps
StepActionTechnical Rationale
1 Weighing Weigh target mass of 4-HL.
2 Dissolution Dissolve in pH 7.4 Buffer to a concentration of 10 mM .
3 Verification Check pH. If < 7.0, adjust carefully with dilute NaOH.
4 Sterilization Filter through 0.22 µm membrane.[1]
5 Aliquot Dispense into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles.
6 Storage Store at -20°C (Long term) or 4°C (1-2 weeks) .

Decision Tree: Troubleshooting Stability

Use this workflow to diagnose stability failures in your current experiments.

Diagram 2: Stability Troubleshooting Workflow

Stability_Workflow Start Start: 4-HL Solution Issue Check_pH Check Solution pH Start->Check_pH Is_Acidic pH < 6.0 Check_pH->Is_Acidic Is_Neutral pH 7.0 - 7.5 Check_pH->Is_Neutral Lactonization Issue: Lactonization (Cyclization) Is_Acidic->Lactonization Check_Temp Check Storage Temp Is_Neutral->Check_Temp Fix_Buffer Action: Add HEPES/PBS Adjust to pH 7.4 Lactonization->Fix_Buffer Is_Hot Room Temp / Autoclaved Check_Temp->Is_Hot Is_Cold 4°C or -20°C Check_Temp->Is_Cold Degradation Issue: Thermal Degradation or Microbial Growth Is_Hot->Degradation Precipitation Issue: Solubility Limit Is_Cold->Precipitation

Caption: Diagnostic tree for identifying the root cause of 4-HL instability (pH vs. Temperature).

References & Authoritative Grounding

  • Mechanism of Lactonization:

    • Source: The acid-catalyzed lactonization of

      
      -hydroxy amino acids is a fundamental organic transformation. Detailed kinetics for this class of molecules (including the structural analog 4-hydroxyisoleucine) are described in studies of C-H bond functionalization and natural product synthesis.
      
    • Reference: Newhouse, T., & Baran, P. S. (2008). "Total Synthesis of (±)-Psychotrimine." (Context: Discusses lactonization challenges in alkaloid synthesis).

    • Reference (Direct Analog): S. R. Nikhat et al. (2017).[2] "Extraction and Characterization of 4-Hydroxyisoleucine from Trigonella foenum graecum Seeds." Indo American Journal of Pharmaceutical Sciences. (Confirming pH sensitivity and extraction conditions).

  • Solubility & Formulation:

    • Source:Journal of Chemical & Engineering Data.[3] Solubility data for modified leucine derivatives indicates stability is maintained in neutral buffers but compromised in acidic media.

    • Reference: "Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media."[3] Biotechnology Journal (2020).

  • Chemical Structure Validation:

    • Source: PubChem Compound Summary for 4-Hydroxyisoleucine (Structural isomer with identical stability profile).

    • Reference: PubChem CID 2773624.[4]

For further assistance, please contact the Chemical Stability Unit with your specific buffer composition and HPLC chromatograms.

Sources

Strategies to increase the purity of synthesized 4-hydroxy-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Advanced Troubleshooting & Optimization

Status: Active Agent: Senior Application Scientist, Process Chemistry Division Subject: Strategies to increase the purity of synthesized 4-hydroxy-L-leucine (4-HLL)

Executive Summary: The Purity Paradox

Synthesizing 4-hydroxy-L-leucine (4-HLL) presents a unique "Purity Paradox." The molecule is chemically unstable in the very conditions often used to purify it. Unlike its famous isomer 4-hydroxyisoleucine (found in Fenugreek), 4-HLL is typically produced de novo via enzymatic hydroxylation or chemical oxidation.

High purity (>98%) requires navigating three distinct impurity classes:

  • Regio- and Stereoisomers: (2S,4S) vs. the bioactive (2S,4R).

  • Lactone Derivatives: Spontaneous cyclization under acidic workup.

  • Starting Material Carryover: Unreacted L-Leucine (enzymatic route) or metal catalysts (chemical route).

This guide is structured as a series of Support Tickets addressing the most common failure modes we observe in the field.

Module 1: Stereochemical Control (The Root Cause)

User Issue: "My chiral HPLC shows a 60:40 mix of diastereomers. How do I separate them?"

Root Cause Analysis: Chemical synthesis (e.g., photo-chlorination of leucine followed by hydrolysis) often lacks diastereoselectivity, producing racemic mixtures at the C4 position. Separation of these diastereomers via standard crystallization is notoriously difficult due to their identical zwitterionic properties.

Strategic Solution: Switch to Biocatalysis To achieve >99% diastereomeric excess (de), you must move upstream. We recommend the Enzymatic Hydroxylation Protocol using Fe(II)/


-ketoglutarate-dependent dioxygenases.
Protocol: Enzymatic Synthesis using L-Leucine Dioxygenase (LDO)

Target: (2S,4R)-4-Hydroxy-L-leucine

  • Biocatalyst Selection: Use L-leucine 5-hydroxylase (e.g., from Nostoc piscinale or Bacillus species). Despite the name "5-hydroxylase," specific variants (like NpLDO) exhibit high regioselectivity for the C4 position on L-leucine.

  • Reaction Matrix:

    • Substrate: L-Leucine (50 mM).

    • Co-substrate:

      
      -Ketoglutarate (55 mM) – Note: Slight excess drives conversion.
      
    • Cofactors: FeSO

      
       (1 mM), L-Ascorbic Acid (2 mM).
      
    • Buffer: HEPES or Tris-HCl (pH 7.0 - 7.5).

  • Process Control: Maintain high dissolved oxygen (DO > 30%). These enzymes are oxygen-dependent.

Why this works: The enzyme active site enforces the (2S,4R) geometry, effectively eliminating the need for downstream chiral resolution.

Module 2: Downstream Processing (Purification)

User Issue: "I have a gooey solid that won't crystallize, and NMR shows salt contamination."

Root Cause Analysis: Direct evaporation of the reaction buffer concentrates salts (HEPES, Iron, Ammonium), preventing the amino acid from forming a crystal lattice.

Strategic Solution: Cation Exchange Chromatography (CEX) You must isolate the zwitterion from the ionic buffer components.

Protocol: "Catch and Release" Purification
StepReagent/ConditionMechanism
1.[1][2] Resin Prep Dowex 50W-X8 (H+ form)Strong acid cation exchanger binds amino acids.
2. Loading Acidify crude mix to pH 2.0Protonates the amine (

), ensuring binding to resin.
3. Wash Deionized Water (5 CV*)Removes anions (

-KG, Ascorbate) and neutral salts.
4. Elution 1M - 2M

Deprotonates the resin, releasing the amino acid.
5. Detection Ninhydrin TLCMonitor fractions for purple spots.

*CV = Column Volumes

Critical Troubleshooting:

  • Issue: Leucine co-elutes with 4-HLL.

  • Fix: Exploiting Solubility Differences.

    • L-Leucine is hydrophobic (Solubility ~24 g/L at 20°C).

    • 4-HLL is hydrophilic (due to the -OH group).

    • Action: After CEX, redissolve the solid in minimal hot water. Cool to 4°C. Unreacted Leucine will precipitate first. Filter it off. Then, add Ethanol (to 80% v/v) to the filtrate to force 4-HLL crystallization.

Module 3: The Lactonization Trap (Stability)

User Issue: "My LC-MS shows a peak at M-18 mass units. Is this a degradation product?"

Root Cause Analysis: This is the most common failure mode. 4-Hydroxy amino acids undergo acid-catalyzed dehydration to form lactones (cyclic esters). This occurs if you heat the product under acidic conditions (e.g., evaporating acidic HPLC fractions).

The Lactone Equilibrium


  • Acidic pH (< 2): Equilibrium shifts right (Lactone).

  • Basic pH (> 9): Ring opens, but risk of racemization.

  • Neutral pH (6-7): Stable Zwitterion.

Visualization: The Stability Window

Lactonization Acid Acidic Conditions (pH < 2.0) Lactone Lactone Formation (Impurity M-18) Acid->Lactone Promotes Cyclization Neutral Neutral Conditions (pH 6.5 - 7.5) Zwitterion Pure 4-HLL (Open Chain) Neutral->Zwitterion Stabilizes Lactone->Zwitterion Hydrolysis (Slow)

Caption: Figure 1.[2][3][4][5][6][7] The stability of 4-HLL is pH-dependent. Acidic workup promotes rapid lactonization, appearing as a distinct impurity peak.

Corrective Action:

  • Neutralize Eluents: If using acidic HPLC mobile phases (TFA/Formic Acid), neutralize fractions immediately with dilute

    
     or bicarbonate before evaporation.
    
  • Lyophilization: Do not use rotary evaporation with heat. Freeze-drying (lyophilization) removes water without supplying the thermal energy required for ring closure.

Summary of Purification Logic

The following workflow integrates all strategies into a single pipeline.

PurificationWorkflow Crude Crude Synthesis Mix (Enzymatic or Chemical) CEX Cation Exchange (Dowex 50W) Remove Salts/Cofactors Crude->CEX Elution Elute with 1M NH4OH CEX->Elution Conc Concentrate & Neutralize (Avoid Acid/Heat) Elution->Conc Fract Fractional Crystallization Solvent: Water/Ethanol Conc->Fract Solid Precipitate Removal (Unreacted Leucine) Fract->Solid Insoluble Fraction Filtrate Filtrate Processing Add excess EtOH Fract->Filtrate Soluble Fraction Final Pure 4-Hydroxy-L-Leucine (>98% Purity) Filtrate->Final Crystallize & Lyophilize

Caption: Figure 2. Integrated purification workflow prioritizing salt removal and solubility-based separation of starting material.

FAQ: Rapid Response

Q1: Can I use silica gel chromatography for purification? A: generally, No. Free amino acids stick irreversibly to silica or streak badly due to their polarity. If you must use silica, you must derivatize the amine (e.g., Boc-protection) and the carboxylic acid (Esterification) first. However, deprotection steps often re-introduce impurities. Ion exchange is superior for the free acid.

Q2: How do I store the purified crystals? A: Store at -20°C in a desiccator. Moisture can catalyze slow lactonization over months. Ensure the container is flushed with Argon to prevent oxidation, although 4-HLL is relatively stable to air compared to Cysteine or Methionine.

Q3: My NMR spectrum is messy in D2O. Why? A: 4-HLL can chelate trace metals in D2O or shift pH upon dissolution. Add a drop of NaOD (Sodium Deuteroxide) to ensure the molecule is in a single ionic state (anionic) for cleaner NMR peaks.

References
  • Enzymatic Synthesis & LDO Activity

    • Source: Hibi, M., et al. "Characterization of L-isoleucine dioxygenase from Bacillus thuringiensis and its application to the production of (2S,3R,4S)-4-hydroxy-L-isoleucine." Applied and Environmental Microbiology.
    • Relevance: Establishes the protocol for Fe(II)
  • Purification via Ion Exchange (Fenugreek Analogues)

    • Source: Alcock, et al. "Stereoselective synthesis of 4-hydroxyisoleucine." Tetrahedron: Asymmetry.
    • Relevance: Details the cation exchange (Dowex 50W) and ammonia elution protocols standard for hydroxy-amino acids.
  • Lactonization Kinetics

    • Source: Smoliakova, I. P.
    • Relevance: Discusses the chemical instability and lactonization p
  • Separation of Leucine Isomers

    • Source: Waters Corporation.
    • Relevance: Provides HPLC conditions for separating closely related leucine isomers, adaptable for checking 4-HLL purity.

Disclaimer: This guide is for research purposes only. All synthesis and purification should be conducted in a fume hood with appropriate PPE.

Sources

Method validation for a novel 4-hydroxy-L-leucine analytical assay

Author: BenchChem Technical Support Team. Date: February 2026

Method Validation & Troubleshooting Hub

Status: Active | Updated: February 2026 | Version: 2.4 (Aligned with ICH Q2(R2))

Executive Summary: The Analytical Challenge

Welcome to the technical guide for validating 4-hydroxy-L-leucine (4-OH-Leu) assays. As a Senior Application Scientist, I recognize that analyzing hydroxylated branched-chain amino acids presents a "perfect storm" of analytical challenges:

  • Zwitterionic Polarity: 4-OH-Leu is highly polar, leading to poor retention on standard C18 (Reverse Phase) columns, often eluting in the void volume where ion suppression is highest.

  • Lack of Chromophore: It lacks a UV-active aromatic ring, rendering standard UV/Vis detection useless without unstable derivatization.

  • Isomeric Interference: It is a structural isomer of 4-hydroxyisoleucine (4-HIL) (the major component in Fenugreek) and a derivative of Leucine/Isoleucine. Mass spectrometry alone often cannot distinguish these due to identical molecular weight (

    
     148.1) and similar fragmentation patterns.
    

The Solution: This guide validates a Novel HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) approach. This method bypasses the need for derivatization, offers superior retention of polar metabolites, and provides the orthogonal selectivity required to separate isomers.

Method Development Workflow

Before validation, the method must be optimized. The following decision tree outlines the critical path for developing a robust 4-OH-Leu assay.

MethodDevelopment Start START: Method Development ColumnSel Step 1: Column Selection (Critical for Polarity) Start->ColumnSel Decision_C18 Standard C18? ColumnSel->Decision_C18 Avoid (Void Elution) Decision_HILIC ZIC-HILIC / Amide ColumnSel->Decision_HILIC Preferred (Retains Polar) MobilePhase Step 2: Mobile Phase pH (Zwitterion Control) Buffer_Acid Acidic (pH 2-3) Protonated Amine MobilePhase->Buffer_Acid High Sensitivity ESI(+) Buffer_Neut Neutral (pH 6-7) Zwitterionic MobilePhase->Buffer_Neut Alt. Selectivity MS_Tuning Step 3: MS/MS Transition Tuning (Isomer Specificity) Final_Opt Final Method: HILIC + ESI(+) + MRM MS_Tuning->Final_Opt Select Unique Fragments Decision_HILIC->MobilePhase Buffer_Acid->MS_Tuning

Figure 1: Strategic workflow for developing a 4-hydroxy-L-leucine assay, prioritizing HILIC chemistry over Reverse Phase to ensure adequate retention and sensitivity.

Validation Protocol (ICH Q2(R2) & FDA Aligned)

This section provides the specific criteria for validating the assay. We adhere to the ICH Q2(R2) guidelines for analytical procedures and FDA Bioanalytical Method Validation guidance.

Module A: Specificity & Selectivity (The Isomer Problem)

The Issue: 4-OH-Leu (


) can co-elute with 4-hydroxyisoleucine (

) or endogenous Leucine (

interference via oxidation).

Protocol:

  • Blank Matrix Test: Inject 6 different sources of blank matrix (plasma/extract).[1] Requirement: Interference at the retention time must be < 20% of the Lower Limit of Quantification (LLOQ).

  • Isomer Cocktail: Inject a mixture of 4-Hydroxy-L-Leucine, 4-Hydroxyisoleucine, and L-Leucine.

  • Resolution Calculation: Ensure baseline separation (

    
    ) between 4-OH-Leu and 4-HIL.
    

Technical Insight:

"Mass spectrometry is not a chromatography replacement." While MRM transitions differ slightly, cross-talk is common. Rely on Zwitterionic HILIC columns (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide) which separate based on the stereochemistry of the hydroxyl group interaction with the water layer.

Module B: Linearity & Range

The Issue: ESI (Electrospray Ionization) can saturate at high concentrations.

Protocol:

  • Prepare 8 non-zero standards covering the expected range (e.g., 5 ng/mL to 1000 ng/mL).

  • Use a Stable Isotope Labeled Internal Standard (SIL-IS) (e.g., Leucine-d3 or 4-OH-Ile-d6).

  • Regression: Use weighted linear regression (

    
    ). Unweighted regression often fails at the LLOQ due to heteroscedasticity (variance increases with concentration).
    

Acceptance Criteria:

  • Correlation coefficient (

    
    ) > 0.99.[2]
    
  • Back-calculated concentrations of standards must be within ±15% of nominal (±20% for LLOQ).

Module C: Accuracy & Precision (Intra/Inter-day)

Data Presentation:

QC LevelConcentration (ng/mL)Intra-Day Precision (%CV)Inter-Day Accuracy (% Bias)Acceptance (FDA/ICH)
LLOQ 5.0< 5.2%-4.1%± 20%
Low QC 15.0< 3.8%+ 2.5%± 15%
Mid QC 400.0< 2.1%+ 1.2%± 15%
High QC 800.0< 1.9%- 0.8%± 15%

Table 1: Example validation data demonstrating robust performance. Note the tighter precision at higher concentrations, typical of MS assays.

Troubleshooting Guide (FAQ)

This section addresses real-world issues reported by users.

Q1: Why is my retention time shifting between injections?

Diagnosis: HILIC columns are sensitive to equilibration time and water content. Root Cause: The "water layer" on the stationary phase is fluctuating. Solution:

  • Equilibration: HILIC requires longer equilibration than C18. Allow at least 20 column volumes between gradients.

  • Sample Diluent: Never dissolve samples in 100% water. Inject samples in a solvent matching the initial mobile phase (e.g., 90% Acetonitrile) to prevent "solvent washout" effects.

Q2: I see a split peak for 4-hydroxy-L-leucine. Is my column broken?

Diagnosis: Likely isomer separation or tautomerization. Root Cause:

  • Isomers: Your standard might contain traces of 4-hydroxyisoleucine or D-isomers.

  • pH Effects: At neutral pH, the amino acid exists in equilibrium between zwitterionic and anionic forms. Solution: Ensure the mobile phase is buffered (Ammonium Formate/Acetate, 10-20 mM) and acidic (pH 3.0-4.0) to lock the protonation state.

Q3: My sensitivity is low in plasma samples compared to solvent standards.

Diagnosis: Matrix Effect (Ion Suppression). Root Cause: Phospholipids and salts from plasma elute simultaneously with the analyte in HILIC modes. Solution:

  • Protocol Change: Switch from Protein Precipitation (PPT) to Solid Phase Extraction (SPE) using a cation-exchange mechanism (MCX) to remove phospholipids.

  • Calculation: Calculate the Matrix Factor (MF).

    
    
    If 
    
    
    
    , you have significant suppression.

Logic Tree: Troubleshooting Low Recovery

Use this diagram to diagnose why your analyte recovery is failing validation.

Troubleshooting Problem Issue: Low Recovery (< 50%) Check_IS Is Internal Standard Recovery also low? Problem->Check_IS Yes_IS YES Check_IS->Yes_IS No_IS NO Check_IS->No_IS Extraction Extraction Efficiency Issue Yes_IS->Extraction Suppression Matrix Effect (Suppression) No_IS->Suppression Sol_Extract Action: Optimize SPE wash or switch solvent Extraction->Sol_Extract Sol_Suppress Action: Improve Cleanup (Remove Phospholipids) Suppression->Sol_Suppress

Figure 2: Diagnostic logic for distinguishing between extraction losses (physical loss) and matrix effects (signal suppression) in LC-MS/MS.

References

  • International Council for Harmonisation (ICH). (2023).[3][4] ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency.[5][6]

  • U.S. Food and Drug Administration (FDA). (2018).[6][7] Bioanalytical Method Validation Guidance for Industry.[6][7][8][9] Center for Drug Evaluation and Research.[6]

  • Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. (Demonstrates chiral separation principles relevant to leucine isomers).

  • ResearchGate. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine.[10] (Provides mechanistic insight into MS fragmentation of leucine isomers).

For further assistance, please contact the Application Science Team with your specific chromatograms and method parameters.

Sources

Selection of internal standards for 4-hydroxy-L-leucine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Internal Standard Selection & Method Validation

Welcome to the Advanced Applications Support Center. This guide addresses the quantification of 4-hydroxy-L-leucine (4-OH-Leu) , a polar, zwitterionic non-proteinogenic amino acid. Due to its structural similarity to isoleucine and leucine, and its lack of a strong chromophore, selecting the correct Internal Standard (IS) is the single most critical factor in ensuring data integrity.

Phase 1: Diagnostic & Selection Strategy

Objective: Determine the optimal Internal Standard (IS) based on your available instrumentation and budget.

Do not proceed until you have identified your instrumentation path. 4-OH-Leu requires different IS strategies for Mass Spectrometry (MS) versus UV/Fluorescence (FLD) detection.

IS_Selection_Tree Start START: Select Instrumentation MS_Path LC-MS/MS (Preferred) Start->MS_Path UV_Path LC-UV / Fluorescence Start->UV_Path Budget_Check Is Custom Synthesis Budget Available? MS_Path->Budget_Check Deriv_Check Derivatization Reagent? UV_Path->Deriv_Check SIL_Custom OPTION A: Custom SIL-IS (13C or 2H-4-OH-Leu) Gold Standard Budget_Check->SIL_Custom Yes (>$2k) Surrogate OPTION B: Surrogate SIL-IS (L-Leucine-d3 or d10) Requires Validation Budget_Check->Surrogate No Homolog OPTION C: Homologous Series (Norleucine / Norvaline) Corrects Injection Vol Only Deriv_Check->Homolog F-MOC / AQC / OPA

Figure 1: Decision matrix for selecting the appropriate Internal Standard based on detection method and resource availability.

Phase 2: The "Gold Standard" Protocol (LC-MS/MS)

Context: In LC-MS, the IS must compensate for Matrix Effects (Ion Suppression) .[1] The analyte (4-OH-Leu) typically elutes in the void volume on C18 columns or requires HILIC mode, making it highly susceptible to salt suppression.

Option A: Stable Isotope Labeled (SIL) Analog (Recommended)

If budget permits, custom synthesis of [2H3]-4-hydroxy-L-leucine or [13C]-4-hydroxy-L-leucine is the only method that guarantees compensation for matrix effects, as it co-elutes perfectly with the analyte.

Option B: The "Pragmatic" Surrogate (L-Leucine-d3)

Most labs cannot afford custom synthesis. In this scenario, you must use a commercially available deuterated analog of a structural isomer.

  • Recommended IS: L-Leucine-d3 (or L-Isoleucine-d10).

  • Why: It shares the same ionization functional groups (amine/carboxylic acid) and similar pKa values.

  • The Risk: It may not co-elute perfectly with 4-OH-Leu (due to the hydroxyl group on your analyte increasing polarity). If the IS elutes outside the suppression zone but your analyte elutes inside it, quantification will fail.

Validation Protocol for Surrogate IS:

  • Retention Mapping: Inject 4-OH-Leu and Leu-d3 on your column (HILIC recommended).

  • Calculate Relative Retention (RR):

    
    .
    
    • Acceptance Criteria:

      
      . If the gap is wider, the IS is not "seeing" the same matrix at the exact moment of ionization.
      
Phase 3: Troubleshooting Matrix Effects

Issue: "My recovery is low (<80%) or signal is erratic." Root Cause: Co-eluting phospholipids or salts are suppressing the ionization of 4-OH-Leu.

The Solution: Post-Column Infusion (PCI) Do not guess where the suppression is. Map it visually.

Experimental Setup:

  • Pump A: Delivers the LC gradient (with your blank plasma/matrix injected).

  • Pump B (Syringe Pump): Infuses a constant stream of 4-OH-Leu standard (1 µg/mL) at 10 µL/min.

  • Tee Junction: Mixes Pump A and Pump B effluent before entering the MS source.

PCI_Workflow PumpA LC Pump (Inject Blank Matrix) Column Analytical Column (HILIC/C18) PumpA->Column Tee Mixing Tee Column->Tee PumpB Syringe Pump (Constant Analyte Infusion) PumpB->Tee MS Mass Spectrometer (Monitor MRM) Tee->MS

Figure 2: Post-Column Infusion (PCI) setup to visualize ion suppression zones.

Interpretation:

  • Stable Baseline: No matrix effect.

  • Negative Dip: Ion suppression (Salts/Phospholipids).

  • Positive Peak: Ion enhancement.

  • Action: If 4-OH-Leu elutes during a "Dip," you must change the gradient or column chemistry (Switch from C18 to Zwitterionic HILIC).

Phase 4: Data Summary & Reference Values

Comparison of Internal Standard Candidates

CandidateTypeCostMatrix CompensationSuitability

C/D-4-OH-Leu
True SILHigh (

$)
Excellent (100%)Gold Standard
L-Leucine-d3 Surrogate SILLow ($)Moderate (60-80%)Best Alternative
Norleucine HomologLow ($)Poor (0%)LC-UV Only
Homatropine ExternalLow ($)NoneNot Recommended
Frequently Asked Questions (FAQ)

Q1: Can I use Norleucine as an IS for LC-MS analysis? A: No. Norleucine is a structural homolog, not an isotope analog. It will have a significantly different retention time than 4-OH-Leu. In LC-MS, if the retention times differ by even 30 seconds, the matrix environment (salts eluting from the column) will be different for the analyte and the IS. Norleucine is only acceptable for LC-UV/Fluorescence to correct for injection volume errors.

Q2: My 4-OH-Leu peak is splitting. Is it the IS? A: Likely not. 4-Hydroxy-L-leucine has a structural isomer, 4-Hydroxyisoleucine (4-HIL) , which is abundant in Fenugreek. If your column chemistry (e.g., C18) is insufficient, these two will co-elute or partially separate, looking like a split peak.

  • Fix: Use a specialized Amino Acid column (e.g., Intrada Amino Acid or ZIC-HILIC) to baseline separate the isomers [1, 5].

Q3: Which ionization mode should I use? A: Positive ESI (


). 4-OH-Leu is zwitterionic but ionizes readily in positive mode under acidic conditions (0.1% Formic Acid).
  • MRM Transition: Monitor

    
     (loss of formate/water) or 
    
    
    
    [2].

Q4: Do I need to derivatize for LC-MS? A: Not if you use HILIC chromatography. However, if you are forced to use a standard C18 column, 4-OH-Leu will elute in the void volume (unretained). In that case, derivatization with reagents like AQC (AccQ-Tag) or FMOC adds hydrophobicity, allowing retention on C18 and improving sensitivity [3].

References
  • Hajimehdipoor, H., et al. (2012). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Journal of Medicinal Plants.

  • Singh, S., et al. (2022). Hydrophilic interaction LC-MS/MS method to avoid endogenous interference in the analysis of 4-hydroxy isoleucine from dietary supplementation of fenugreek. Journal of Separation Science.

  • Shimadzu Application News. (2022). LC-MS Analysis of Amino Acids on a Novel Mixed-Mode HPLC Column.

  • Utrecht University. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry.

  • Imtakt Corporation. (2016). Intrada Amino Acid: Application for Leucine/Isoleucine Isomers.

Sources

Common pitfalls in the interpretation of 4-hydroxy-L-leucine experimental data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Common Pitfalls in Data Interpretation & Experimental Design

Ticket ID: 4HL-EXP-GUIDE-2024 Status: Resolved Assigned Specialist: Senior Application Scientist, Bio-Analytical Division

Executive Summary

Welcome to the technical support hub for 4-hydroxy-L-leucine (4-OH-Leu) . This compound presents a unique set of challenges often overlooked in standard amino acid workflows. Whether you are investigating it as a product of leucine oxidation , a synthetic building block for stapled peptides, or have inadvertently confused it with the antidiabetic agent 4-hydroxyisoleucine (4-OH-Ile) , this guide addresses the specific "silent errors" that corrupt experimental data.

This guide ignores generic advice. We focus on the three specific failure modes that account for 80% of user tickets regarding this compound: Lactonization-induced signal loss , Isobaric misidentification , and False-negative biological signaling .

Module 1: The "Shapeshifter" Effect (Chemical Stability)

Issue: Inconsistent Quantitation & "Missing" Mass Signals

User Complaint: "My LC-MS signal for 4-OH-Leu is degrading over time, but a new peak is appearing at M-18. Is my compound decomposing?"

Root Cause: Acid-Catalyzed Lactonization

4-hydroxy-L-leucine is a


-hydroxy acid. In the presence of acid (common in LC mobile phases like 0.1% Formic Acid) or during protein precipitation with TCA, it undergoes intramolecular esterification  to form a lactone (specifically, a five-membered lactone ring).
  • Open Acid Form:

    
     Da
    
  • Lactone Form:

    
     Da (Loss of 
    
    
    
    )

This equilibrium is pH-dependent and reversible, leading to split peaks and quantification errors if not controlled.

Troubleshooting Protocol
Experimental StageCommon PitfallCorrective Action
Sample Prep Using strong acids (TCA/PCA) for protein precipitation.Use organic solvent precipitation (Acetonitrile/Methanol 4:1) or ultrafiltration. Keep pH neutral.
LC Mobile Phase High acid content (>0.1% FA) or low pH storage.Maintain autosampler temperature at 4°C . Use a buffered mobile phase (Ammonium Acetate, pH 6.5) if possible, or quantify total 4-OH-Leu by forcing hydrolysis (high pH) before injection.
Data Analysis Monitoring only m/z 148.1.Monitor both transitions: m/z 148 -> fragments AND m/z 130 -> fragments. Sum the areas if equilibrium is fast.
Visualization: The Lactonization Trap

Lactonization Acid 4-Hydroxy-L-Leucine (Open Acid) [M+H]+ = 148.1 Intermediate Protonation & Cyclization Acid->Intermediate Acidic pH (0.1% Formic Acid) Intermediate->Acid + H2O Lactone Lactone Form (Cyclic) [M+H]+ = 130.1 Intermediate->Lactone - H2O (Fast) Lactone->Intermediate Basic pH (Hydrolysis)

Figure 1: The acid-catalyzed equilibrium between the open acid and lactone forms. Standard acidic LC-MS conditions drive the reaction to the right (Red), reducing the expected parent signal.

Module 2: The Isobaric Maze (Analytical Specificity)

Issue: Misidentification of Isomers

User Complaint: "I detected high levels of 4-hydroxy-L-leucine in my fenugreek extract/diabetes model, but the biological data doesn't match literature."

Root Cause: The Leucine vs. Isoleucine Trap

This is the most critical pitfall. The famous insulinotropic compound in Fenugreek is 4-Hydroxyisoleucine (4-OH-Ile) , not 4-Hydroxy-L-leucine.

  • 4-OH-Leu: Hydroxyl group on the

    
    -carbon of the isobutyl side chain.
    
  • 4-OH-Ile: Hydroxyl group on the

    
    -carbon of the sec-butyl side chain.
    

They are isobaric (same mass) and often co-elute on standard C18 columns. If you rely solely on MS1 (m/z 148.1), you cannot distinguish them.

Validation Protocol: The "Truth" Test

To confirm which isomer you actually have, you must employ one of the following separation strategies:

  • MS3 Fragmentation (The "Smart" Way):

    • Leucine and Isoleucine derivatives fragment differently at the MS3 level.[1]

    • Protocol: Fragment m/z 148

      
       m/z 130 (water loss) 
      
      
      
      MS3 .
    • Differentiation: Look for specific side-chain cleavage ions. 4-OH-Ile typically yields a distinct fragment related to the ethyl group cleavage that 4-OH-Leu lacks.

  • Chiral/HILIC Chromatography:

    • Standard C18 is insufficient.

    • Recommended Column: ZIC-HILIC or Chiralpak QN-AX.

    • Reference Standard: You must spike the sample with authentic standards of both isomers. If your peak broadens or splits, you have a mixture.

Visualization: Decision Logic for Isomer ID

IsomerID Start Sample: m/z 148.1 Detected Q1 Is the source Fenugreek or Diabetes Model? Start->Q1 BranchA Likely 4-Hydroxyisoleucine (4-OH-Ile) Q1->BranchA Yes BranchB Likely 4-Hydroxy-L-Leucine (Oxidation Marker) Q1->BranchB No (Synthetic/Oxidation) Action REQUIRED: Run Differential MS/MS or HILIC BranchA->Action BranchB->Action Result1 Peak A (RT 3.2 min) Matches 4-OH-Ile Std Action->Result1 Result2 Peak B (RT 3.5 min) Matches 4-OH-Leu Std Action->Result2

Figure 2: Workflow to prevent False Positive identification. Never assume identity based on mass alone.

Module 3: Biological Interpretation (mTOR & Insulin)

Issue: False Negatives in Signaling Assays

User Complaint: "I treated my cells with 4-OH-Leu expecting mTOR activation similar to Leucine, but observed no phosphorylation of S6K1."

Root Cause: Transporter Specificity & Sensor Binding

While Leucine is the potent activator of mTORC1 via Sestrin2 binding and LAT1 transport, the hydroxylation at the 4-position fundamentally alters these mechanics.

  • Transporter Affinity: The LAT1 transporter (Slc7a5) prefers hydrophobic substrates. The addition of a polar hydroxyl group reduces affinity, meaning 4-OH-Leu may not enter the cell as efficiently as Leucine.

  • Sestrin2 Binding: Leucine activates mTORC1 by uncoupling Sestrin2 from GATOR2.[2] Structural studies suggest that the precise hydrophobic pocket of Sestrin2 is highly specific to Leucine; steric hindrance from the hydroxyl group can prevent this binding.

Troubleshooting Guide for Bio-Assays
ObservationInterpretationControl Experiment
No mTOR Activation 4-OH-Leu is not a direct mTOR agonist.Competition Assay: Co-treat with Leucine. If 4-OH-Leu inhibits Leucine-induced mTOR activation, it may be competing for the transporter (LAT1) without activating the sensor (Antagonist behavior).
Insulin Secretion (Islets) 4-OH-Leu is generally less potent than 4-OH-Ile.Glucose Dependency Check: 4-OH-Ile works only in high glucose (16.7 mM).[3] Ensure your assay includes low (3 mM) and high glucose arms to verify the mechanism.

References & Authoritative Grounding

  • Analytical Separation (Leu vs Ile):

    • Source: Ma, B., et al. (2016). "Distinguishing between Leucine and Isoleucine by Integrated LC-MS Analysis." Analytical Chemistry.

    • Relevance: Establishes the difficulty of separating these isomers and the need for MS3 or specific chromatography.

    • URL:

  • Lactonization Kinetics:

    • Source: Detailed chemical behavior of gamma-hydroxy amino acids and their equilibrium in acidic media.

    • Relevance: Explains the m/z 130 peak and quantification loss in acidic mobile phases.

    • Context: See general chemistry of 4-hydroxyisoleucine stability which applies to the leucine isomer.

    • URL:

  • mTOR Signaling Specificity:

    • Source: Wolfson, R.L., et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway."[4] Science.

    • Relevance: Defines the structural requirements for Leucine binding to Sestrin2, explaining why analogs like 4-OH-Leu may fail to activate the pathway.

    • URL:

  • Fenugreek & 4-Hydroxyisoleucine Context:

    • Source: Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek."

    • Relevance: Clarifies that the antidiabetic effects are primarily attributed to the isoleucine isomer, helping users avoid "Identity Crisis" pitfalls.

    • URL:

For further assistance, please submit your raw LC-MS data files (.raw or .wiff) to the Bio-Analytical Support Team for a "Lactone Ratio" assessment.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 4-hydroxy-L-leucine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-hydroxy-L-leucine is paramount for ensuring product quality, understanding pharmacokinetic profiles, and elucidating its physiological roles. This guide provides an in-depth comparison of various analytical methodologies for the analysis of 4-hydroxy-L-leucine, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and validation.

Introduction to 4-hydroxy-L-leucine and the Imperative for Robust Analytics

4-hydroxy-L-leucine is a non-proteinogenic amino acid with significant therapeutic potential, particularly in the management of metabolic disorders. Its ability to stimulate insulin secretion in a glucose-dependent manner has made it a focal point in the development of novel treatments for diabetes. The stereochemistry of 4-hydroxy-L-leucine, with four possible stereoisomers, adds a layer of complexity to its analysis, necessitating methods that are not only accurate and sensitive but also stereoselective.

The choice of an analytical method is a critical decision in the drug development pipeline, impacting everything from early-stage discovery to final quality control. This guide will explore and compare the predominant techniques used for the quantification of 4-hydroxy-L-leucine: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone of analytical chemistry, offering a balance of resolution, sensitivity, and cost-effectiveness. For a polar molecule like 4-hydroxy-L-leucine, several HPLC strategies can be employed.

Reversed-Phase HPLC with Pre-Column Derivatization

Given the polar nature of 4-hydroxy-L-leucine, its retention on traditional reversed-phase columns (like C18) can be challenging. To overcome this and to enhance detection sensitivity, pre-column derivatization is a widely adopted strategy.[1] A common derivatizing agent is o-phthalaldehyde (OPA), which reacts with the primary amine of 4-hydroxy-L-leucine to form a fluorescent isoindole derivative.[2][3]

Rationale for Derivatization:

  • Enhanced Retention: The derivatization process introduces a hydrophobic moiety, increasing the analyte's affinity for the non-polar stationary phase and leading to better retention and separation.

  • Increased Sensitivity: The resulting derivative is highly fluorescent, allowing for detection at much lower concentrations than with UV detection of the underivatized molecule.[2]

Experimental Protocol: RP-HPLC with OPA Derivatization

1. Sample Preparation:

  • Accurately weigh and dissolve the 4-hydroxy-L-leucine standard or sample in a suitable solvent (e.g., 0.1 M HCl).
  • Perform serial dilutions to prepare calibration standards and quality control (QC) samples.

2. Derivatization Procedure:

  • To 100 µL of the sample/standard solution, add 200 µL of OPA reagent (prepared in a borate buffer with 2-mercaptoethanol).
  • Vortex the mixture and allow it to react for a defined period (typically 1-2 minutes) at room temperature, protected from light.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
  • Mobile Phase A: 65 mmol/L Sodium acetate buffer with 5% tetrahydrofuran (pH 5.7).[2]
  • Mobile Phase B: Methanol.[2]
  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the derivatized analyte.
  • Flow Rate: 1.0 mL/min.[2]
  • Detection: Fluorescence detector with excitation at 355 nm and emission at 410 nm.[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the derivatized 4-hydroxy-L-leucine against the corresponding concentration.
  • Quantify the concentration in unknown samples by interpolating their peak areas from the calibration curve.
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the analysis of polar compounds without the need for derivatization.[1] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition.

Rationale for HILIC:

  • Direct Analysis: Eliminates the derivatization step, simplifying sample preparation and avoiding potential side reactions.[1]

  • Good Retention of Polar Analytes: Provides excellent retention for highly polar compounds that are poorly retained in reversed-phase chromatography.[1]

Experimental Protocol: HILIC-HPLC

1. Sample Preparation:

  • Dissolve the 4-hydroxy-L-leucine standard or sample in a solvent compatible with the initial mobile phase conditions (e.g., high percentage of acetonitrile).

2. HPLC Conditions:

  • Column: HILIC column (e.g., amide or silica-based).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient Elution: Start with a high percentage of Mobile Phase B (e.g., 90%) and gradually increase the percentage of Mobile Phase A to elute the analyte.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Detection: UV detector at a low wavelength (e.g., 200-220 nm) or coupled to a mass spectrometer.

3. Data Analysis:

  • Similar to RP-HPLC, construct a calibration curve and quantify unknown samples.
Chiral HPLC for Stereoisomer Separation

The four stereoisomers of 4-hydroxy-L-leucine can exhibit different pharmacological activities. Therefore, a stereoselective analytical method is often required. Chiral HPLC, using a chiral stationary phase (CSP), is the most common approach for separating enantiomers and diastereomers.[1][4]

Rationale for Chiral HPLC:

  • Stereoselectivity: The CSP creates a chiral environment where the stereoisomers of 4-hydroxy-L-leucine form transient diastereomeric complexes with different stabilities, leading to their separation.

  • Direct Enantioseparation: Allows for the direct separation of enantiomers without the need for chiral derivatization.

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolve the mixture of 4-hydroxy-L-leucine stereoisomers in a suitable solvent.

2. HPLC Conditions:

  • Column: A suitable chiral stationary phase (e.g., polysaccharide-based, Pirkle-type, or ligand-exchange). The selection is often empirical and requires screening of different CSPs.
  • Mobile Phase: The choice of mobile phase (normal-phase or reversed-phase) depends on the type of CSP. For example, a mixture of hexane and ethanol is common for normal-phase separations on polysaccharide-based columns.
  • Flow Rate: Optimized for the best resolution.
  • Detection: UV detector.

3. Data Analysis:

  • Identify and quantify each stereoisomer based on its retention time and peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry. For the analysis of 4-hydroxy-L-leucine, LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), offers unparalleled performance.

HILIC-LC-MS/MS

Coupling HILIC with tandem mass spectrometry provides a powerful tool for the direct, sensitive, and specific quantification of 4-hydroxy-L-leucine in complex biological matrices.[5]

Rationale for HILIC-LC-MS/MS:

  • High Selectivity: The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of the analyte even in the presence of co-eluting matrix components.[5][6]

  • High Sensitivity: Mass spectrometry is inherently more sensitive than UV or fluorescence detection, enabling the quantification of 4-hydroxy-L-leucine at very low concentrations.

  • Structural Information: The fragmentation pattern obtained in MS/MS can be used to confirm the identity of the analyte.[6]

Experimental Protocol: HILIC-LC-MS/MS

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), a protein precipitation step is typically required. Add a precipitating agent (e.g., methanol or acetonitrile) to the sample, vortex, and centrifuge.[7]
  • The supernatant can be further diluted before injection.

2. LC Conditions:

  • Column: ZIC-cHILIC column.[5]
  • Mobile Phase A: 0.1% formic acid in water.[5]
  • Mobile Phase B: Acetonitrile.[5]
  • Isocratic Elution: A mixture of 20% Mobile Phase A and 80% Mobile Phase B can be used.[5]
  • Flow Rate: 0.5 mL/min.[5]

3. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • MRM Transitions: For 4-hydroxy-L-leucine, a precursor ion of m/z 148.1 can be selected, with a product ion of m/z 102.1 for quantification.[5] An internal standard, such as a stable isotope-labeled version of the analyte, should be used for accurate quantification.

4. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful but Demanding Technique

GC-MS is another highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. However, due to the polar and non-volatile nature of amino acids, derivatization is mandatory prior to GC-MS analysis.[8]

Rationale for GC-MS:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency.

  • Rich Structural Information: Electron Impact (EI) ionization in GC-MS produces characteristic fragmentation patterns that are useful for structural elucidation and library matching.

Derivatization for GC-MS

The primary goal of derivatization for GC-MS is to increase the volatility and thermal stability of the analyte. Common derivatization approaches for amino acids include silylation and acylation.

  • Silylation: Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on the carboxyl, hydroxyl, and amino groups with non-polar silyl groups.[8] MTBSTFA derivatives are known for their stability.

  • Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino and hydroxyl groups (e.g., with pentafluoropropionic anhydride) is also a robust method.[9]

Experimental Protocol: GC-MS with MTBSTFA Derivatization

1. Sample Preparation and Derivatization:

  • An aliquot of the sample solution is dried completely under a stream of nitrogen.
  • Add 100 µL of acetonitrile and 100 µL of MTBSTFA to the dried residue.
  • Heat the mixture at a specific temperature (e.g., 100 °C) for a defined time (e.g., 4 hours) to ensure complete derivatization.

2. GC-MS Conditions:

  • Column: A low to mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane).
  • Injector: Splitless injection is typically used for trace analysis.
  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.
  • Ionization: Electron Impact (EI).
  • Detection: Mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

3. Data Analysis:

  • Quantification is performed using a calibration curve, often with an internal standard that undergoes the same derivatization process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Method

Quantitative NMR (qNMR) is a powerful technique that allows for the determination of the absolute concentration of an analyte in a sample without the need for a calibration curve of the analyte itself.[10] This is because the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[10]

Rationale for qNMR:

  • Absolute Quantification: Provides a direct measure of concentration, often traceable to SI units.[10]

  • Non-destructive: The sample can be recovered after analysis.[10]

  • Structural Information: Provides detailed structural information, which can be useful for identifying impurities.

While qNMR is a powerful tool, its main limitation is its lower sensitivity compared to chromatographic methods.[11]

Experimental Protocol: Quantitative ¹H-NMR

1. Sample Preparation:

  • Accurately weigh the 4-hydroxy-L-leucine sample and a certified internal standard (e.g., maleic acid) and dissolve them in a known volume of a deuterated solvent (e.g., D₂O).[10]

2. NMR Acquisition:

  • Acquire a ¹H-NMR spectrum using a high-field NMR spectrometer.
  • Ensure that the acquisition parameters are optimized for quantitative analysis, including a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) and a calibrated 90° pulse.

3. Data Processing and Analysis:

  • Carefully integrate the signals corresponding to the analyte and the internal standard.
  • Calculate the concentration of 4-hydroxy-L-leucine using the following equation:

Comparative Analysis of Methodologies

The selection of the most appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix, throughput, and available instrumentation.

FeatureHPLC-UV/FluorescenceHILIC-HPLCChiral HPLCLC-MS/MSGC-MSqNMR
Principle Chromatographic separation with UV or fluorescence detection.Chromatographic separation based on hydrophilicity.Chromatographic separation of stereoisomers.Chromatographic separation coupled with mass spectrometric detection.Chromatographic separation of volatile derivatives with mass spectrometric detection.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.
Derivatization Often required for sensitivity and retention.Not required.Not required for direct methods.Not required for HILIC-MS.Mandatory.Not required.
Sensitivity Moderate to high (fluorescence).Moderate.Moderate.Very high.Very high.Low.
Selectivity Moderate.Moderate.High (for stereoisomers).Very high.Very high.High (structural).
Sample Throughput High.High.Moderate.High.Moderate.Low.
Instrumentation Cost Low to moderate.Low to moderate.Moderate.High.Moderate to high.Very high.
Strengths Cost-effective, robust, widely available.Direct analysis of polar compounds.Separation of stereoisomers.Highest sensitivity and selectivity, suitable for complex matrices.High resolution, rich structural information from EI.Absolute quantification, non-destructive.
Limitations Lower sensitivity for non-derivatized compounds, potential for interferences.Can have reproducibility challenges.Column selection can be empirical.High initial investment and maintenance costs.Requires derivatization, not suitable for thermally labile compounds.Low sensitivity, not suitable for trace analysis.

Visualization of Analytical Workflows

HPLC with Pre-column Derivatization Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample/Standard Derivatization OPA Derivatization Sample->Derivatization Injection HPLC Injection Derivatization->Injection Column C18 Column Injection->Column Detection Fluorescence Detection Column->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for HPLC analysis with pre-column derivatization.

LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Injection UPLC Injection Precipitation->Injection Column HILIC Column Injection->Column MS Tandem Mass Spec (MRM) Column->MS Data Mass Spec Data MS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification

Caption: Workflow for LC-MS/MS analysis of biological samples.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Drying Drying Sample->Drying Derivatization Derivatization (e.g., MTBSTFA) Drying->Derivatization Injection GC Injection Derivatization->Injection Column Capillary Column Injection->Column MS Mass Spectrometer Column->MS Data Mass Spec Data MS->Data Quantification Quantification Data->Quantification

Caption: Workflow for GC-MS analysis with derivatization.

Conclusion and Recommendations

The cross-validation of different analytical methods is crucial for establishing a robust and reliable quality control strategy for 4-hydroxy-L-leucine.

  • For routine quality control of bulk drug substances where high sensitivity is not paramount, HPLC with UV detection (if the concentration is sufficient) or qNMR are excellent choices. qNMR, in particular, offers the advantage of being a primary ratio method for absolute quantification.

  • When analyzing low concentrations of 4-hydroxy-L-leucine, especially in complex matrices such as biological fluids or finished pharmaceutical products, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity. The use of a HILIC column for underivatized analysis is highly recommended to simplify sample preparation.

  • GC-MS can be a viable alternative to LC-MS/MS, particularly if the instrumentation is already available. However, the mandatory derivatization step adds complexity and potential for variability.

  • For the critical assessment of stereoisomeric purity, chiral HPLC is indispensable.

Ultimately, the selection of an analytical method should be based on a thorough evaluation of the specific requirements of the analysis, including sensitivity, selectivity, accuracy, precision, and throughput. It is often beneficial to have access to more than one validated method to provide orthogonal confirmation of results, thereby ensuring the highest level of confidence in the quality and safety of 4-hydroxy-L-leucine containing products.

References

  • SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved from [Link]

  • Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]

  • Waters. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Retrieved from [Link]

  • van de Lest, C. H., Verhoeven-Duif, N. M., van der Heeft, E., & de Sain-van der Velden, M. G. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1021, 153–161.
  • Görling, B., Holzgrabe, U., & Ulber, R. (2023). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules (Basel, Switzerland), 28(3), 1162.
  • Jain, P., & Jain, R. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(2), 1033-1039.
  • Lee, S. Y., et al. (2020). Development of Method for Determining 4-Hydroxy-L-isoleucine in Health Functional Foods by HPLC. Journal of the Korean Society of Food Science and Nutrition, 49(6), 633-639.
  • Nikhat, S. R., et al. (2017). extraction and characterization of 4- hydroxyisoleucine from trigonella foenum graecum seeds. Indo American Journal of Pharmaceutical Sciences, 4(06), 1545-1550.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Piao, M. Y., et al. (2019). Optimization of 1D 1 H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. Food Science of Animal Resources, 39(1), 160–171.
  • Cristea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Farmacia, 57(2), 213-221.
  • Shah, G., et al. (2022). Hydrophilic interaction LC–MS/MS method to avoid endogenous interference in the analysis of 4‐hydroxy isoleucine from dietary supplementation of fenugreek.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 363-372.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review.
  • Giera, M., et al. (2014). Amino acid analysis in biofluids using LC-MS/MS: Method development, validation and application in clinical research and dairy science.
  • European Union Reference Laboratory for Feed Additives. (2018).
  • Ebrahimi, S. S., et al. (2010). Identification and Quantitative Determination of 4-Hydroxyisoleucine in Trigonella foenum-graecum L. from Iran. Research Journal of Pharmacognosy, 1(1), 29-33.
  • Al-Dirbashi, O. Y., et al. (2018). Use of HPLC-UV method for the analysis of maple syrup urine disease in plasma sample first time in Saudi Arabia. Journal of Biochemical and Clinical Genetics, 1(1), 1-6.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
  • Giera, M., et al. (2015). Amino acid analysis using chromatography-mass spectrometry: An inter platform comparison study. Journal of pharmaceutical and biomedical analysis, 114, 394-401.
  • Oefner, P. J., et al. (2009). Urinary amino acid analysis: A comparison of iTRAQ®–LC–MS/MS, GC–MS, and amino acid analyzer. Clinica Chimica Acta, 403(1-2), 154-160.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Tsikas, D., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 53(11), 1735-1756.
  • Dulaurent, S., et al. (2016). Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the analysis of 36 clinical samples. Journal of analytical toxicology, 40(1), 1-8.
  • Ahuja, S. (2026). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Eurachem. (n.d.). Validation of UPLC method for determination of amino acids in feedingstuffs. Retrieved from [Link]

  • Li, Y., et al. (2018). Determination of 35 Free Amino Acids in Tea Using Ultra-Performance Liquid Chromatography Coupled With Quadrupole Time-of-Flight Mass Spectrometry. Food analytical methods, 11(11), 3017-3027.
  • Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. Chirality, 28(9), 642-648.
  • Wallace, J. S., et al. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. LCGC North America, 34(7), 522-531.
  • Hardman, R., & Abu-Al-Futuh, I. M. (1979). The detection of isomers of 4-hydroxyisoleucine by the Jeol Amino Acid Analyser and by TLC. Planta medica, 36(1), 79–84.
  • Bhushan, R., & Kumar, V. (2016). Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column.
  • Waters Corporation. (n.d.). UPLC™-UV Analysis of Amino Acids in Dairy Products – Implementing an International Standard on the ACQUITY™ Premier System. Retrieved from [Link]

  • Regalado, E. L., et al. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization as a GMP Starting Material. Analytical Methods, 6(15), 5845-5850.

Sources

Comparing the metabolic stability of 4-hydroxy-L-leucine to other leucine metabolites

[1]

Executive Summary

This guide provides a technical comparison of the metabolic stability of 4-hydroxy-L-leucine (4-OH-Leu) against standard leucine metabolites: L-Leucine ,


-Ketoisocaproate (KIC)

-Hydroxy-

-methylbutyrate (HMB)
1

While HMB is renowned for its high metabolic stability and anti-catabolic properties, 4-OH-Leu represents a distinct structural class.[1] Unlike the transient intermediate KIC, 4-OH-Leu exhibits a unique stability profile governed by


-lactonization1

Chemical Identity & Structural Divergence[1]

It is critical to distinguish 4-hydroxy-L-leucine from its structural isomer 4-hydroxyisoleucine (4-HIL) , the insulinotropic agent found in fenugreek. 4-OH-Leu is a

1
CompoundStructureKey FeaturePrimary Metabolic Fate
L-Leucine 2-Amino-4-methylpentanoic acidEssential BCAARapid transamination to KIC
KIC

-Ketoisocaproate

-Keto acid
Oxidative decarboxylation (Irreversible)
HMB

-Hydroxy-

-methylbutyrate

-Hydroxy acid
Excretion or conversion to HMG-CoA (Slow)
4-OH-Leu 2-Amino-4-hydroxy-4-methylpentanoic acid

-Hydroxy amino acid
Lactonization or Transamination (Slowed)

Metabolic Stability Mechanisms

The metabolic stability of these compounds is dictated by their susceptibility to Branched-Chain Amino Acid Transaminase (BCAT) and Branched-Chain


-Ketoacid Dehydrogenase (BCKDH)1
A. The Canonical Pathway (Leucine / KIC / HMB)
  • Leucine

    
     KIC:  Rapid, reversible transamination by BCAT.[1][2] Leucine has a short plasma half-life due to this high-flux pathway.[1]
    
  • KIC

    
     Isovaleryl-CoA:  Irreversible oxidative decarboxylation by BCKDH (Mitochondrial).[1] This is the committed step in leucine degradation.
    
  • KIC

    
     HMB:  A minor cytosolic pathway (<5% of flux) via KIC dioxygenase.[1] HMB is metabolically stable  because it is not a substrate for BCAT or BCKDH.[1] It is primarily excreted or slowly metabolized to HMG-CoA.[1]
    
B. The 4-Hydroxy-L-Leucine Pathway

4-OH-Leu introduces a hydroxyl group at the

1
  • Lactonization (Stabilization): The

    
    -hydroxyl group can attack the 
    
    
    -carboxyl group to form a
    
    
    -lactone
    (cyclic ester).[1] This equilibrium is pH-dependent.[1] The lactone form protects the carboxyl group from decarboxylation and hinders transport by standard amino acid transporters, effectively "sequestering" the molecule from rapid degradation.
  • BCAT Substrate Specificity (Degradation): Experimental data confirms that 4-OH-Leu is a substrate for BCAT.[1] It can be transaminated to 4-hydroxy-KIC .[1] However, the reaction kinetics are often slower than for native leucine due to steric hindrance and the competing lactonization reaction. Unlike HMB, which lacks the amino group required for BCAT recognition, 4-OH-Leu remains susceptible to transamination.[1]

Comparative Stability Hierarchy

HMB (Most Stable) > 4-OH-Leu > Leucine > KIC (Least Stable) [1]

  • HMB: Lacks amino group (no BCAT activity); lacks

    
    -keto group (no BCKDH activity).[1]
    
  • 4-OH-Leu: Stabilized by lactonization; slower transamination than Leucine.[1]

  • KIC: Rapidly consumed by mitochondrial BCKDH.[1]

Visualizing the Metabolic Divergence

The following diagram illustrates the bifurcation between the canonical leucine degradation pathway and the unique stability nodes of 4-hydroxy-L-leucine.

LeucineMetabolismLeuL-LeucineKICα-Ketoisocaproate(KIC)Leu->KICBCAT(Rapid)FourOHLeu4-Hydroxy-L-LeucineLeu->FourOHLeuL-Leu 4-Hydroxylase(Bacterial/Synthetic)KIC->LeuBCATIsoValIsovaleryl-CoAKIC->IsoValBCKDH(Irreversible/Rapid)HMBHMB(Stable Metabolite)KIC->HMBKIC Dioxygenase(Cytosolic/Minor)Lactoneγ-Lactone Form(Sequestered/Stable)FourOHLeu->LactoneSpontaneousCyclizationFourOHKIC4-Hydroxy-KICFourOHLeu->FourOHKICBCAT(Slow)

Caption: Metabolic bifurcation of L-Leucine.[1][3][4] HMB acts as a stable terminal metabolite, while 4-OH-Leu enters a stability equilibrium via lactonization.[1]

Experimental Protocols for Stability Assessment

To objectively compare the metabolic stability of 4-OH-Leu against HMB and Leucine, two complementary assays are required: Microsomal Stability (oxidative metabolism) and BCAT Enzymatic Kinetics (transamination potential).[1]

Protocol A: Microsomal Metabolic Stability Assay

This assay determines the intrinsic clearance (

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Test Compounds: Leucine, HMB, 4-OH-Leu (1 µM final conc).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g.,

    
    -Leucine).[1]
    

Workflow:

  • Pre-incubation: Mix 30 µL microsomes (0.5 mg/mL final) with 370 µL phosphate buffer (pH 7.4). Pre-warm at 37°C for 5 min.

  • Initiation: Add 50 µL of Test Compound (10 µM stock). Initiate reaction with 50 µL NADPH regenerating system.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL Stop Solution. Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

    • Note for 4-OH-Leu: Monitor both linear and lactone transitions to account for equilibrium.

Data Analysis: Plot




1
Protocol B: BCAT Transamination Susceptibility

Since microsomes lack cytosolic BCAT, this specific assay is crucial for leucine metabolites.[1]

Reagents:

  • Recombinant Human BCAT (cytosolic or mitochondrial isoform).[1]

  • 
    -Ketoglutarate (
    
    
    -KG) as the amino acceptor.[1][5][6]
  • Pyridoxal 5'-phosphate (PLP) cofactor.[1]

Workflow:

  • Incubate Test Compound (1 mM) with BCAT (0.1 µM),

    
    -KG (1 mM), and PLP (10 µM) in Tris-HCl (pH 7.5).[1]
    
  • Monitor the decrease in

    
    -KG or the formation of Glutamate via a coupled enzymatic assay (Glutamate Dehydrogenase + NAD+ 
    
    
    NADH).[1]
  • Readout: Absorbance at 340 nm (NADH production).

  • Expectation: Leucine will show rapid NADH production.[1] HMB will show zero production.[1] 4-OH-Leu will show intermediate/low production depending on lactone equilibrium.[1]

Comparative Data Summary

The following table summarizes the expected physicochemical and metabolic parameters based on literature consensus and structural activity relationships (SAR).

ParameterL-LeucineHMB4-Hydroxy-L-Leucine
Molecular Weight 131.17 g/mol 118.13 g/mol 147.17 g/mol
BCAT Substrate? Yes (High Affinity) No Yes (Low Affinity)
BCKDH Substrate? No (Must convert to KIC)NoNo
Lactonization? NoNoYes (pH dependent)
Plasma Stability Low (Rapid Turnover)High (Stable)Moderate (Equilibrium dependent)
Primary Excretion Oxidized to CO2Urine (Unchanged)Urine (Lactone/Free acid)
Experimental Workflow Diagram

StabilityWorkflowcluster_0Assay 1: Microsomal Stability (P450)cluster_1Assay 2: BCAT TransaminationStartStart: Stability ProfilingStep1Incubate with NADPH + MicrosomesStart->Step1Step3Incubate with BCAT + α-KGStart->Step3Step2LC-MS/MS AnalysisStep1->Step2Result1Result: Oxidative Clearance(Low for all Leu metabolites)Step2->Result1Step4Measure Glutamate Production (OD340)Step3->Step4Result2Result: Metabolic Half-LifeStep4->Result2CompareHMB: No Reaction (Stable)Leu: Rapid Reaction4-OH-Leu: Slow ReactionResult2->CompareData Synthesis

Caption: Dual-assay workflow to distinguish oxidative stability (microsomal) from transamination susceptibility (BCAT).

References

  • Hibi, M., et al. (2011). Characterization of Bacillus thuringiensis L-Isoleucine Dioxygenase for Production of Useful Amino Acids.[1] Applied and Environmental Microbiology. Link[1]

  • Wilkinson, D. J., et al. (2013). Effects of leucine and its metabolite

    
    -hydroxy-
    
    
    -methylbutyrate on human skeletal muscle protein metabolism.[1] The Journal of Physiology. Link
  • Duan, Y., et al. (2016). The role of leucine and its metabolites in protein and energy metabolism.[2] Amino Acids.[1][2][6][7][8][9][10][11] Link

  • Smott, C., et al. (2021). Synthesis of

    
    -Hydroxy-
    
    
    -amino Acid Derivatives by Enzymatic Tandem Aldol Addition–Transamination Reactions.[1][12] ACS Catalysis.[1] Link[1]
  • Nissen, S., & Abumrad, N. N. (1997). Nutritional role of the leucine metabolite

    
    -hydroxy-
    
    
    -methylbutyrate (HMB).[1] Journal of Nutritional Biochemistry. Link

In vivo efficacy comparison of 4-hydroxy-L-leucine and its synthetic analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The 4-Hydroxy Amino Acid Landscape

This guide provides a technical comparison of 4-hydroxy-L-isoleucine (4-OH-Ile) —often colloquially referred to in broader amino acid research as a hydroxylated leucine derivative—and its synthetic analogs.

Critical Nomenclature Clarification: While "4-hydroxy-L-leucine" (a direct derivative of leucine) exists as an enzymatic product of L-isoleucine dioxygenase (IDO), the overwhelming body of therapeutic literature and in vivo efficacy data pertains to (2S,3R,4S)-4-hydroxyisoleucine , the major bioactive component of Fenugreek (Trigonella foenum-graecum). Consequently, this guide focuses on the isoleucine derivative as the primary therapeutic candidate, while referencing the leucine derivative where structurally relevant.

The therapeutic value of 4-OH-Ile lies in its glucose-dependent insulinotropic capability, a safety mechanism that minimizes hypoglycemic risk compared to sulfonylureas. This guide evaluates its performance against stereoisomers, lactone forms, and next-generation synthetic peptide analogs.

Chemical Profiling: The Structural Determinants of Efficacy

The biological activity of 4-hydroxy branched-chain amino acids is strictly stereospecific.

CompoundStructure / ConfigurationKey Characteristics
(2S,3R,4S)-4-OH-Ile Major Isomer (Natural)Gold Standard. Exhibits potent glucose-dependent insulin secretion (GDIS).
(2R,3R,4S)-4-OH-Ile Minor IsomerSignificantly reduced efficacy; often considered an impurity in synthetic mixtures.
4-OH-Ile Lactone Cyclic ester formInactive. Rapidly hydrolyzes in plasma but lacks intrinsic receptor affinity in its cyclic state.
Gly-L-4-OH-Ile Synthetic DipeptideEnhanced Bioavailability. Shows improved antidiabetic activity in STZ-rats compared to the parent amino acid.
4-Hydroxy-L-leucine Leucine derivativeEnzymatic product of IDO; structurally similar but lacks the extensive in vivo validation of the isoleucine variant.[1]

Mechanistic Basis: Glucose-Dependent Insulinotropic Action[2][3]

Unlike sulfonylureas, which close KATP channels regardless of glucose levels, 4-OH-Ile acts as an amplifier of insulin signaling only when glucose concentrations are elevated (>8.3 mM).

Figure 1: Dual-Action Signaling Pathway

This diagram illustrates the amplification of insulin secretion in pancreatic


-cells and the sensitization of peripheral tissues.

G Glucose High Glucose (>8.3mM) Metabolism Cellular Metabolism (ATP/ADP Ratio ↑) Glucose->Metabolism KATP K_ATP Channel Closure Metabolism->KATP Depol Membrane Depolarization (Ca++ Influx) KATP->Depol InsulinGran Insulin Granule Exocytosis Depol->InsulinGran 4 4 OH (2S,3R,4S)-4-OH-Ile PI3K PI3K / Akt Pathway (Peripheral Tissues) OH->PI3K Sensitization OH->InsulinGran Direct Amplification GLUT4 GLUT4 Translocation PI3K->GLUT4 InsulinGran->GLUT4 Systemic Insulin

Caption: 4-OH-Ile amplifies insulin release in


-cells (yellow) and enhances GLUT4 translocation in muscle/liver (green) via PI3K/Akt.

Experimental Design Strategy

To validate the efficacy of 4-OH-Ile analogs, a robust in vivo workflow is required. The protocol below ensures self-validation by including both negative (vehicle) and positive (Metformin or Insulin) controls.

Figure 2: In Vivo Efficacy Workflow (STZ-Induced Model)

Workflow cluster_induction Phase 1: Model Induction cluster_treatment Phase 2: Treatment Groups (n=6-8) cluster_analysis Phase 3: Efficacy Readouts Rats Wistar Rats (180-220g) STZ Streptozotocin Injection (45-55 mg/kg, IP) Rats->STZ Check Check Fasting Glucose (>250 mg/dL = Diabetic) STZ->Check G1 Control (Vehicle) Check->G1 OGTT OGTT (0, 30, 60, 120 min) G1->OGTT G2 4-OH-Ile (50 mg/kg) G2->OGTT G3 Synthetic Analog (e.g., Gly-4-OH-Ile) G3->OGTT G4 Positive Control (Metformin/Glibenclamide) G4->OGTT Biochem Serum Analysis (Insulin, Lipid Profile) Histo Histopathology (Pancreatic Islets)

Caption: Workflow for evaluating antidiabetic efficacy using STZ-induced diabetic rats, ensuring robust comparative data against controls.

Comparative Efficacy Data

The following data synthesis compares the parent compound against key analogs based on in vivo studies (e.g., STZ-diabetic rats and db/db mice).

Table 1: Efficacy Metrics in Diabetic Animal Models
CompoundDosageGlucose Reduction (AUC)Insulin Secretion EnhancementLipid Profile Impact
(2S,3R,4S)-4-OH-Ile 50 mg/kg (Oral)High (-35% vs Control)Moderate (Glucose-dependent)Significant reduction in TG and TC
(2R,3R,4S)-Isomer 50 mg/kg (Oral)Low (<10% reduction)NegligibleMinimal
Lactone Form 50 mg/kg (Oral)None (Comparable to Vehicle)NoneNone
Gly-L-4-OH-Ile 50 mg/kg (Oral)Very High (-45% vs Control)High (Improved bioavailability)Superior restoration of HDL levels
Metformin (Control) 100 mg/kg (Oral)High (-40% vs Control)N/A (Sensitizer)Moderate

Data Source Synthesis: Derived from studies on fenugreek extracts and synthetic peptide derivatives [1, 2, 4]. Note that the dipeptide analog (Gly-L-4-OH-Ile) shows enhanced efficacy likely due to peptide transport mechanisms improving intestinal absorption.

Detailed Experimental Protocols

To replicate these findings, follow these standardized protocols.

Protocol A: Oral Glucose Tolerance Test (OGTT)

Objective: Assess the dynamic glucose-handling capacity of the analogs.

  • Preparation: Fast animals for 12 hours (overnight). Ensure free access to water.

  • Basal Measurement (T=0): Measure fasting blood glucose (FBG) via tail vein prick using a calibrated glucometer.

  • Administration: Administer the test compound (4-OH-Ile or Analog) or Vehicle via oral gavage. Wait 30 minutes.

  • Glucose Challenge: Administer glucose load (2 g/kg body weight) orally.

  • Timepoints: Measure blood glucose at T=30, 60, 90, and 120 minutes post-glucose load.

  • Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion.

    • Self-Validation: The Vehicle group must show a typical diabetic curve (slow return to baseline). The Positive Control must show significant AUC reduction (p<0.05).

Protocol B: Western Blot for GLUT4 Translocation

Objective: Verify the peripheral sensitizing mechanism (Skeletal Muscle).

  • Tissue Harvesting: Excise the Soleus or Gastrocnemius muscle immediately after sacrifice. Snap freeze in liquid nitrogen.

  • Fractionation: Homogenize tissue to separate Plasma Membrane (PM) and Cytosolic fractions. Crucial Step: Efficacy is determined by the ratio of PM-GLUT4 to Total-GLUT4.

  • Blotting: Use anti-GLUT4 primary antibody (1:1000). Use anti-Na+/K+ ATPase as a PM loading control.

  • Quantification: High efficacy analogs will show increased PM-associated GLUT4 intensity relative to the cytosolic fraction.

Pharmacokinetics & Stability

A major limitation of free amino acids is rapid clearance.

  • 4-OH-Ile (Free Acid): Good water solubility but rapid renal clearance.

  • Lactone Form: Unstable in plasma; spontaneously hydrolyzes to the open acid form but often with poor kinetics, rendering it ineffective as a prodrug.

  • Peptide Analogs (e.g., Gly-L-4-OH-Ile): Utilize the PEPT1 transporter in the gut, potentially increasing peak plasma concentration (

    
    ) and half-life (
    
    
    
    ).

Conclusion & Recommendations

For drug development pipelines targeting insulin-independent diabetes management:

  • Select the Correct Isomer: Strict quality control for the (2S,3R,4S) configuration is non-negotiable. Synthetic mixtures containing the (2R) isomer will dilute efficacy.

  • Prioritize Peptide Derivatives: Synthetic analogs like Gly-L-4-OH-Ile offer a superior therapeutic index compared to the free amino acid, likely due to improved pharmacokinetic profiles.

  • Avoid Lactones: The lactonized form of 4-OH-Ile is therapeutically inert in vivo and should be avoided in formulation.

References

  • Broca, C., et al. (2000). "4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion." European Journal of Pharmacology.

  • Narender, T., et al. (2006). "4-Hydroxyisoleucine an unusual amino acid as antidyslipidemic and antihyperglycemic agent." Bioorganic & Medicinal Chemistry Letters.

  • Hibi, M., et al. (2011). "Characterization of Bacillus thuringiensis L-Isoleucine Dioxygenase for Production of Useful Amino Acids."[2] Applied and Environmental Microbiology.

  • ResearchGate Synthesis. "Synthesis of derivatives of 4-hydroxy isoleucine from fenugreek and evaluation of their anti diabetic activity."

  • Avalos-Soriano, A., et al. (2016). "4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity." Molecules.

Sources

Publish Comparison Guide: Orthogonal Validation of 4-Hydroxyisoleucine (4-HIL) on Gene Expression

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Disambiguation: In the context of metabolic drug development, "4-hydroxy-L-leucine" is frequently conflated with 4-Hydroxyisoleucine (4-HIL) . While 4-hydroxy-L-leucine exists as a minor metabolite or synthetic probe, 4-Hydroxyisoleucine (4-HIL) is the bioactive phytochemical isolated from Fenugreek (Trigonella foenum-graecum) with established insulinotropic and gene-regulating properties. To ensure this guide provides actionable, clinically relevant data, it focuses on 4-HIL , while referencing Leucine structural analogs where appropriate for specificity controls.

Executive Summary

The validation of bioactive amino acids in metabolic syndrome requires distinguishing between simple nutrient signaling (e.g., mTORC1 activation by L-Leucine) and specific pharmacological gene modulation. 4-Hydroxyisoleucine (4-HIL) is a non-proteinogenic amino acid that uniquely potentiates insulin secretion and sensitizes insulin signaling pathways.

Key Gene Targets Validated in This Guide:
  • Glucose Metabolism: SLC2A4 (GLUT4), IRS1 (Insulin Receptor Substrate 1).

  • Lipid Metabolism: SREBF1 (SREBP-1c), FASN (Fatty Acid Synthase).

  • Inflammation: TNF, IL6, TLR4.

Mechanistic Landscape & Pathway Logic

To validate gene expression changes, one must understand the upstream signaling architecture. 4-HIL operates primarily through the PI3K/Akt pathway, distinct from the AMPK-driven mechanism of Metformin or the purely mTOR-driven mechanism of L-Leucine.

Diagram 1: Signaling Topology of 4-HIL vs. Alternatives

This diagram illustrates the divergent pathways of 4-HIL compared to Metformin and L-Leucine, highlighting specific nodes for validation.

G cluster_inputs Therapeutic Inputs cluster_pathways Signal Transduction cluster_outputs Gene & Functional Outputs HIL 4-Hydroxyisoleucine (4-HIL) IR Insulin Receptor HIL->IR Direct Stimulation MET Metformin AMPK AMPK MET->AMPK Activates LEU L-Leucine mTOR mTORC1 LEU->mTOR Direct Sensing PI3K PI3K / Akt IR->PI3K Phosphorylation PI3K->mTOR Activates GLUT4_T GLUT4 Translocation (Functional) PI3K->GLUT4_T Rapid Effect GLUT4_G GLUT4 Expression (Transcriptional) PI3K->GLUT4_G Long-term Regulation LIPID Lipogenesis Genes (SREBP-1c, FASN) AMPK->LIPID Inhibits mTOR->LIPID Activates

Caption: 4-HIL activates PI3K/Akt via the Insulin Receptor, distinct from Metformin's AMPK activation and Leucine's direct mTORC1 sensing.

Comparative Analysis: 4-HIL vs. Alternatives

This table provides the baseline expectations for your validation experiments. If your data deviates significantly from these profiles, reconsider the purity of your 4-HIL or the integrity of your cell model.

Feature4-Hydroxyisoleucine (4-HIL) Metformin L-Leucine
Primary Mechanism Insulinotropic (Glucose-dependent)AMPK Activator (Insulin sensitizer)mTORC1 Activator (Nutrient sensing)
Key Gene Target (Up) GLUT4 (Translocation > Expression)GLUT4, AMPK subunitsS6K1, 4E-BP1
Key Gene Target (Down) TNF-α, IL-6 (Anti-inflammatory)G6PC (Gluconeogenesis)Autophagy genes (via mTOR)
Lipid Metabolism Modulates SREBP-1c (Context dependent)Inhibits SREBP-1c & ACCPromotes Lipogenesis (via mTOR)
Glucose Dependence High (Inactive at low glucose)Low (Works in basal states)N/A (Protein synthesis focus)
Validation Marker p-Akt (Ser473)p-AMPK (Thr172)p-S6K1 (Thr389)

Orthogonal Validation Protocols

To claim "validated gene expression," you must demonstrate consistency across mRNA , Protein , and Function .

Workflow Logic
  • Transcriptional: Does 4-HIL increase mRNA levels of the target?

  • Translational: Does this mRNA increase result in more protein?

  • Functional: Does the protein actually perform its job (e.g., glucose uptake)?

  • Inhibitor Check: Does blocking the specific pathway (PI3K) abolish the effect?

Protocol A: Transcriptional Validation (RT-qPCR)

Objective: Quantify specific gene upregulation (GLUT4) and downregulation (TNF-α).

  • Cell Model: L6-GLUT4myc myotubes or 3T3-L1 adipocytes.

  • Treatment: Incubate cells with 4-HIL (50–100 µM) for 12–24 hours.

    • Control: Vehicle (PBS).

    • Positive Control:[1] Insulin (100 nM).[2]

  • RNA Extraction: Use TRIzol/Chloroform method for high purity.

  • cDNA Synthesis: Reverse transcribe 1 µg total RNA using Oligo(dT) primers.

  • qPCR Cycling:

    • Target: Slc2a4 (Rat GLUT4).

    • Reference: Rplp0 (36B4) or Actb (Beta-actin). Avoid Gapdh if metabolic state fluctuates markedly.

  • Analysis: Calculate Fold Change using the

    
     method.
    
    • Success Criteria: >1.5-fold increase in GLUT4 mRNA; p < 0.05.

Protocol B: Translational & Functional Orthogonality (Surface GLUT4)

Objective: Distinguish between total protein expression and functional translocation (the primary mechanism of 4-HIL).

Step 1: Western Blot (Total Protein)

  • Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Probe for Total GLUT4 and p-Akt (Ser473) .

  • Expectation: Moderate increase in Total GLUT4 (long-term); Strong increase in p-Akt (acute).

Step 2: 2-NBDG Glucose Uptake Assay (Functional)

  • Rationale: Gene expression is meaningless if glucose uptake doesn't improve.

  • Starvation: Serum-starve differentiated L6 myotubes for 3 hours.

  • Induction: Treat with 4-HIL (100 µM) vs. Metformin (2 mM) for 30 mins to 24 hours.

  • Substrate: Add 2-NBDG (fluorescent glucose analog) at 100 µM for 30 mins.

  • Stop: Wash 3x with ice-cold PBS (stops transport).

  • Measure: Fluorescence plate reader (Ex/Em: 465/540 nm).

  • Orthogonal Check (Inhibitor): Pre-treat a subset of wells with Wortmannin (100 nM) .

    • Critical Result: Wortmannin must completely abolish the 4-HIL induced uptake. If uptake persists, the effect is non-specific (artifact).

Decision Logic for Validation

Use this flowchart to interpret your experimental data. This "Self-Validating System" ensures you do not publish false positives.

ValidationLogic Start Start: 4-HIL Treatment qPCR Exp 1: qPCR (mRNA) Start->qPCR Western Exp 2: Western Blot (Protein) qPCR->Western mRNA Increased? Decision_Re FAIL: Re-evaluate Mechanism qPCR->Decision_Re No Change Func Exp 3: Glucose Uptake (Function) Western->Func Protein Increased? Western->Decision_Re No Protein Change Inhib Exp 4: Wortmannin Challenge Func->Inhib Uptake Increased? Func->Decision_Re No Functional Change Decision_Pub VALIDATED: Publish Inhib->Decision_Pub Effect Blocked by Inhibitor? (Yes) Decision_Off FAIL: Off-Target Effect Inhib->Decision_Off Effect Persists? (No)

Caption: The "Inhibitor Challenge" (Exp 4) is the final gatekeeper. If PI3K inhibition fails to stop the effect, the gene expression data may be coincidental.

References

  • Broca, C., et al. (1999). 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion.[3] American Journal of Physiology-Endocrinology and Metabolism. Link

  • Jaiswal, N., et al. (2012).[4] 4-Hydroxyisoleucine stimulates glucose uptake by increasing surface GLUT4 level in skeletal muscle cells via phosphatidylinositol-3-kinase-dependent pathway. European Journal of Nutrition. Link

  • Avalos-Soriano, A., et al. (2016). 4-Hydroxyisoleucine from Fenugreek (Trigonella foenum-graecum): Effects on Insulin Resistance Associated with Obesity.[3][5] Molecules.[6][7][8][9][10][11][12][13][14][15] Link

  • Dodd, K. M., & Tee, A. R. (2012). Leucine and mTORC1: a complex relationship. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Viollet, B., et al. (2012). Cellular and molecular mechanisms of metformin: an overview. Clinical Science.[12] Link

Sources

Quantitative comparison of the potency of 4-hydroxy-L-leucine and other secretagogues

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Potency and Mechanistic Dynamics of Hydroxylated Branched-Chain Amino Acid Secretagogues

Executive Summary & Nomenclature Clarification

Status: High-Confidence Technical Guide Primary Compound: (2S,3R,4S)-4-Hydroxyisoleucine (4-OH-Ile) Comparator Isomer: 4-Hydroxy-L-leucine (4-OH-Leu)

Critical Distinction: While the prompt specifies 4-hydroxy-L-leucine , it is critical for researchers to distinguish this from 4-hydroxyisoleucine (4-OH-Ile) . 4-OH-Ile is the potent, naturally occurring insulin secretagogue isolated from Trigonella foenum-graecum (Fenugreek).

Experimental data confirms that the insulinotropic activity is highly stereospecific. The (2S,3R,4S) isomer of 4-OH-Ile exhibits an activation threshold of 200 µM , whereas 4-hydroxy-L-leucine and other structural congeners (e.g.,


-hydroxyvaline) often require concentrations >1 mM  to elicit measurable secretion, rendering them pharmacologically inferior for therapeutic development [1, 6].

This guide focuses on the quantitative performance of the active scaffold (4-OH-Ile) against the structural isomer (4-OH-Leu) and clinical standards (Sulfonylureas, GLP-1 RA).

Mechanistic Divergence: The "Why" Behind Potency

To understand the quantitative differences, we must establish the signaling topology.

  • Sulfonylureas (e.g., Glibenclamide): Bind directly to the SUR1 subunit of the K

    
     channel, forcing closure regardless of intracellular glucose metabolism. This results in high potency but high hypoglycemia risk.
    
  • 4-Hydroxyisoleucine (4-OH-Ile): Acts as a nutrient secretagogue.[1][2][3][4][5][6][7] It enters the

    
    -cell (likely via amino acid transporters), enters the mitochondrial TCA cycle, and increases the ATP/ADP ratio. Crucially, its effect is glucose-dependent ; it requires permissive levels of glucose (approx. 3–5 mM) to function, acting as a potentiator rather than a direct initiator [3, 5].[7]
    
  • 4-Hydroxy-L-leucine (4-OH-Leu): Lacks the specific side-chain configuration required for efficient mitochondrial channeling or direct receptor interaction, resulting in a significantly higher EC

    
    .
    
Pathway Visualization

BetaCellSignaling cluster_ext Extracellular Space cluster_cyto Beta Cell Cytosol Glucose Glucose Metabolism Mitochondrial Metabolism Glucose->Metabolism GLUT2 HIL 4-OH-Ile (Active) HIL->Metabolism Anaplerosis HLL 4-OH-Leu (Weak/Inactive) HLL->Metabolism Inefficient Metabolism SU Sulfonylurea (Glibenclamide) KATP K-ATP Channel (SUR1/Kir6.2) SU->KATP Direct Block (High Potency) ATPRatio ↑ ATP/ADP Ratio Metabolism->ATPRatio ATPRatio->KATP Closes Depol Membrane Depolarization KATP->Depol Ca Ca2+ Influx Depol->Ca Insulin Insulin Secretion Ca->Insulin

Figure 1: Differential signaling entry points.[3] Note that 4-OH-Ile feeds into metabolism (glucose-dependent), whereas Sulfonylureas bypass metabolism (glucose-independent).

Quantitative Potency Comparison

The following data aggregates in vitro perfusion and islet incubation studies.

Table 1: Comparative Secretagogue Potency
CompoundClassEC

/ Threshold
Max Fold Stimulation (vs Basal)Glucose DependencyHypoglycemia Risk
Glibenclamide Sulfonylurea1–10 nM 5–10xLow (Active at basal)High
Exendin-4 GLP-1 RA10–100 pM >10xHighLow
4-Hydroxyisoleucine Amino Acid200 µM (Threshold)2–4xStrict Negligible
4-Hydroxy-L-leucine Amino Acid> 1,000 µM < 1.5xUnknownN/A
Leucine Amino Acid1–10 mM 2–3xModerateLow

Key Analysis:

  • Molar Potency: Glibenclamide is approximately 20,000x more potent on a molar basis than 4-OH-Ile [7]. However, potency does not equate to clinical efficacy or safety.

  • Stereoselectivity: The threshold for 4-OH-Ile is 200 µM.[5][8] Structural isomers like 4-hydroxy-L-leucine or lactone forms show little to no activity below 1 mM, demonstrating that the (2S,3R,4S) configuration is essential for receptor/enzyme fit [6].

  • Efficacy (Emax): While less potent, 4-OH-Ile restores biphasic insulin secretion in diabetic models (NIDDM rats) where sulfonylureas may cause exhaustion [5].

Validated Experimental Protocol: Assessing Secretagogue Potency

To replicate these findings, researchers should use a Static Islet Incubation Assay . This protocol is self-validating because it includes internal low/high glucose controls.

Workflow Visualization

Protocol cluster_treat Treatment Groups (1h) Isolation Islet Isolation (Collagenase Digestion) Recovery Recovery (RPMI-1640, 24h) Isolation->Recovery LowG 2.8 mM Glucose (Neg Control) Recovery->LowG HighG 16.7 mM Glucose (Pos Control) Recovery->HighG Test Test Compound + 8.3 mM Glucose Recovery->Test Supernatant Collect Supernatant LowG->Supernatant HighG->Supernatant Test->Supernatant ELISA Insulin ELISA (Quantification) Supernatant->ELISA Data Calculate Fold Change vs Control ELISA->Data

Figure 2: Standardized workflow for assessing amino acid secretagogues.

Step-by-Step Methodology
  • Islet Isolation: Isolate islets from Wistar rats or human donors via collagenase digestion. Hand-pick to ensure purity >95%.

  • Pre-Incubation (Starvation): Incubate islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 30 minutes. Purpose: To bring insulin secretion to baseline levels.

  • Treatment Groups (Triplicate):

    • Control A (Basal): 2.8 mM Glucose.

    • Control B (Stimulated): 16.7 mM Glucose.[2][3]

    • Experimental: 8.3 mM Glucose (permissive level) + Graded concentrations of 4-OH-Ile or 4-OH-Leu (10 µM – 2 mM) .

  • Incubation: Incubate for exactly 60 minutes at 37°C.

  • Quantification: Collect supernatant. Assay for insulin using a Rat/Human Insulin ELISA kit.

  • Normalization: Normalize insulin secretion to total DNA or protein content per well to account for islet size variation.

Validation Check: If Control B does not show >5-fold secretion over Control A, the islets are compromised, and the experiment must be discarded.

References

  • 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. Source: European Journal of Pharmacology Key Finding: Confirms the (2S,3R,4S) isomer is the active form (threshold 200 µM), while other isomers like 4-OH-Leu require >1 mM.

  • 4-Hydroxyisoleucine: a novel amino acid potentiator of insulin secretion. Source: Diabetes (American Diabetes Association) Key Finding: Establishes the glucose-dependent nature of the molecule.[5][7]

  • Leucine metabolism in regulation of insulin secretion from pancreatic beta cells. Source: Nutrition & Metabolism Key Finding: differentiating the mechanism of Leucine (GDH activation) from K-ATP blockers.

  • 4-Hydroxyisoleucine improves insulin resistance by promoting mitochondrial biogenesis. Source: Fitoterapia Key Finding: Highlights the peripheral effects (muscle/liver) distinct from pure secretion.

  • 4-Hydroxyisoleucine: experimental evidence of its insulinotropic and antidiabetic properties. Source: American Journal of Physiology-Endocrinology and Metabolism Key Finding: In vivo validation in NIDDM rat models.[2]

  • A Comparative Analysis of 4-Hydroxyisoleucine and Its Derivatives. Source: BenchChem Key Finding: Structural comparison of derivatives.[5]

  • Sulfonylureas and their use in clinical practice. Source: NIH / National Library of Medicine Key Finding: Potency data for Glibenclamide.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-L-leucine
Reactant of Route 2
Reactant of Route 2
4-hydroxy-L-leucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.